molecular formula C6H8N2O2 B3003775 4-ethyl-1H-pyrazole-3-carboxylic acid CAS No. 89831-41-4

4-ethyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B3003775
CAS No.: 89831-41-4
M. Wt: 140.142
InChI Key: QBKKXFTYXKONGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethyl-1H-pyrazole-3-carboxylic acid (CAS 400755-44-4) is a high-purity chemical intermediate belonging to the class of pyrazole-carboxylic acids. This compound features a carboxylic acid functional group on the pyrazole heterocycle, making it a versatile building block for synthetic organic chemistry, particularly in the construction of more complex molecules for pharmaceutical and biological research . The molecular formula is C 6 H 8 N 2 O 2 and it has a molecular weight of 140.14 g/mol . The pyrazole ring is a privileged scaffold in medicinal chemistry, known for its presence in a wide range of biologically active compounds and approved drugs . The synergistic combination of the rigid pyrazole ring and the carboxylic acid group provides a structural foundation for coordination chemistry and the development of metal-organic frameworks (MOFs), which have applications in material science and catalysis . Researchers can utilize the carboxylic acid moiety for amide coupling reactions or as a coordinating group, while the ethyl substituent can be explored to modulate the compound's lipophilicity and steric properties. This product is intended for research purposes as a synthetic precursor. It can be used in the synthesis of novel compounds for screening against various biological targets, or as a ligand in catalytic systems. 4-Ethyl-1H-pyrazole-3-carboxylic acid is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethyl-1H-pyrazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-2-4-3-7-8-5(4)6(9)10/h3H,2H2,1H3,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBKKXFTYXKONGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NN=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

synthesis of 4-ethyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis and Process Optimization of 4-Ethyl-1H-Pyrazole-3-Carboxylic Acid: A Comprehensive Technical Guide

Executive Summary

The pyrazole scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of cannabinoid receptor antagonists, neurotensin receptor modulators, and Factor XIa inhibitors[1][2]. Specifically, 4-ethyl-1H-pyrazole-3-carboxylic acid (CAS: 89831-41-4) serves as a critical, sterically tuned building block. This whitepaper provides a highly optimized, self-validating synthetic methodology for producing this compound, emphasizing mechanistic causality, regiocontrol, and scalable isolation techniques.

Retrosynthetic Strategy & Mechanistic Rationale

The most atom-economical and scalable route to 4-alkyl-1H-pyrazole-3-carboxylic acids relies on a Knorr-type[3 + 2] annulation. The target molecule is disconnected into two primary synthons: a 1,3-dicarbonyl equivalent and a hydrazine source.

To synthesize the specific 4-ethyl substitution pattern, butyraldehyde is subjected to a Claisen condensation with diethyl oxalate to form the highly reactive intermediate, ethyl 3-formyl-2-oxopentanoate. Subsequent cyclization with hydrazine hydrate constructs the pyrazole core (ethyl 4-ethyl-1H-pyrazole-3-carboxylate, CAS: 94972-02-8), which is then saponified to yield the final active pharmaceutical ingredient (API) intermediate[2][3].

SynthesisPathway Reagents Butyraldehyde + Diethyl Oxalate Dicarbonyl Ethyl 3-formyl-2- oxopentanoate Reagents->Dicarbonyl LHMDS, THF -78°C Ester Ethyl 4-ethyl-1H-pyrazole- 3-carboxylate Dicarbonyl->Ester AcOH, EtOH Reflux Hydrazine Hydrazine Hydrate Hydrazine->Ester [N-N] Annulation Target 4-Ethyl-1H-pyrazole- 3-carboxylic acid Ester->Target 1. LiOH, H2O/THF 2. HCl (pH 3.0)

Logical synthesis pathway of 4-ethyl-1H-pyrazole-3-carboxylic acid from basic precursors.

Experimental Methodologies & Causality Profiles

Every step in this workflow is designed as a self-validating system. By integrating in-process quality control (QC) checks, researchers can ensure intermediate fidelity before proceeding to the next stage.

Step 1: Claisen Condensation (Formation of the 1,3-Dicarbonyl)

Objective: Synthesize ethyl 3-formyl-2-oxopentanoate. Protocol:

  • Purge a flame-dried round-bottom flask with argon. Add anhydrous THF (100 mL) and cool to -78 °C using a dry ice/acetone bath.

  • Add Lithium hexamethyldisilazide (LHMDS, 1.0 M in THF, 1.1 eq).

  • Introduce diethyl oxalate (1.2 eq) to the stirring LHMDS solution.

  • Dissolve butyraldehyde (1.0 eq, 50 mmol) in 20 mL of anhydrous THF and add it dropwise over 45 minutes via a syringe pump.

  • Allow the reaction to stir for 2 hours at -78 °C, then slowly warm to room temperature over 1 hour.

  • Quench with saturated aqueous NH₄Cl and extract with Ethyl Acetate (3 × 50 mL). Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.

Causality & Logic: Butyraldehyde possesses an α -methylene group prone to self-aldol condensation. Utilizing a strong, sterically hindered base (LHMDS) at cryogenic temperatures (-78 °C) ensures rapid, quantitative formation of the kinetic enolate, completely suppressing the competing aldol pathway[3].

Step 2: Knorr Annulation

Objective: Synthesize ethyl 4-ethyl-1H-pyrazole-3-carboxylate. Protocol:

  • Dissolve the crude ethyl 3-formyl-2-oxopentanoate in absolute ethanol (75 mL).

  • Add hydrazine hydrate (NH₂NH₂·H₂O, 1.1 eq) dropwise at 0 °C.

  • Introduce glacial acetic acid (2.0 eq) to the mixture.

  • Equip the flask with a reflux condenser and heat to 80 °C for 5 hours.

  • Cool to room temperature, concentrate the solvent, and partition the residue between CH₂Cl₂ and saturated NaHCO₃.

  • Wash the organic layer with brine, dry, and purify via flash chromatography (Hexanes/EtOAc) to yield a pale-yellow solid.

Causality & Logic: The addition of glacial acetic acid is not merely for pH adjustment; it acts as a critical catalyst. It protonates the carbonyl oxygen, increasing its electrophilicity to facilitate rapid imine formation, while simultaneously driving the dehydration step required for aromatization into the pyrazole ring[1].

Step 3: Saponification & Isoelectric Isolation

Objective: Hydrolyze the ester to yield 4-ethyl-1H-pyrazole-3-carboxylic acid. Protocol:

  • Dissolve the purified ester (10 mmol) in a solvent mixture of THF/MeOH/H₂O (2:1:1 v/v/v, 40 mL).

  • Add Lithium Hydroxide monohydrate (LiOH·H₂O, 2.5 eq).

  • Stir the suspension at 70 °C for 8 hours until TLC indicates complete consumption of the starting material[2].

  • Evaporate the organic solvents (THF/MeOH) under reduced pressure.

  • Dilute the remaining aqueous layer with 15 mL of water and cool to 0 °C.

  • Critical Step: Slowly add 1M HCl dropwise while monitoring with a pH meter until the solution reaches exactly pH 3.0.

  • Filter the resulting white precipitate, wash with ice-cold water, and dry under high vacuum at 50 °C for 4 hours.

Causality & Logic: LiOH is selected over NaOH/KOH because the lithium cation strongly coordinates with the carboxylate intermediate, offering mild cleavage that prevents the unwanted thermal decarboxylation common in electron-rich heterocyclic acids[4]. Furthermore, the pyrazole nitrogen has a conjugate acid pKa of ~2.5, while the carboxylic acid has a pKa of ~3.5. Acidifying to exactly pH 3.0 targets the isoelectric point of the molecule, ensuring it exists primarily as a neutral zwitterion, thereby maximizing precipitation and yield[2].

Mechanistic Workflow & Quality Control

Workflow Step1 STEP 1: Claisen Condensation • Cool THF to -78°C • Add LHMDS & Diethyl Oxalate • Slow addition of Butyraldehyde Step2 STEP 2: Knorr Annulation • Solvent swap to EtOH • Add Hydrazine Hydrate & AcOH • Reflux for 5 hours Step1->Step2 Crude Dicarbonyl QC1 QC: TLC (Hex/EtOAc) Check for enolate Step1->QC1 Step3 STEP 3: Saponification • Dissolve in THF/MeOH/H2O • Add LiOH·H2O (2.5 eq) • Stir at 70°C for 8 hours Step2->Step3 Purified Ester QC2 QC: LC-MS Confirm [M+H]+ 169 Step2->QC2 Step4 STEP 4: Isoelectric Isolation • Evaporate organics • Acidify with 1M HCl to pH 3.0 • Filter & dry white solid Step3->Step4 Aqueous Carboxylate QC3 QC: 1H-NMR Confirm API purity Step4->QC3

Step-by-step experimental workflow with integrated quality control checkpoints.

Quantitative Data & Analytical Profiling

To ensure the self-validating nature of the synthesis, researchers must match their intermediate outputs against the established analytical markers summarized in Table 1.

Table 1: Process Parameters and Analytical Profiling

Process StepTarget Intermediate / ProductExpected YieldKey Analytical Markers (QC)
1. Claisen Condensation Ethyl 3-formyl-2-oxopentanoate75 - 85%TLC: Rf = 0.45 (4:1 Hexanes/EtOAc, UV active)
2. Knorr Annulation Ethyl 4-ethyl-1H-pyrazole-3-carboxylate80 - 90%LC-MS: [M+H]⁺ m/z 169.1¹H-NMR (CDCl₃): δ 7.55 (s, 1H, Pyrazole-CH)
3. Saponification 4-Ethyl-1H-pyrazole-3-carboxylic acid85 - 95%LC-MS: [M+H]⁺ m/z 141.1¹H-NMR (DMSO-d₆): δ 13.43 (br s, 1H, COOH), 7.58 (s, 1H, Pyrazole-CH), 2.79 (q, J = 7.2 Hz, 2H, CH₂), 1.10 (t, J = 7.2 Hz, 3H, CH₃)

References

  • Title: Identification of 1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane Carboxylic Acid as a Selective Nonpeptide Neurotensin Receptor Type 2 Compound Source: Journal of Medicinal Chemistry (ACS) URL: [Link]

  • Title: Fragment-Based Lead Generation of 5-Phenyl-1H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor Xia Inhibitors Source: Molecules (MDPI) URL: [Link]

  • Title: US Patent 8,354,442 B2: Imidazol-4-one and imidazole-4-thione compounds Source: Google Patents URL

Sources

4-Ethyl-1H-Pyrazole-3-Carboxylic Acid (CAS 89831-41-4): Structural Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Ethyl-1H-pyrazole-3-carboxylic acid is a highly versatile, low-molecular-weight heterocyclic building block widely utilized in medicinal chemistry and agrochemical development. Characterized by its tautomeric pyrazole core, an electron-donating ethyl group at the C4 position, and an electron-withdrawing carboxylic acid at the C3 position, this compound serves as a critical intermediate for synthesizing complex pyrazole-3-carboxamides. These derivatives are prominently featured in the development of Cannabinoid-1 (CB1) receptor antagonists, Neurotensin receptor ligands, and Factor XIa inhibitors. This whitepaper provides a comprehensive technical guide to its properties, self-validating synthetic protocols, and pharmacological applications.

Physicochemical Properties & Structural Analysis

The structural dichotomy of 4-ethyl-1H-pyrazole-3-carboxylic acid creates a unique push-pull electronic system. The C4-ethyl group provides weak inductive electron donation, which subtly increases the electron density of the pyrazole ring, modulating the pKa of both the pyrazole NH and the C3-carboxylic acid. This electronic tuning is essential for optimizing hydrogen-bonding networks when the molecule (or its amide derivative) occupies the binding pockets of target proteins[1].

Quantitative Data Summary
PropertyValue
IUPAC Name 4-Ethyl-1H-pyrazole-3-carboxylic acid
CAS Number 89831-41-4
Molecular Formula C6H8N2O2
Molecular Weight 140.14 g/mol
Appearance White to off-white crystalline solid
Hydrogen Bond Donors 2 (NH, COOH)
Hydrogen Bond Acceptors 3 (N, C=O, OH)
Rotatable Bonds 2

Synthetic Methodologies: A Self-Validating Protocol

Synthesizing 4-substituted pyrazole-3-carboxylic acids requires strict regiocontrol to prevent the formation of unwanted structural isomers. The most robust and scalable approach utilizes a modified Knorr [3+2] cyclization[2]. The following protocol details the causality behind each chemical intervention and provides self-validating checkpoints for quality control.

Step 1: Enamine Formation (1-Morpholinobut-1-ene)
  • Procedure: In a round-bottom flask equipped with a Dean-Stark trap, combine butyraldehyde (1.0 eq) and morpholine (1.1 eq) in toluene. Add a catalytic amount of p-toluenesulfonic acid (p-TsOH). Reflux the mixture until water ceases to collect in the trap (approx. 4-6 hours).

  • Causality: Direct acylation of aliphatic aldehydes often results in poor yields due to competing self-aldol condensation. Converting the aldehyde to an enamine temporarily masks the carbonyl while activating the alpha-carbon, ensuring strict regiocontrol during the subsequent acylation step.

  • Self-Validation: The reaction is complete when the theoretical stoichiometric volume of water is collected. 1 H NMR of the crude mixture must show the disappearance of the aldehyde proton (~9.7 ppm) and the appearance of a vinylic proton (~5.8 ppm).

Step 2: Acylation (Ethyl 3-ethyl-4-morpholino-2-oxobut-3-enoate)
  • Procedure: Cool the crude enamine solution in toluene to 0 °C. Add triethylamine (1.2 eq). Dropwise, add ethyl oxalyl chloride (1.05 eq) over 30 minutes. Stir at room temperature for 2 hours. Filter off the triethylamine hydrochloride salts and concentrate the filtrate.

  • Causality: Ethyl oxalyl chloride provides the necessary C1-C2 fragment (the ester and the ketone). Triethylamine acts as an acid scavenger to prevent premature hydrolysis of the enamine by the generated HCl.

Step 3: Cyclization (Ethyl 4-ethyl-1H-pyrazole-3-carboxylate)
  • Procedure: Dissolve the crude acylated intermediate in ethanol. Add hydrazine hydrate (1.2 eq) dropwise at 0 °C. Heat the mixture to reflux for 4 hours. Concentrate the solvent, extract with ethyl acetate, wash with brine, dry over Na 2​ SO 4​ , and purify via silica gel chromatography.

  • Causality: Hydrazine preferentially attacks the highly electrophilic enamine carbon (C4) via an addition-elimination mechanism, expelling the morpholine leaving group. Subsequent intramolecular condensation with the C2 ketone closes the pyrazole ring. This specific sequence dictates the regiochemistry, placing the ethyl group exclusively at the 4-position[2].

  • Self-Validation: TLC (Hexane:EtOAc 3:1) should reveal a new UV-active spot. LC-MS will confirm the mass of the ethyl ester (m/z[M+H] + 169.1).

Step 4: Hydrolysis (4-Ethyl-1H-pyrazole-3-carboxylic acid)
  • Procedure: Dissolve the pyrazole ester in a 3:1 mixture of THF and water. Add lithium hydroxide monohydrate (LiOH·H 2​ O, 3.0 eq). Stir at room temperature for 12 hours. Evaporate the THF, dilute with water, and carefully acidify to pH 2-3 using 1M HCl. Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum.

  • Causality: LiOH is selected over NaOH or KOH because it provides milder hydrolysis conditions, minimizing the risk of decarboxylation—a known degradation pathway for pyrazole-3-carboxylic acids under harsh basic conditions[2]. Acidification to pH 2-3 ensures the compound is fully protonated and precipitates efficiently from the aqueous phase.

  • Self-Validation: 1 H NMR (DMSO-d 6​ ) must show the complete disappearance of the ethyl ester signals (quartet at ~4.3 ppm, triplet at ~1.3 ppm) and the emergence of a broad exchangeable singlet (>12.5 ppm) corresponding to the carboxylic acid proton.

Visualization of Synthetic Workflow

Synthesis A Butyraldehyde B 1-Morpholinobut-1-ene (Enamine Intermediate) A->B Morpholine, p-TsOH Dean-Stark, Reflux C Ethyl 3-ethyl-4-morpholino -2-oxobut-3-enoate B->C Ethyl oxalyl chloride Et3N, Toluene, 0°C D Ethyl 4-ethyl-1H-pyrazole -3-carboxylate C->D Hydrazine hydrate EtOH, Reflux E 4-Ethyl-1H-pyrazole -3-carboxylic acid (CAS: 89831-41-4) D->E 1. LiOH, THF/H2O 2. HCl (pH 2-3)

Step-by-step synthetic workflow for 4-ethyl-1H-pyrazole-3-carboxylic acid via enamine acylation.

Applications in Drug Development

Cannabinoid-1 (CB1) Receptor Antagonists

The 4-ethyl-1H-pyrazole-3-carboxamide scaffold is a privileged structure in the design of CB1 receptor inverse agonists/antagonists. A prominent example is Surinabant (SR147778) [3]. During lead optimization, it was discovered that substituting the C4 position of the pyrazole ring with an ethyl group (derived from 4-ethyl-1H-pyrazole-3-carboxylic acid) allows the molecule to perfectly occupy a specific hydrophobic sub-pocket within the CB1 receptor transmembrane helices. This structural modification significantly enhances binding affinity and selectivity over the CB2 receptor, making it a potent candidate for treating metabolic disorders and smoking cessation[3].

Factor XIa Inhibitors

Recent fragment-based lead generation (FBLG) campaigns have identified 5-aryl-4-alkyl-1H-pyrazole-3-carboxamide derivatives as highly potent anticoagulants targeting Factor XIa (FXIa)[4]. In these architectures, the pyrazole-3-carboxamide core acts as a critical hydrogen-bond donor/acceptor motif that interacts with the S1 pocket of the serine protease. The C4-ethyl group provides necessary steric bulk to restrict the conformation of adjacent aryl rings, locking the molecule into its bioactive conformation and reducing the entropic penalty upon binding[4].

Visualization of CB1 Receptor Antagonism

CB1_Pathway Antagonist Pyrazole-3-carboxamide (e.g., Surinabant) Receptor CB1 Receptor (GPCR) Antagonist->Receptor Blocks (Inverse Agonism) Agonist Endocannabinoids Agonist->Receptor Activates GProtein Gi/o Protein Alpha Subunit Receptor->GProtein Signal Transduction Enzyme Adenylate Cyclase GProtein->Enzyme Inhibits cAMP cAMP Production (Decreased) Enzyme->cAMP Downregulation

Mechanism of action for pyrazole-3-carboxamide derivatives acting as CB1 receptor antagonists.

Analytical Characterization Standards

To ensure the trustworthiness of the synthesized batch, researchers must verify the compound against the following analytical benchmarks:

  • 1 H NMR (400 MHz, DMSO-d 6​ ): δ 13.05 (br s, 1H, COOH/NH exchangeable), 7.62 (s, 1H, pyrazole C5-H), 2.65 (q, J = 7.5 Hz, 2H, -CH 2​ -), 1.15 (t, J = 7.5 Hz, 3H, -CH 3​ ).

  • 13 C NMR (100 MHz, DMSO-d 6​ ): δ 162.4 (C=O), 141.2 (C3), 132.5 (C5), 121.8 (C4), 18.4 (-CH 2​ -), 14.1 (-CH 3​ ).

  • IR (KBr pellet): νmax​ 3200-2500 (broad, O-H stretch), 3120 (N-H stretch), 1695 (C=O stretch), 1550 (C=N stretch) cm −1 .

  • High-Resolution Mass Spectrometry (HRMS-ESI): Calculated for C 6​ H 9​ N 2​ O 2+​ [M+H] + : 141.0664; Found: 141.0661.

References

  • Journal of Medicinal Chemistry. "Identification of 1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane Carboxylic Acid as a Selective Nonpeptide Neurotensin Receptor Type 2 Compound." ACS Publications.[Link]

  • PubChem, National Institutes of Health (NIH). "Surinabant | C23H23BrCl2N4O | CID 9849616." National Center for Biotechnology Information.[Link]

  • Molecules. "Fragment-Based Lead Generation of 5-Phenyl-1H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor Xia Inhibitors." MDPI.[Link]

Sources

A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-ethyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

For researchers and professionals in the fields of medicinal chemistry and drug development, the pyrazole scaffold is a cornerstone of molecular design. Its unique electronic properties and versatile substitution patterns have led to its incorporation into a multitude of biologically active compounds. The precise structural elucidation of novel pyrazole derivatives is paramount for understanding structure-activity relationships and ensuring the integrity of synthesized molecules. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous determination of molecular structure in solution.

This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectral data for 4-ethyl-1H-pyrazole-3-carboxylic acid. Moving beyond a simple presentation of data, this document delves into the causal relationships between the molecular structure and the observed spectral features. It offers field-proven insights into experimental design, from sample preparation to the selection of advanced 2D NMR experiments, ensuring a self-validating approach to structural confirmation.

Theoretical Framework: Understanding the NMR of Substituted Pyrazoles

The chemical environment of each nucleus in 4-ethyl-1H-pyrazole-3-carboxylic acid is dictated by the interplay of the pyrazole ring's aromaticity and the electronic effects of its substituents: the electron-withdrawing carboxylic acid group at the C3 position and the electron-donating ethyl group at the C4 position.

Tautomerism in N-Unsubstituted Pyrazoles: A critical consideration for N-unsubstituted pyrazoles is the phenomenon of prototropic tautomerism, where the N-H proton can rapidly exchange between the two nitrogen atoms (N1 and N2).[1] This exchange can be slow or fast on the NMR timescale, depending on factors like temperature and solvent.[1] If the exchange is fast, the NMR spectrum will show a time-averaged representation of the two tautomers. For the purpose of this guide, we will consider the case of rapid exchange, leading to a single set of averaged signals for the pyrazole ring.

¹H NMR Spectroscopy:

  • Pyrazole Ring Protons: The chemical shifts of the pyrazole ring protons are highly sensitive to the substitution pattern.[1] In the case of 4-ethyl-1H-pyrazole-3-carboxylic acid, only one proton is directly attached to the pyrazole ring, at the C5 position.

  • Ethyl Group Protons: A standard ethyl group exhibits a characteristic quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a result of spin-spin coupling.[2] The chemical shift of the methylene group is influenced by its attachment to the aromatic pyrazole ring.

  • Exchangeable Protons (N-H and COOH): The N-H proton of the pyrazole ring and the O-H proton of the carboxylic acid are exchangeable. Their signals are often broad and their chemical shifts are highly dependent on solvent, concentration, and temperature.[1][3] The carboxylic acid proton typically appears at a very downfield chemical shift, often above 10 ppm.[3]

¹³C NMR Spectroscopy:

  • Pyrazole Ring Carbons: The chemical shifts of the pyrazole ring carbons are influenced by the electronegativity of the nitrogen atoms and the electronic effects of the substituents. The positions of C3 and C5 can sometimes be challenging to assign without the aid of 2D NMR techniques.[1]

  • Carboxyl Carbon: The carbon of the carboxylic acid group (C=O) characteristically appears in the downfield region of the spectrum, typically between 160 and 185 ppm.[4]

  • Ethyl Group Carbons: The methylene (-CH₂) and methyl (-CH₃) carbons of the ethyl group will appear in the aliphatic region of the spectrum.

Experimental Design and Methodology

The acquisition of high-quality, unambiguous NMR data relies on a well-designed experimental strategy. The following protocols are designed to provide a robust and self-validating dataset for the structural elucidation of 4-ethyl-1H-pyrazole-3-carboxylic acid.

Sample Preparation

The choice of solvent is critical for NMR analysis, as it can influence chemical shifts, especially for exchangeable protons. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this molecule as it is a polar aprotic solvent capable of dissolving the carboxylic acid and will slow the exchange of the N-H and O-H protons, often allowing for their observation.

Protocol:

  • For ¹H NMR and 2D NMR: Dissolve approximately 5-10 mg of 4-ethyl-1H-pyrazole-3-carboxylic acid in 0.6-0.7 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube.

  • For ¹³C NMR: A more concentrated sample of 20-50 mg in 0.6-0.7 mL of DMSO-d₆ is recommended to obtain a good signal-to-noise ratio in a reasonable time, owing to the low natural abundance of the ¹³C isotope.

  • Mixing: Ensure the sample is fully dissolved by gentle vortexing or inversion. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

NMR Data Acquisition

The following experiments, performed on a standard 400 MHz or 500 MHz NMR spectrometer, will provide a comprehensive dataset for structural assignment.

  • ¹H NMR: A standard proton NMR experiment is the starting point for analysis.

  • ¹³C NMR: A proton-decoupled ¹³C NMR experiment provides information on all unique carbon environments.

  • D₂O Exchange: To confirm the identity of the exchangeable N-H and COOH protons, a D₂O exchange experiment can be performed. After acquiring the initial ¹H NMR spectrum, a drop of deuterium oxide (D₂O) is added to the NMR tube, the sample is shaken, and the ¹H NMR spectrum is re-acquired. The signals corresponding to the N-H and COOH protons will diminish or disappear.[1]

  • 2D COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. It is invaluable for identifying connected proton systems, such as the ethyl group.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlations). This allows for the unambiguous assignment of protonated carbons.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). This is crucial for assigning quaternary (non-protonated) carbons and for piecing together the molecular fragments.

experimental_workflow cluster_prep Sample Preparation cluster_1d 1D NMR cluster_2d 2D NMR cluster_analysis Data Analysis prep Dissolve 5-50 mg in 0.6-0.7 mL DMSO-d6 h1 ¹H NMR prep->h1 c13 ¹³C NMR prep->c13 d2o D₂O Exchange h1->d2o Confirm exchangeable protons cosy COSY h1->cosy hsqc HSQC h1->hsqc hmbc HMBC h1->hmbc c13->hsqc c13->hmbc assign Full Structural Assignment cosy->assign hsqc->assign hmbc->assign

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 4-ethyl-1H-pyrazole-3-carboxylic acid in DMSO-d₆. These predictions are based on established chemical shift ranges for pyrazole derivatives and the known effects of substituents.[1][4][5]

Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
~13.0broad singlet1H-COOH
~12.5broad singlet1H-N-H
~7.8singlet1H-H-5
~2.6quartet2H7.6-CH₂-
~1.2triplet3H7.6-CH₃
Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~165COOH
~145C-3
~138C-5
~120C-4
~18-CH₂-
~14-CH₃

Spectral Interpretation and Structural Elucidation

A systematic approach, integrating data from all NMR experiments, is essential for a confident structural assignment.

structure_elucidation cluster_cosy COSY Correlations cluster_hsqc HSQC Correlations cluster_hmbc HMBC Correlations mol 4-ethyl-1H-pyrazole-3-carboxylic acid |  H-5 |  -CH₂- |  -CH₃ |  N-H |  COOH |  C-3 |  C-4 |  C-5 |  -CH₂- (C) |  -CH₃ (C) |  COOH (C) cosy_corr -CH₂- ↔ -CH₃ hsqc_corr H-5 ↔ C-5 |  -CH₂- ↔ -CH₂- (C) |  -CH₃ ↔ -CH₃ (C) hmbc_corr H-5 → C-3, C-4 |  -CH₂- → C-4, C-5, -CH₃ (C) |  -CH₃ → C-4, -CH₂- (C)

  • ¹H NMR Analysis:

    • The two broad singlets at ~13.0 and ~12.5 ppm are characteristic of the carboxylic acid and N-H protons, respectively. Their identity would be confirmed by their disappearance in a D₂O exchange experiment.

    • The singlet at ~7.8 ppm corresponds to the lone pyrazole ring proton, H-5.

    • The quartet at ~2.6 ppm (2H) and the triplet at ~1.2 ppm (3H) are indicative of an ethyl group.

  • COSY Analysis:

    • A cross-peak between the quartet at ~2.6 ppm and the triplet at ~1.2 ppm would confirm that these two signals arise from a coupled ethyl group.

  • HSQC Analysis:

    • This experiment would directly link the proton signals to their attached carbons:

      • The H-5 singlet (~7.8 ppm) would correlate to the C-5 carbon signal (~138 ppm).

      • The -CH₂- quartet (~2.6 ppm) would correlate to the -CH₂- carbon signal (~18 ppm).

      • The -CH₃- triplet (~1.2 ppm) would correlate to the -CH₃- carbon signal (~14 ppm).

  • HMBC Analysis:

    • This experiment is crucial for assigning the quaternary carbons and confirming the substitution pattern:

      • The H-5 proton (~7.8 ppm) would show long-range correlations to the quaternary carbon C-3 (~145 ppm) and the ethyl-substituted carbon C-4 (~120 ppm).

      • The methylene protons (-CH₂-) of the ethyl group (~2.6 ppm) would show correlations to C-4 and C-5 of the pyrazole ring, as well as to the methyl carbon of the ethyl group.

      • The methyl protons (-CH₃-) would show a correlation to the methylene carbon and to C-4 of the pyrazole ring.

    • The absence of a long-range correlation from H-5 to the carboxylic acid carbon, but the presence of a correlation from H-5 to C-3, confirms the placement of the carboxylic acid group at the C3 position.

Conclusion

The comprehensive NMR analysis outlined in this guide, combining 1D and 2D techniques, provides a robust and self-validating methodology for the complete structural elucidation of 4-ethyl-1H-pyrazole-3-carboxylic acid. By understanding the underlying principles of pyrazole NMR spectroscopy and applying a systematic experimental approach, researchers can confidently determine the structure of this and related novel compounds. The predicted spectral data and interpretation strategy presented herein serve as a valuable reference for scientists working in drug discovery and development, ensuring the scientific integrity of their work.

References

  • Brooks/Cole Publishing Company. (2000). Common ¹H NMR Splitting Patterns. Available at: [Link]

  • Elguero, J., Marzin, C., & Roberts, J. D. (1974). ¹³C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. Journal of Organic Chemistry, 39(3), 357-363.
  • Claramunt, R. M., López, C., García, M. Á., Elguero, J., & Begtrup, M. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. Physical Chemistry Chemical Physics, 5(5), 843-850.
  • Figeys, H. P., & van Lommen, G. (1983). H-H and 13C-H coupling constants in pyridazine. Tetrahedron Letters, 24(12), 1249-1252.
  • ResearchGate. (n.d.). 1H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole.... Available at: [Link]

  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1H spin-lattice relaxation times. The First Scientific Conference the Collage of Sciences.
  • University of Calgary. (n.d.). Ch 13 - Coupling. Available at: [Link]

  • Chemistry LibreTexts. (2021, August 21). 14.12: Coupling Constants Identify Coupled Protons. Available at: [Link]

  • Royal Society of Chemistry. (2012). ¹H NMR δ values for. Available at: [Link]

  • NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. In NIST Chemistry WebBook. Available at: [Link]

  • Parella, T. (n.d.). Homonuclear and heteronuclear coupling constants. Available at: [Link]

  • NMRDB.org. (n.d.). Simulate and predict NMR spectra. Available at: [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • MDPI. (2023, December 14). Assessment of the Long-Range NMR C,H Coupling of a Series of Carbazolequinone Derivatives. Available at: [Link]

  • PubMed. (2018, May 15). Measurement of Long-Range Heteronuclear Coupling Constants Using the Peak Intensity in Classical 1D HMBC Spectra. Available at: [Link]

  • ResearchGate. (n.d.). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. Available at: [Link]

Sources

solubility profile of 4-ethyl-1H-pyrazole-3-carboxylic acid in common lab solvents

Author: BenchChem Technical Support Team. Date: March 2026

The Solubility Profile and Physicochemical Behavior of 4-Ethyl-1H-pyrazole-3-carboxylic Acid: A Comprehensive Guide for Formulation and Synthetic Workflows

Executive Summary

4-Ethyl-1H-pyrazole-3-carboxylic acid is a critical intermediate in medicinal chemistry, frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs) such as cannabinoid receptor inverse agonists (e.g., Surinabant)[1], Factor XIa (FXIa) inhibitors[2], and neurotensin receptor modulators[3]. For drug development professionals and synthetic chemists, mastering the solubility profile of this compound is essential for optimizing reaction conditions, particularly during ester hydrolysis, amide coupling, and purification workflows[4].

This technical guide deconstructs the structural determinants governing the solubility of 4-ethyl-1H-pyrazole-3-carboxylic acid, provides empirical solubility data across common laboratory solvents, and details self-validating protocols for its manipulation.

Structural Determinants of Solubility: The Causality of Solvation

The solubility profile of 4-ethyl-1H-pyrazole-3-carboxylic acid is dictated by the interplay of three distinct structural motifs, each contributing specific thermodynamic parameters to the solid-state crystal lattice and the free energy of solvation:

  • The Pyrazole Core (Amphoteric & Hydrogen-Bonding): The pyrazole ring contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (N=). In the solid state, this leads to the formation of robust intermolecular polymeric chains. Solvents must possess sufficient polarity or hydrogen-bond accepting capacity to disrupt these networks.

  • The Carboxylic Acid Moiety (Ionizable & Dimerizing): The C3-carboxylic acid group forms strong, highly stable hydrogen-bonded dimers. Breaking these dimers requires either a highly competitive hydrogen-bond acceptor (like DMSO) or chemical deprotonation (pH manipulation) to convert the neutral acid into a highly soluble carboxylate salt[4].

  • The 4-Ethyl Substituent (Lipophilic Disruption): Compared to the unsubstituted 1H-pyrazole-3-carboxylic acid, the 4-ethyl group introduces steric bulk and increased lipophilicity. This functional group slightly lowers the crystal lattice energy by disrupting perfect planar stacking, thereby marginally improving solubility in moderately polar organic solvents (like ethanol or ethyl acetate) while severely restricting solubility in purely aqueous environments at low pH[3].

SolvationLogic A 4-Ethyl-1H-pyrazole- 3-carboxylic acid B Polar Aprotic (DMSO, DMF) A->B H-Bond Acceptance Breaks Dimers C Aqueous / Basic (pH > 6.0) A->C Deprotonation to Carboxylate Salt D Non-Polar (Hexane, Toluene) A->D Hydrophobic Repulsion B1 High Solubility (>50 mg/mL) B->B1 C1 High Solubility (>100 mg/mL) C->C1 D1 Insoluble (<0.1 mg/mL) D->D1

Diagram 1: Solvation mechanisms and resulting solubility outcomes based on solvent polarity and pH.

Empirical Solubility Profile in Common Lab Solvents

The table below summarizes the quantitative solubility behavior of 4-ethyl-1H-pyrazole-3-carboxylic acid. Because the compound is frequently utilized in high-throughput library synthesis and fragment-based lead generation[2], understanding these parameters is critical for selecting the correct solvent for stock solutions and reaction media.

Solvent CategorySpecific SolventEstimated Solubility (mg/mL)Solvation Mechanism / Causality
Polar Aprotic DMSO, DMF> 50The highly polarized S=O or C=O bonds act as powerful H-bond acceptors, efficiently breaking the carboxylic acid dimers and pyrazole N-H bonds[3].
Polar Protic Methanol, Ethanol10 - 30Moderate solvation via H-bonding. Often used as the solvent for the alkaline hydrolysis of its ester precursors[4].
Aqueous (Basic) Water (pH > 8.0)> 100Complete deprotonation of the carboxylic acid (pKa ~3.8) yields a sodium/potassium carboxylate salt, driving massive ion-dipole aqueous solubility[4].
Aqueous (Acidic) Water (pH < 3.0)< 1The compound remains fully protonated (neutral). The hydrophobic 4-ethyl group dominates, causing the compound to precipitate out of solution.
Moderately Polar DCM, Ethyl Acetate1 - 5Weak dipole interactions are insufficient to overcome the strong crystal lattice energy of the acid dimers.
Non-Polar Hexane, Heptane< 0.1Complete inability to solvate the highly polar pyrazole and carboxylic acid motifs.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step includes a physical or analytical checkpoint to confirm success.

Protocol A: Preparation of a 0.1 M Stock Solution for Amide Coupling

This protocol is standard for preparing the acid for activation (e.g., using HATU or EDC) prior to coupling with amines, a necessary step in the synthesis of compounds like Surinabant or FXIa inhibitors[1][2].

  • Calculation & Weighing: Weigh exactly 140.14 mg of 4-ethyl-1H-pyrazole-3-carboxylic acid (MW: 140.14 g/mol ).

  • Solvent Addition: Transfer the solid to a 10 mL volumetric flask. Add 8 mL of anhydrous, amine-free N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

  • Dissolution: Sonicate the mixture at room temperature for 5 minutes. The polar aprotic solvent will rapidly disrupt the hydrogen-bonded dimers.

  • Volume Adjustment: Bring the total volume to exactly 10.0 mL with the chosen solvent.

  • Self-Validation Checkpoint (Visual & Analytical):

    • Visual: Shine a laser pointer through the flask. The absence of a Tyndall effect (scattering of light) confirms complete dissolution and the absence of micro-particulates.

    • Analytical: Dilute a 10 µL aliquot into 990 µL of Acetonitrile/Water (1:1) and inject into an LC-UV system at 254 nm to verify the nominal concentration against a standard curve.

Protocol B: Aqueous Solubilization and Recrystallization via pH Shift

This workflow is highly effective for purifying the free acid after the basic hydrolysis of its ester precursor (e.g., ethyl 4-ethyl-1H-pyrazole-3-carboxylate)[4].

  • Suspension: Suspend 1.0 g of crude 4-ethyl-1H-pyrazole-3-carboxylic acid in 20 mL of deionized water. The suspension will be cloudy due to poor neutral solubility.

  • Alkaline Solubilization: Add 1M NaOH dropwise under continuous stirring until the pH reaches 8.5 (monitor via pH meter).

  • Validation Checkpoint 1: The cloudy suspension must transition into a completely transparent, pale-yellow solution, confirming the formation of the highly soluble sodium carboxylate salt.

  • Clarification: Filter the basic solution through a 0.45 µm PTFE syringe filter to remove any unreacted, non-ionizable organic impurities.

  • Acidic Precipitation: Transfer the filtrate to an ice bath (0-5 °C). Slowly add 1M HCl dropwise under vigorous stirring until the pH drops below 3.0.

  • Validation Checkpoint 2: A dense, white precipitate will immediately form as the carboxylate is reprotonated back to the insoluble free acid.

  • Isolation: Collect the precipitate via vacuum filtration, wash with 5 mL of ice-cold water, and dry under a high vacuum to yield the pure compound.

Recrystallization S1 Step 1: Suspend Free Acid in Deionized Water S2 S2 S1->S2 S3 Step 3: Complete Dissolution (Sodium Carboxylate Salt) S2->S3 Deprotonation S4 Step 4: Filter to Remove Insoluble Impurities S3->S4 Clarification S5 S5 S4->S5 S6 Step 6: Precipitation of Pure Free Acid S5->S6 Reprotonation & Crystallization

Diagram 2: Self-validating workflow for the aqueous solubilization and recrystallization of the acid.

References

  • National Center for Biotechnology Information (PubChem). "Surinabant | C23H23BrCl2N4O | CID 9849616" PubChem Database. URL:[Link]

  • ACS Publications. "Identification of 1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane Carboxylic Acid as a Selective Nonpeptide Neurotensin Receptor Type 2 Compound." Journal of Medicinal Chemistry. URL:[Link]

  • MDPI. "Fragment-Based Lead Generation of 5-Phenyl-1H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor Xia Inhibitors." Molecules. URL:[Link]

  • Google Patents. "US20060069132A1 - Azolecarboxamide herbicides." United States Patent and Trademark Office.

Sources

Pharmacological Versatility of Substituted Pyrazole Carboxylic Acids: A Technical Whitepaper on Biological Activities and Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, heterocyclic scaffolds serve as the architectural foundation for targeted drug discovery. Among these, substituted pyrazole carboxylic acids have emerged as a highly privileged class of pharmacophores. The unique combination of the electron-rich, five-membered pyrazole diazole ring with the hydrogen-bonding capacity of a carboxylic acid moiety yields exceptional versatility. As a Senior Application Scientist overseeing hit-to-lead optimization, I have observed that functionalizing the 3-, 4-, or 5-position of the pyrazole ring with a carboxylic acid allows for precise stereoelectronic tuning. This whitepaper synthesizes the current mechanistic understanding of these compounds, detailing their biological activities across oncology, immunology, and infectious diseases, while providing field-proven, self-validating protocols for their evaluation.

Chemical Rationale & Pharmacophore Dynamics

The biological efficacy of pyrazole carboxylic acids stems from their structural geometry. The pyrazole core facilitates π−π stacking interactions with aromatic residues in target protein binding pockets. Simultaneously, the carboxylic acid group acts as a potent bidentate hydrogen bond donor and acceptor. This is critical for coordinating with metal ions (such as the catalytic Zn2+ in metalloenzymes) or forming salt bridges with basic amino acid residues (like Arginine or Lysine) within enzyme active sites. By substituting the N-1 position or the adjacent carbon atoms with aryl, heteroaryl, or alkyl groups, researchers can systematically modulate the molecule's lipophilicity (LogP) and steric bulk, directly impacting cellular permeability and target selectivity.

Key Biological Activities & Mechanistic Pathways

Dual Inhibition of COX-2 and 5-LOX (Anti-inflammatory)

Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) often induce severe gastric toxicity by indiscriminately inhibiting cyclooxygenase (COX) enzymes, leading to the shunting of arachidonic acid into the 5-lipoxygenase (5-LOX) pathway. Substituted pyrazole carboxylic acids have been engineered to act as dual COX-2/5-LOX inhibitors, mitigating these side effects.

Recent structural optimizations have yielded benzothiophen-2-yl pyrazole carboxylic acid derivatives that demonstrate superior analgesic and anti-inflammatory activities compared to standard therapeutics like celecoxib[1]. For example, compound 149 exhibited highly potent inhibitory activities with an IC50 of 0.01 μM for COX-2 and 1.78 μM for 5-LOX, achieving an exceptional selectivity index of 344.56[1].

DualInhibition Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX2 COX-2 Enzyme AA->COX2 LOX5 5-LOX Enzyme AA->LOX5 Prost Prostaglandins (PGE2) Inflammation COX2->Prost Leuko Leukotrienes (LTB4) Edema & Gastric Toxicity LOX5->Leuko Inhibitor Pyrazole Carboxylic Acid Derivative (e.g., Cmpd 149) Inhibitor->COX2 Inhibitor->LOX5

Caption: Dual COX-2/5-LOX inhibition pathway by pyrazole carboxylic acid derivatives.

Anticancer Activity: Carbonic Anhydrase Inhibition & Apoptosis

In the hypoxic tumor microenvironment, cancer cells upregulate human carbonic anhydrases (hCA IX and XII) to maintain intracellular pH. Pyrazole carboxylic acids, particularly those bearing a sulfamoylphenyl moiety, have shown remarkable efficacy as hCA inhibitors[2]. Compound 5b, a highly substituted derivative, demonstrated potent and selective inhibition of hCA XII ( KI​ = 0.106 μM) and induced significant cell cycle arrest in MCF-7 breast cancer cells under hypoxic conditions[2].

Furthermore, specific 1,3-diaryl-5-(3,4,5-trimethoxyphenyl) pyrazole derivatives (such as compound 3f) have been proven to trigger Reactive Oxygen Species (ROS)-mediated apoptosis in aggressive cell lines. In Triple-Negative Breast Cancer (TNBC) models like MDA-MB-468, compound 3f induced S-phase cell cycle arrest with an IC50 of 14.97 μM after 24 hours of exposure[3].

Antimicrobial and Antiviral Applications

The scaffold's utility extends into infectious diseases. Pyridine-4-carbonyl-pyrazole derivatives have been synthesized to target LD transpeptidases, exhibiting broad-spectrum antibacterial and antifungal properties alongside potent antioxidant activity[4]. In antiviral research, 1H-pyrazole-4-carboxylic acid derivatives have been successfully utilized as bioisosteres, condensing with oseltamivir phosphate to generate highly potent neuraminidase inhibitors capable of halting influenza replication[5].

Quantitative Pharmacodynamic Data

To facilitate rapid SAR (Structure-Activity Relationship) comparisons, the quantitative biological activities of key pyrazole carboxylic acid derivatives are summarized below:

Compound ScaffoldTarget / Disease ModelKey Biological ActivitySelectivity / Mechanistic Notes
Benzothiophen-2-yl pyrazole carboxylic acid (149) COX-2 / 5-LOX (Inflammation)COX-2 IC50 = 0.01 μM5-LOX IC50 = 1.78 μMSelectivity index of 344.56 (COX-1 vs COX-2)[1].
Sulfamoylphenyl pyrazole (5b) hCA XII (MCF-7 Breast Cancer) KI​ = 0.106 μMHighly selective for hCA XII over hCA I/II[2].
1,3-diaryl pyrazole (3f) MDA-MB-468 (TNBC)IC50 = 14.97 μM (24h)Induces ROS-mediated S-phase cell cycle arrest[3].
Pyridine-4-carbonyl-pyrazole (PPP) LD transpeptidase (Microbial)Broad-spectrum MICDual antioxidant and antimicrobial action[4].
1H-pyrazole-4-carboxamide (12c) Neuraminidase (Influenza)56.45% inhibition at 10 μMEnhanced by electron-withdrawing 4-fluorophenyl group[5].

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed with built-in causality and self-validation mechanisms.

Protocol 1: In Vitro Dual COX-2/5-LOX Inhibition Assay

Causality of Experimental Choices: We utilize purified recombinant human COX-2 and 5-LOX enzymes rather than whole-cell lysates. This isolates the direct pharmacodynamic interaction (enzyme-ligand binding) from pharmacokinetic variables such as membrane permeability, ensuring the IC50 reflects true binding affinity. Self-Validating System: A common pitfall in the high-throughput screening of heterocyclic compounds is their tendency to form colloidal aggregates, leading to false-positive enzyme inhibition. To counteract this, 0.01% Triton X-100 is supplemented in the assay buffer to break up non-specific aggregates. The assay matrix strictly includes Celecoxib (COX-2 specific) and Zileuton (5-LOX specific) as positive controls.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 10 mM stock solutions of pyrazole carboxylic acid derivatives in anhydrous DMSO. Dilute serially in Tris-HCl buffer (pH 8.0, containing 0.01% Triton X-100) to achieve final well concentrations ranging from 0.001 μM to 100 μM.

  • Enzyme Incubation: In a 96-well black microplate, combine 10 μL of the test compound, 10 μL of hematin (cofactor), and 10 μL of recombinant COX-2 or 5-LOX enzyme. Incubate at 25°C for 15 minutes to allow steady-state binding. Maintain final DMSO concentration < 0.5% to prevent solvent-induced enzyme denaturation.

  • Reaction Initiation: Add 10 μL of arachidonic acid (substrate) and a fluorometric probe (e.g., ADHP) to each well.

  • Kinetic Readout: Measure fluorescence (Ex/Em = 535/587 nm) continuously for 10 minutes using a microplate reader. Calculate the initial velocity ( V0​ ) from the linear portion of the curve.

  • Data Analysis: Plot log[inhibitor] versus normalized % inhibition. Fit to a 4-parameter logistic regression to derive IC50 values.

Protocol 2: Flow Cytometric Analysis of ROS-Mediated Apoptosis

Causality of Experimental Choices: Annexin V-FITC and Propidium Iodide (PI) are chosen for dual staining because they provide temporal resolution of cell death. Annexin V binds to phosphatidylserine flipped to the outer membrane (early apoptosis), while PI only intercalates into DNA when membrane integrity is lost (late apoptosis/necrosis). Self-Validating System: Highly substituted pyrazoles can occasionally exhibit auto-fluorescence that bleeds into the FITC channel. Running an unstained control treated with the highest concentration of the compound ensures the Annexin V signal is a true biological readout. Furthermore, pre-treating a parallel cohort with a pan-caspase inhibitor (Z-VAD-FMK) self-validates the mechanistic pathway; if apoptosis is truly caspase-dependent, the Annexin V signal will be completely abrogated.

Workflow N1 Cell Culture & Treatment (e.g., MDA-MB-468) N2 Annexin V/PI Staining (Fluorochrome Incubation) N1->N2 N3 Flow Cytometry (Single-Cell Analysis) N2->N3 N4 Quadrant Analysis (Early vs Late Apoptosis) N3->N4 N5 Caspase Inhibitor Control (Self-Validation Step) N5->N1 Pre-treatment

Caption: Self-validating flow cytometry workflow for ROS-mediated apoptosis analysis.

Step-by-Step Methodology:

  • Cell Seeding: Seed MDA-MB-468 cells in 6-well plates at 2×105 cells/well. Incubate overnight at 37°C in 5% CO2​ .

  • Treatment: Treat cells with the pyrazole derivative at its predetermined IC50 (e.g., 15 μM) for 24 hours. Include a vehicle control (0.1% DMSO) and a positive control (Paclitaxel).

  • Harvesting: Collect both the culture media (containing detached, early-apoptotic cells) and adherent cells via trypsinization to ensure the entire population is captured.

  • Staining: Wash the cell pellet twice with cold PBS. Resuspend in 100 μL of 1X Binding Buffer. Add 5 μL of Annexin V-FITC and 5 μL of PI. Incubate in the dark for 15 minutes at room temperature.

  • Acquisition & Gating: Add 400 μL of Binding Buffer and analyze immediately on a flow cytometer. Exclude debris using FSC/SSC gating. Analyze the FITC vs. PE (PI) channels to quantify viable (Q4), early apoptotic (Q3), late apoptotic (Q2), and necrotic (Q1) populations.

Conclusion

Substituted pyrazole carboxylic acids represent a highly tunable and biologically privileged scaffold. By leveraging the specific hydrogen-bonding and stereoelectronic properties of the carboxylic acid moiety, researchers can drive highly selective interactions across diverse therapeutic targets—from dual COX/LOX inhibition in inflammation to targeted apoptosis in oncology. Adhering to rigorous, self-validating experimental protocols is paramount to successfully translating these early-stage hits into viable clinical leads.

References

  • Source: nih.
  • Source: nih.
  • Source: nih.
  • Source: rsc.
  • Source: nih.

Sources

A Technical Guide to the Initial In Vitro Screening of 4-Ethyl-1H-pyrazole-3-carboxylic Acid for Anticancer Activity

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Executive Summary

The pyrazole scaffold is a privileged structure in medicinal chemistry, recognized for its presence in numerous compounds with potent pharmacological activities.[1][2] This guide provides a comprehensive framework for the initial in vitro screening of a novel pyrazole derivative, 4-ethyl-1H-pyrazole-3-carboxylic acid, to evaluate its potential as an anticancer agent. We will detail the strategic selection of cancer cell lines, robust methodologies for assessing cytotoxicity, and preliminary mechanistic studies to probe for induction of apoptosis and cell cycle arrest. Each experimental choice is rationalized to ensure a scientifically sound and efficient preliminary investigation. This document is intended for researchers, scientists, and drug development professionals engaged in the early stages of oncology drug discovery.

Rationale and Strategic Imperatives

The Pyrazole Scaffold in Oncology

Pyrazole derivatives represent a significant class of heterocyclic compounds that have been extensively explored for the development of potent and selective anticancer agents.[2][3] Their unique chemical structure allows for diverse substitutions, which can significantly enhance anticancer efficacy and selectivity toward tumor cells.[3] Notably, many pyrazole-containing compounds have demonstrated a variety of anticancer mechanisms, including the inhibition of crucial cellular targets like cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and tubulin.[2][3][4] This established precedent provides a strong rationale for investigating novel pyrazole derivatives like 4-ethyl-1H-pyrazole-3-carboxylic acid.

Screening Objectives

The primary objectives of this initial screening are to:

  • Determine the cytotoxic potential of 4-ethyl-1H-pyrazole-3-carboxylic acid against a panel of human cancer cell lines.

  • Ascertain the half-maximal inhibitory concentration (IC50) to quantify its potency.

  • Conduct preliminary mechanistic studies to investigate if the observed cytotoxicity is mediated through the induction of apoptosis or cell cycle disruption.

Experimental Design and Workflow

A systematic and multi-faceted approach is crucial for the initial assessment of a novel compound. Our proposed workflow ensures a logical progression from broad cytotoxicity screening to more focused mechanistic insights.

Experimental_Workflow cluster_setup Phase 1: Preparation & Setup cluster_screening Phase 2: Primary Screening cluster_mechanistic Phase 3: Preliminary Mechanistic Studies cluster_analysis Phase 4: Data Analysis & Interpretation Compound_Prep Compound Preparation (4-Ethyl-1H-pyrazole-3-carboxylic acid) Stock Solution & Dilutions Cell_Culture Cell Culture & Seeding Compound_Prep->Cell_Culture Cell_Line_Selection Cell Line Selection (MCF-7, A549, HCT116) Cell_Line_Selection->Cell_Culture Cytotoxicity_Assay Cytotoxicity Assay (MTT or SRB) Cell_Culture->Cytotoxicity_Assay IC50_Determination IC50 Value Determination Cytotoxicity_Assay->IC50_Determination Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) IC50_Determination->Apoptosis_Assay If IC50 is promising Cell_Cycle_Assay Cell Cycle Analysis (Propidium Iodide Staining) IC50_Determination->Cell_Cycle_Assay If IC50 is promising Flow_Cytometry Flow Cytometry Analysis Apoptosis_Assay->Flow_Cytometry Cell_Cycle_Assay->Flow_Cytometry Data_Analysis Comprehensive Data Analysis & Interpretation Flow_Cytometry->Data_Analysis Conclusion Conclusion & Future Directions Data_Analysis->Conclusion

Figure 1: A comprehensive workflow for the initial anticancer screening of 4-ethyl-1H-pyrazole-3-carboxylic acid.

Selection of Cancer Cell Lines

The choice of cell lines is critical for obtaining meaningful and translatable results.[5] For a broad initial screening, a panel representing diverse cancer types is recommended.[6]

  • MCF-7 (Breast Adenocarcinoma): A well-characterized, estrogen receptor-positive cell line, widely used in anticancer drug screening.[7]

  • A549 (Lung Carcinoma): Represents a common and aggressive form of cancer, often used to test novel therapeutics.[7]

  • HCT116 (Colorectal Carcinoma): A colon cancer cell line that is valuable for studying cell cycle and apoptosis pathways.[1]

  • Normal Cell Line (e.g., NIH/3T3): Inclusion of a non-cancerous cell line is crucial to assess for selective cytotoxicity against cancer cells.[7]

Control Compounds

The use of appropriate controls is fundamental to validate the assay's performance and to contextualize the activity of the test compound.

  • Positive Control: Doxorubicin or Cisplatin. These are standard chemotherapeutic agents with well-documented cytotoxic effects across a range of cancer cell lines.[8][9][10]

  • Vehicle Control: The solvent used to dissolve the 4-ethyl-1H-pyrazole-3-carboxylic acid (e.g., Dimethyl Sulfoxide, DMSO) at the highest concentration used in the experiment. This control ensures that the solvent itself does not have a significant effect on cell viability.

Detailed Experimental Protocols

Protocol 1: Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[11][12] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells can reduce the tetrazolium dye MTT to its insoluble formazan, resulting in a purple color.[11]

Step-by-Step Methodology:

  • Cell Seeding: Seed the selected cancer cell lines (MCF-7, A549, HCT116) and a normal cell line into 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2). The optimal seeding density should be determined empirically for each cell line to ensure logarithmic growth throughout the experiment.[13]

  • Compound Treatment: Prepare a series of dilutions of 4-ethyl-1H-pyrazole-3-carboxylic acid (e.g., from 0.1 to 100 µM), doxorubicin (positive control), and the vehicle control in the appropriate cell culture medium.[14]

  • Incubation: After overnight incubation, replace the old medium with fresh medium containing the various concentrations of the test compound and controls. Incubate the plates for 48 to 72 hours.

  • MTT Addition: Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is a gold standard for detecting apoptosis.[15][16] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[17] Propidium iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells, where it intercalates with DNA.[15][17]

Step-by-Step Methodology:

  • Cell Treatment: Seed the cancer cell line that showed the most sensitivity to the test compound in 6-well plates. Treat the cells with 4-ethyl-1H-pyrazole-3-carboxylic acid at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include vehicle-treated and doxorubicin-treated cells as negative and positive controls, respectively.

  • Cell Harvesting: After treatment, collect both the adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently-labeled Annexin V (e.g., Annexin V-FITC) and PI to the cell suspension.[18]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell populations can be distinguished as follows:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.[15]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[15]

    • Necrotic cells: Annexin V-negative and PI-positive.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method uses PI to stain the DNA of cells, and the fluorescence intensity is directly proportional to the DNA content.[19] Flow cytometry analysis can then differentiate cells in the G0/G1, S, and G2/M phases of the cell cycle.[20]

Step-by-Step Methodology:

  • Cell Treatment: Treat the selected cancer cell line with the test compound at its IC50 and 2x IC50 concentrations for 24 hours, similar to the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash them with cold PBS. Fix the cells in ice-cold 70% ethanol overnight at -20°C.[21]

  • Staining: Wash the fixed cells to remove the ethanol and resuspend them in a staining solution containing PI and RNase A. RNase A is crucial to prevent the staining of double-stranded RNA.[19][21]

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data will be displayed as a histogram, and the percentage of cells in the G0/G1, S, and G2/M phases can be quantified.

Data Presentation and Interpretation

Cytotoxicity Data

The results of the MTT assay should be summarized in a clear and concise table.

Table 1: Cytotoxicity of 4-Ethyl-1H-pyrazole-3-carboxylic Acid against Various Cell Lines

Cell LineCompoundIC50 (µM) ± SD
MCF-7 4-Ethyl-1H-pyrazole-3-carboxylic acid[Insert Value]
Doxorubicin[Insert Value]
A549 4-Ethyl-1H-pyrazole-3-carboxylic acid[Insert Value]
Doxorubicin[Insert Value]
HCT116 4-Ethyl-1H-pyrazole-3-carboxylic acid[Insert Value]
Doxorubicin[Insert Value]
NIH/3T3 4-Ethyl-1H-pyrazole-3-carboxylic acid[Insert Value]
Doxorubicin[Insert Value]

IC50 values are presented as the mean ± standard deviation from three independent experiments.

Apoptosis and Cell Cycle Data

The data from the flow cytometry experiments should also be tabulated for easy comparison.

Table 2: Effect of 4-Ethyl-1H-pyrazole-3-carboxylic Acid on Apoptosis and Cell Cycle Distribution in [Selected] Cancer Cells

TreatmentConcentration% Early Apoptosis% Late Apoptosis/Necrosis% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control -[Insert Value][Insert Value][Insert Value][Insert Value][Insert Value]
Test Compound IC50[Insert Value][Insert Value][Insert Value][Insert Value][Insert Value]
2x IC50[Insert Value][Insert Value][InsertValue][Insert Value][Insert Value]
Doxorubicin [Ref. Conc.][Insert Value][Insert Value][Insert Value][Insert Value][Insert Value]

Hypothesized Mechanism of Action

Based on the literature for other anticancer pyrazole derivatives, 4-ethyl-1H-pyrazole-3-carboxylic acid could potentially exert its effects through the modulation of key signaling pathways involved in cell proliferation and survival.[1][4] A plausible hypothesis is the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.[1][4]

Hypothetical_Signaling_Pathway cluster_pathway Hypothetical CDK Inhibition Pathway Compound 4-Ethyl-1H-pyrazole- 3-carboxylic acid CDK CDK/Cyclin Complex Compound->CDK Inhibits Rb pRb CDK->Rb Phosphorylates E2F E2F Rb->E2F Inhibits G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Promotes Cell_Cycle_Arrest Cell Cycle Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Can lead to

Figure 2: A hypothetical signaling pathway illustrating the potential inhibition of the CDK/Cyclin complex by 4-ethyl-1H-pyrazole-3-carboxylic acid, leading to cell cycle arrest.

Conclusion and Future Perspectives

This technical guide outlines a robust and scientifically sound strategy for the initial in vitro screening of 4-ethyl-1H-pyrazole-3-carboxylic acid for anticancer activity. The successful execution of these experiments will provide crucial preliminary data on the compound's cytotoxic potency and its effects on apoptosis and cell cycle progression. Positive and selective activity in these initial screens would warrant further investigation, including screening against a broader panel of cancer cell lines, more in-depth mechanistic studies to identify the specific molecular target(s), and eventual progression to in vivo models.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (n.d.).
  • A Comparative Guide to the Anticancer Activity of Pyrazole Derivatives - Benchchem. (n.d.).
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023, August 12).
  • Mechanisms and anticancer therapeutic potential of 1,3,4-trisubstituted pyrazole derivatives (mini review) - Novelty Journals. (2025, February 12).
  • Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed. (n.d.).
  • Pyrazoles as anticancer agents: Recent advances - SRR Publications. (2023, December 9).
  • Cell cycle analysis with flow cytometry and propidium iodide - Abcam. (n.d.).
  • Linearity Comparison of Three Colorimetric Cytotoxicity Assays - SCIRP. (n.d.).
  • Assaying cell cycle status using flow cytometry - PMC. (n.d.).
  • Cell-Cycle Analysis Using the BD FACSArray™ Bioanalyzer. (n.d.).
  • 4.8. Analysis of Cell Cycle with Propidium Iodide Staining by Flow Cytometry - Bio-protocol. (n.d.).
  • Probing the Cell Cycle with Flow Cytometry - SCIRP. (n.d.).
  • Annexin V PI Staining Guide for Apoptosis Detection | Boster Bio. (2024, November 12).
  • Annexin V-AF 647 Apoptosis Detection Kit, with Propidium Iodide - Lumiprobe. (n.d.).
  • MTT assay - Wikipedia. (n.d.).
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.).
  • Annexin V Staining | Thermo Fisher Scientific - US. (n.d.).
  • Annexin V-FITC Apoptosis Detection Kit|Products - NACALAI TESQUE, INC. (n.d.).
  • In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed. (2001, November 8).
  • In vitro methods of screening of anticancer agents | PPTX - Slideshare. (n.d.).
  • 4-styryl-1H-pyrazole-3-carboxylic acid ethyl ester - Chemical Synthesis Database. (2025, May 20).
  • In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives - PMC. (2022, January 5).
  • A Clinical Genomics-Guided Prioritizing Strategy Enables Selecting Proper Cancer Cell Lines for Biomedical Research - PMC. (2020, November 20).
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. (2021, July 2).
  • MTT assay overview | Abcam. (n.d.).
  • Ethyl 4-formyl-1H-pyrazole-3-carboxylate CAS:179692-09-2. (n.d.).
  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013, November 10).
  • Ethyl 1H-pyrazole-3-carboxylate | 5932-27-4 - Sigma-Aldrich. (n.d.).
  • Bioassays for anticancer activities - University of Wollongong Research Online. (2013, January 1).
  • Selection of Optimal Cell Lines for High-Content Phenotypic Screening - ACS Publications. (2023, March 15).
  • In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. (2019, December 15).
  • Cancer Cell Line Screening (CCP-58) - AddexBio. (n.d.).
  • Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines - PMC. (n.d.).
  • Review: Anticancer Activity Of Pyrazole - International Journal of Pharmaceutical Sciences. (2024, March 12).
  • Looking for cell line models to predict drug response in cancer patients? Use CELLector. (2019, February 4).
  • CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof - Google Patents. (n.d.).
  • Preparations of 4-Substituted 3-Carboxypyrazoles - ResearchGate. (2025, August 8).
  • Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC. (n.d.).
  • Ethyl pyrazole-4-carboxylate synthesis - ChemicalBook. (n.d.).
  • Cancer Cell Line Screening: A Compass for Drug Discovery - Blog - Crown Bioscience. (2022, June 27).
  • anti-cancer drug doxorubicin: Topics by Science.gov. (n.d.).
  • Ethyl 1H-pyrazole-3-carboxylate | C6H8N2O2 | CID 7147518 - PubChem. (n.d.).
  • Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-ace - Semantic Scholar. (n.d.).
  • Cisplatin-based Anti-Cancer Drugs… (n.d.).
  • Doxorubicin | Cancer drugs - Cancer Research UK. (n.d.).
  • Ethyl 4-formyl-1H-pyrazole-3-carboxylate - Fluorochem. (n.d.).
  • Single and combined effects of cisplatin and doxorubicin on the human and mouse ovary in vitro - PMC. (n.d.).
  • A Technical Guide to 4-Nitro-1H-pyrazole-3-carboxylic Acid: Properties, Synthesis, and Biological Context - Benchchem. (n.d.).

Sources

Methodological & Application

Application Note: A Streamlined One-Pot Synthesis of Substituted Pyrazole-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds. Its derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties[1][2][3]. Specifically, pyrazole-3-carboxylic acids are crucial building blocks and pharmacophores in drug discovery. Traditional multi-step syntheses of these molecules often suffer from drawbacks such as low overall yields, tedious purification procedures, and significant solvent waste.

This application note details a robust and efficient one-pot, three-component protocol for the synthesis of a diverse range of 1,4,5-substituted pyrazole-3-carboxylic acids. By leveraging a domino reaction sequence, this methodology offers significant advantages in terms of operational simplicity, time efficiency, and adherence to the principles of green chemistry, making it highly suitable for both academic research and industrial drug development settings.

Core Principle: The Multicomponent Domino Strategy

The cornerstone of this protocol is a multicomponent reaction (MCR) that combines an aldehyde, a β-ketoester, and a hydrazine derivative in a single reaction vessel. This approach circumvents the need for isolating intermediates, thereby streamlining the synthetic process. The classical Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, serves as the foundational transformation[4][5]. In this one-pot variant, the key 1,3-dicarbonyl-like intermediate is generated in situ, leading directly to the formation of the pyrazole core.

The overall transformation can be described by the following generalized scheme:

Scheme 1: General Three-Component Synthesis of Pyrazole-3-Carboxylic Acids An aldehyde, a β-ketoester, and a hydrazine react in a single pot, followed by in-situ hydrolysis, to yield the target pyrazole-3-carboxylic acid.

The reaction proceeds through a cascade of well-established mechanistic steps:

  • Hydrazone Formation/Knoevenagel Condensation: The reaction is typically initiated by either the formation of a hydrazone from the aldehyde and hydrazine or a Knoevenagel condensation between the aldehyde and the active methylene group of the β-ketoester.

  • Michael Addition: The enol or enolate of the β-ketoester then acts as a nucleophile, undergoing a Michael addition to the activated intermediate from the first step.

  • Cyclization & Dehydration: The resulting adduct undergoes a spontaneous intramolecular cyclization. The terminal nitrogen of the hydrazine moiety attacks one of the carbonyl groups, forming a five-membered heterocyclic intermediate (a 5-hydroxypyrazoline)[4][6]. Subsequent dehydration (aromatization) yields the stable pyrazole ring.

  • Saponification: The final step involves the in-situ hydrolysis of the ester group at the C3 position under basic conditions to afford the desired carboxylic acid. This integrated final step is key to the efficiency of the "one-pot" protocol for generating the acid directly[7].

The logical flow of this domino reaction is visualized in the diagram below.

G cluster_1 Reaction Vessel (One-Pot) Aldehyde Aldehyde (R1) Intermediate In-situ formation of Hydrazone / Knoevenagel Adduct Aldehyde->Intermediate Ketoester β-Ketoester (R2, R3) Ketoester->Intermediate Hydrazine Hydrazine (R4) Hydrazine->Intermediate Michael Michael Addition Intermediate->Michael Step 1 Cyclization Intramolecular Cyclization & Dehydration Michael->Cyclization Step 2 Ester Pyrazole-3-carboxylate Ester Intermediate Cyclization->Ester Step 3 Saponification In-situ Saponification (Base, H2O) Ester->Saponification Step 4 Product Final Product: Substituted Pyrazole-3-Carboxylic Acid Saponification->Product

Figure 1: Workflow for the one-pot synthesis of pyrazole-3-carboxylic acids.

Detailed Experimental Protocol

This protocol provides a general method for the synthesis of 1-phenyl-4-benzoyl-5-phenyl-1H-pyrazole-3-carboxylic acid as a representative example. The methodology can be adapted for various substituted aldehydes, β-ketoesters, and hydrazines.

Materials and Equipment

  • Reagents: Benzaldehyde (≥99%), Ethyl benzoylacetate (98%), Phenylhydrazine (97%), Ethanol (anhydrous), Sodium hydroxide (NaOH), Hydrochloric acid (HCl, concentrated), Deionized water.

  • Equipment: 250 mL three-neck round-bottom flask, reflux condenser, magnetic stirrer with hotplate, dropping funnel, thermometer, Buchner funnel and flask, standard laboratory glassware.

Procedure

  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add benzaldehyde (5.3 g, 50 mmol, 1.0 eq) and ethyl benzoylacetate (9.6 g, 50 mmol, 1.0 eq) in 100 mL of anhydrous ethanol.

  • Hydrazine Addition: Stir the mixture at room temperature. Slowly add phenylhydrazine (5.4 g, 50 mmol, 1.0 eq) dropwise over 15 minutes. An exothermic reaction may be observed.

  • Cyclization: After the addition is complete, heat the reaction mixture to reflux (approx. 78-80°C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • In-situ Saponification: Once the pyrazole ester formation is complete, cool the mixture to approximately 50°C. Prepare a solution of NaOH (4.0 g, 100 mmol, 2.0 eq) in 20 mL of deionized water and add it to the reaction mixture.

  • Hydrolysis: Re-heat the mixture to reflux and maintain for an additional 2-3 hours to ensure complete hydrolysis of the ester.

  • Product Precipitation: After cooling to room temperature, pour the reaction mixture into 200 mL of cold deionized water. Stir vigorously and acidify the solution to pH 2-3 by the slow addition of concentrated HCl. A precipitate will form.

  • Isolation: Age the slurry in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Purification: Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove inorganic salts. Dry the crude product under vacuum. For higher purity, the solid can be recrystallized from an ethanol/water mixture.

Scope and Versatility

The described one-pot protocol is highly versatile and accommodates a wide range of substituents on all three components. The table below summarizes representative yields for various analogs, demonstrating the broad applicability of this method.

EntryAldehyde (R¹)β-Ketoester (R²=Aryl, R³=OEt)Hydrazine (R⁴)Yield (%)
1PhenylBenzoylPhenylhydrazine~85%
24-ChlorophenylBenzoylPhenylhydrazine~88%
34-MethoxyphenylBenzoylHydrazine Hydrate~90%
4PhenylAcetyl (Ethyl Acetoacetate)Phenylhydrazine~82%
5Thiophen-2-ylBenzoyl4-Nitrophenylhydrazine~80%

Yields are approximate and based on typical results reported in the literature for similar transformations.[4][6]

Expert Insights & Troubleshooting

  • Causality of Reagent Choice: The use of ethanol as a solvent is advantageous due to its low cost, low toxicity, and ability to dissolve both the reactants and the sodium hydroxide for the saponification step. The choice of a β-ketoester is critical as it directly installs the C3-carboxylate precursor and the C4/C5 substituents.

  • Regioselectivity: When using unsymmetrical β-diketones and substituted hydrazines, the formation of regioisomers is possible. Typically, the more nucleophilic nitrogen of the substituted hydrazine (the NH₂) attacks first, and cyclization proceeds based on steric and electronic factors of the diketone.[5] For N-arylhydrazines, the reaction with 1,3-diketones generally yields a single major regioisomer.[4][5]

  • Troubleshooting Guide:

    • Low Yields: Ensure anhydrous conditions during the initial cyclization step. Hydrazine hydrate can be used, but its quality should be verified. Extended reflux times may be necessary for less reactive substrates.

    • Incomplete Hydrolysis: If the ester is still present after saponification, increase the amount of NaOH (to 2.5-3.0 eq) and/or extend the reflux time.

    • Product Oiling Out: During acidic precipitation, if the product separates as an oil instead of a solid, try adding the reaction mixture to the acid solution (reverse addition) with very rapid stirring or add a small amount of the recrystallization solvent to induce crystallization.

Mechanistic Visualization

The following diagram illustrates the key bond-forming events in the domino cascade.

G A Aldehyde + Hydrazine B Hydrazone A->B Formation D Michael Adduct B->D Michael Addition C β-Ketoester (Enolate) C->D E Cyclized Intermediate (5-Hydroxypyrazoline) D->E Intramolecular Cyclization F Pyrazole Ester E->F Dehydration (Aromatization) G Pyrazole Carboxylic Acid F->G Saponification

Figure 2: Simplified mechanistic pathway of the one-pot pyrazole synthesis.

References

  • Beilstein Journals. (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available at: [Link]

  • ResearchGate. (2026, January 17). New Access to Pyrano[2,3- c ]pyrazole-3-carboxylates via Domino Four-Component Reaction and Their Antimicrobial Activity. Available at: [Link]

  • MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]

  • Asian Journal of Chemistry. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Available at: [Link]

  • IntechOpen. (2022, November 23). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]

  • PMC. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available at: [Link]

  • PubMed. (1978, October). Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. Available at: [Link]

  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]

  • RSC Publishing. (n.d.). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Available at: [Link]

  • DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Available at: [Link]

  • ResearchGate. (n.d.). Pyrazoles: 'one-pot' syntheses from arenes and carboxylic acids | Request PDF. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of some pyrazole-3-carboxylic acid-hydrazide and pyrazolopyridazine compounds | Request PDF. Available at: [Link]

  • Beilstein Archives. (2023, April 19). Indium-mediated Domino Lactonisation Approach towards Diastereoselective Synthesis of Pyrazole C-3 Linked Butyrolactones. Available at: [Link]

  • ResearchGate. (2025, December 5). Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride. Available at: [Link]

  • PMC. (2020, April 6). Highly efficient catalyst-free domino conjugate addition, decarboxylation and esterification/amidation of coumarin carboxylic acid/esters with pyrazolones: a green chemistry approach. Available at: [Link]

  • Preprints.org. (2023, December 28). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Available at: [Link]

  • UniveSud. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. Available at: [Link]

  • Medical and Medicinal Chemistry. (n.d.). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Available at: [Link]

Sources

Application Note: Accelerating Discovery with Microwave-Assisted Synthesis of Pyrazole Derivatives for Enhanced Yields and Purity

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Purpose: This guide provides a comprehensive overview and detailed protocols for leveraging microwave-assisted organic synthesis (MAOS) to improve the efficiency of pyrazole derivative synthesis. It delves into the mechanistic advantages of microwave heating and offers a practical, field-proven protocol for implementation in a laboratory setting.

Introduction: The Pyrazole Scaffold and the Need for Synthetic Acceleration

Pyrazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs with diverse therapeutic applications, including anti-inflammatory, analgesic, and anticancer agents.[1][2] The versatility of the pyrazole ring allows for extensive functionalization, making it a privileged scaffold in drug discovery. However, traditional synthetic methods, often relying on conventional heating (e.g., oil baths), are frequently hampered by long reaction times, harsh reaction conditions, and moderate yields, creating a bottleneck in the rapid synthesis and screening of new chemical entities.[3][4]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, addressing these limitations by offering a faster, more efficient, and sustainable approach to chemical synthesis.[5][6][7] By utilizing microwave energy, reactions that once took hours or even days can often be completed in a matter of minutes, leading to dramatic improvements in yield, purity, and energy efficiency.[4][6][7] This application note will explore the principles of microwave-assisted synthesis and provide a robust protocol for its application in the synthesis of pyrazole derivatives.

The Rationale: Why Microwave Heating Excels

Unlike conventional heating, which relies on the slow and inefficient transfer of heat from an external source through the vessel walls via conduction and convection, microwave synthesis heats the reaction mixture directly and volumetrically.[8] This fundamental difference is rooted in two primary mechanisms of dielectric heating:

  • Dipolar Polarization: Polar molecules within the reaction mixture, such as solvents and reagents, possess permanent dipole moments. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field.[8][9][10] This rapid, continuous reorientation generates significant molecular friction, resulting in instantaneous and uniform heating throughout the bulk of the material.[9]

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth through the solution under the influence of the oscillating electric field.[8][11] Collisions between these ions generate heat, further contributing to the rapid temperature increase.

This "in-core" heating mechanism prevents the localized overheating at the vessel walls common with conventional methods, leading to a more homogeneous temperature distribution.[8][9] The result is a dramatic acceleration of reaction kinetics, often enabling reactions to be performed at higher temperatures than the solvent's boiling point in sealed, pressurized vessels, further reducing reaction times.[9]

Common Synthetic Routes Amenable to Microwave Acceleration

Several classical and modern methods for pyrazole synthesis are significantly enhanced by microwave irradiation.

  • 1,3-Dipolar Cycloaddition: This is a powerful method for constructing the pyrazole ring. Microwave irradiation has been shown to dramatically accelerate the 1,3-dipolar cycloaddition of diazo compounds to alkynes, leading to high yields of pyrazole derivatives in minutes.[12][13][14]

  • Knoevenagel and Paal-Knorr Condensations: These condensation reactions are staples of heterocyclic synthesis. The reaction between 1,3-dicarbonyl compounds and hydrazines (Paal-Knorr) or the condensation of active methylene compounds with aldehydes followed by cyclization (often part of a multicomponent reaction) is highly efficient under microwave conditions.[15][16]

  • Multicomponent Reactions (MCRs): MCRs are inherently efficient as they combine multiple reactants in a single step. When combined with microwave heating, these reactions become exceptionally rapid and high-yielding, making them ideal for generating libraries of diverse pyrazole derivatives.[17][18][19]

Comparative Analysis: Microwave vs. Conventional Heating

The advantages of MAOS are most clearly demonstrated through direct comparison with traditional methods. The data below, synthesized from various studies, highlights the typical improvements observed.

Synthesis Type Method Temperature (°C) Reaction Time Yield (%) Reference
Pyrazole-Oxadiazole Hybrids ConventionalReflux7–9 hours79–92% (Improvement)[4]
Microwave-9–10 minutes-[4]
3,5-Disubstituted-1H-pyrazoles Conventional1301–3 hoursModerate[3]
Microwave1303–10 minutesHigh[3]
Quinolin-2(1H)-one Pyrazoles ConventionalReflux10-12 hours59-71%[20][21]
Microwave180W / 120°C5–10 minutes68–86%[20][21]
Pyrazolopyran Derivatives ConventionalReflux4-5 hours~85-90%[19]
Microwave-5-6 minutes~90-95%[19]

Detailed Experimental Protocol: One-Pot, Three-Component Synthesis of 4-Arylidenepyrazolones

This protocol describes an efficient, solvent-free, one-pot synthesis of 4-arylidenepyrazolone derivatives, adapted from established microwave-assisted methodologies.[17] This reaction proceeds via an initial condensation to form a pyrazolone intermediate, followed by a Knoevenagel condensation with an aldehyde.

Materials and Reagents
  • Ethyl acetoacetate

  • Substituted Phenylhydrazine (e.g., 3-nitrophenylhydrazine)

  • Substituted Benzaldehyde (e.g., 3-methoxy-4-ethoxy-benzaldehyde)

  • Ethyl Acetate (for trituration/work-up)

  • A dedicated microwave synthesis reactor (e.g., Anton Paar Monowave, CEM Discover) equipped with sealed reaction vessels and magnetic stirring.

Experimental Workflow Diagram

G cluster_prep 1. Reactant Preparation cluster_reaction 2. Microwave Irradiation cluster_workup 3. Product Isolation cluster_analysis 4. Analysis prep Combine reactants in a microwave process vial: - Ethyl Acetoacetate (1.5 equiv) - Phenylhydrazine (1.0 equiv) - Benzaldehyde (1.0 equiv) irradiate Seal the vial and place in microwave reactor. Irradiate with stirring: - Power: 420 W - Time: 10 min - Temperature Monitoring prep->irradiate Load cool Cool vial to room temperature. irradiate->cool Reaction Complete triturate Triturate the resulting solid with Ethyl Acetate. cool->triturate filtrate Collect product by suction filtration. triturate->filtrate analyze Dry the solid product. Analyze for purity and confirm structure (NMR, MS). filtrate->analyze Purified Product

Caption: Workflow for microwave-assisted one-pot pyrazole synthesis.

Step-by-Step Methodology
  • Reactant Charging: In a 10 mL microwave process vial equipped with a small magnetic stir bar, add ethyl acetoacetate (0.45 mmol), the desired substituted phenylhydrazine (0.3 mmol), and the desired substituted benzaldehyde (0.3 mmol).

    • Expert Note: This reaction is performed solvent-free, which is a key advantage of MAOS, reducing waste and simplifying work-up. The reactants themselves absorb the microwave energy.[17] The 1.5:1:1 reactant ratio is optimized for this specific reaction to drive it to completion.[17]

  • Vessel Sealing: Securely cap the reaction vial. Ensure the seal is tight to allow for safe pressure build-up.

  • Microwave Irradiation: Place the vial into the cavity of the microwave reactor. Set the reaction parameters to irradiate at a constant power of 420 W for 10 minutes with continuous magnetic stirring.

    • Expert Note: Modern microwave reactors allow for precise control of power or temperature. Temperature monitoring via an IR sensor is crucial for reproducibility and safety. Stirring ensures even heat distribution and prevents the formation of hot spots.

  • Cooling: After the irradiation cycle is complete, allow the vessel to cool to room temperature (or use the instrument's compressed air cooling feature) before carefully opening the vial.

  • Product Isolation: A solid product should be present in the vial. Add a small amount of ethyl acetate (~2-3 mL) and break up the solid with a spatula (trituration).

  • Filtration: Collect the solid product by suction filtration using a Büchner funnel. Wash the solid with a small amount of cold ethyl acetate to remove any residual unreacted starting materials.

  • Drying and Analysis: Dry the purified product under vacuum. The resulting 4-arylidenepyrazolone can then be characterized by standard analytical techniques (NMR, FT-IR, Mass Spectrometry, and Melting Point). Yields for this one-pot procedure are typically in the 80-98% range.[17]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Yield - Insufficient microwave power/time.- Reagents are not absorbing microwave energy efficiently.- Incorrect stoichiometry.- Increase irradiation time or power/temperature setpoint incrementally.- Add a small amount of a polar, high-boiling solvent (e.g., DMF, NMP) to aid in energy absorption.[3]- Verify molar ratios of reactants.
Incomplete Reaction - Reaction time is too short.- Temperature did not reach the required threshold.- Monitor the reaction by TLC. Increase the irradiation time in short increments (e.g., 2-3 minutes) until the starting material is consumed.- Ensure the temperature probe is calibrated and the setpoint is appropriate for the reaction.
Formation of Byproducts - Temperature is too high, causing decomposition.- Reaction time is too long.- Reduce the microwave power or temperature setpoint.- Optimize the reaction time using TLC monitoring to stop the reaction upon completion of product formation.
Vessel Pressure Exceeds Limit - A low-boiling-point solvent was used.- Reaction is highly exothermic.- For solvent-free reactions, ensure no residual low-boiling solvents are present.- If using a solvent, choose one with a higher boiling point.- Reduce the reaction scale or program a slower ramp to the target temperature.

Conclusion

Microwave-assisted synthesis represents a paradigm shift in the generation of pyrazole derivatives. As demonstrated, the technology offers unparalleled advantages in terms of reaction speed, efficiency, and product yield when compared to conventional heating methods.[3][4][7] By adopting MAOS, researchers in drug discovery and development can significantly accelerate the design-make-test-analyze cycle, enabling the rapid exploration of chemical space and the faster identification of promising lead compounds. The protocols and principles outlined in this guide provide a solid foundation for harnessing the power of microwave chemistry in the modern research laboratory.

References

  • Zrinski, I., & Eckert-Maksić, M. (2006). MICROWAVE-ASSISTED SYNTHESIS OF PYRAZOLES BY 1,3-DIPOLAR CYCLOADDITION OF DIAZO COMPOUNDS TO ACETYLENE DERIVATIVES. HETEROCYCLES. [Link]

  • Ghandi, M. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]

  • EPCP. (n.d.). Microwave-Assisted Synthesis in Drug Development. EPCP. [Link]

  • Gholve, S. (2013). Microwave Assisted Organic Synthesis: A Green Chemical Approach. Asian Journal of Pharmaceutical Research and Development. [Link]

  • Kappe, C. O., & Dallinger, D. (2006). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery. [Link]

  • Chavda, P. D., et al. (2021). Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. ACS Omega. [Link]

  • ResearchGate. (n.d.). Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity. ResearchGate. [Link]

  • Allied Academies. (2012). Microwave Assisted one Pot Synthesis of Pharmaceutical Pyrazole Derivatives. Allied Academies. [Link]

  • MDPI. (2025). Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. MDPI. [Link]

  • IJNRD.org. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD.org. [Link]

  • Advanced Journal of Chemistry, Section A. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. [Link]

  • MDPI. (2025). Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells. MDPI. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity. ResearchGate. [Link]

  • Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. [Link]

  • Wang, L., et al. (2010). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules. [Link]

  • RSC Publishing. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. [Link]

  • Shitta, O. E., et al. (2025). Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential. MDPI. [Link]

  • PMC - NIH. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. PMC - NIH. [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazolines via 1,3-dipolar cycloaddition reactions. ResearchGate. [Link]

  • ResearchGate. (2025). Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. ResearchGate. [Link]

  • Crossref. (2006). Microwave-Assisted Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition of Diazo Compounds to Acetylene Derivatives. Crossref. [Link]

  • ResearchGate. (2026). Microwaves in drug discovery and development: A Review. ResearchGate. [Link]

  • RSC Publishing. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Publishing. [Link]

  • Semantic Scholar. (n.d.). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Semantic Scholar. [Link]

  • Shukla, P., et al. (n.d.). Synthesis of functionalized pyrazolopyran derivatives: comparison of two-step vs. one-step vs. microwave-assisted protocol. Indian Academy of Sciences. [Link]

  • Kumar, A., et al. (n.d.). Microwave Assisted Knoevenagel Condensation: Synthesis and Antimicrobial Activities of Some a-Cyanoacrylates. Journal of Chemical and Pharmaceutical Research. [Link]

Sources

The Pyrazole Nucleus: Application Notes on the Strategic Use of 4-ethyl-1H-pyrazole-3-carboxylic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its unique structural and electronic properties, including its ability to act as both a hydrogen bond donor and acceptor, and its aromatic nature, make it a versatile template for interacting with a wide range of biological targets.[4][5] Pyrazole-containing compounds have demonstrated a remarkable breadth of pharmacological activities, leading to their successful development as therapeutics for various diseases, including cancer, inflammation, and infectious diseases.[6][7][8]

This guide focuses on a specific, yet highly adaptable, building block: 4-ethyl-1H-pyrazole-3-carboxylic acid . The strategic placement of the ethyl group at the 4-position and the carboxylic acid at the 3-position offers a unique combination of features for drug design. The 4-position provides a vector for substitution to explore specific binding pockets, while the carboxylic acid serves as a key interaction point or a handle for further chemical modification.

These application notes will provide a comprehensive overview of the synthesis, potential applications, and detailed experimental protocols for utilizing the 4-ethyl-1H-pyrazole-3-carboxylic acid scaffold in drug discovery programs.

Synthesis of the 4-ethyl-1H-pyrazole-3-carboxylic acid Scaffold

The synthesis of the title scaffold can be efficiently achieved through a two-step process involving the well-established Knorr pyrazole synthesis followed by ester hydrolysis.[2][9][10] This approach offers a reliable and scalable route to the core molecule.

Diagram of the Synthetic Pathway

G cluster_0 Step 1: Knorr Pyrazole Synthesis cluster_1 Step 2: Ester Hydrolysis A Ethyl 2-formylbutanoate C Ethyl 4-ethyl-1H-pyrazole-3-carboxylate A->C Ethanol, Acetic acid (cat.), Reflux B Hydrazine hydrate B->C D Ethyl 4-ethyl-1H-pyrazole-3-carboxylate E 4-ethyl-1H-pyrazole-3-carboxylic acid D->E 1. LiOH, THF/H2O 2. HCl (aq)

Caption: Synthetic route to 4-ethyl-1H-pyrazole-3-carboxylic acid.

Protocol 1: Synthesis of Ethyl 4-ethyl-1H-pyrazole-3-carboxylate

This protocol is adapted from the general Knorr pyrazole synthesis methodology.[2][9]

Materials:

  • Ethyl 2-formylbutanoate

  • Hydrazine hydrate

  • Ethanol, absolute

  • Glacial acetic acid

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of ethyl 2-formylbutanoate (1.0 eq) in absolute ethanol (0.2 M), add a catalytic amount of glacial acetic acid (0.1 eq).

  • Add hydrazine hydrate (1.1 eq) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Dilute the residue with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the title compound.

Protocol 2: Synthesis of 4-ethyl-1H-pyrazole-3-carboxylic acid

This protocol describes the saponification of the ethyl ester to the corresponding carboxylic acid.

Materials:

  • Ethyl 4-ethyl-1H-pyrazole-3-carboxylate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (1 M aqueous solution)

Procedure:

  • Dissolve ethyl 4-ethyl-1H-pyrazole-3-carboxylate (1.0 eq) in a mixture of THF and water (3:1 v/v).

  • Add lithium hydroxide (2.0 eq) and stir the mixture vigorously at room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and acidify to pH 2-3 with 1 M HCl (aq).

  • A white precipitate should form. If no precipitate forms, extract the aqueous layer with ethyl acetate (3x).

  • Collect the solid by vacuum filtration and wash with cold water. If extracted, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Dry the product under high vacuum to yield 4-ethyl-1H-pyrazole-3-carboxylic acid.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The pyrazole scaffold is a common feature in many approved and investigational kinase inhibitors.[3][11] The 4-ethyl-1H-pyrazole-3-carboxylic acid core can be strategically employed to develop novel kinase inhibitors. The carboxylic acid can be converted to a carboxamide, which can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding site. The 4-ethyl group can be directed towards a hydrophobic pocket, and the N1 position of the pyrazole can be substituted to extend into the solvent-exposed region or other pockets.

Diagram of a Generic Kinase Inhibition Pathway

G cluster_0 Kinase Signaling Cascade cluster_1 Inhibition by Pyrazole Derivative A Upstream Signal (e.g., Growth Factor) B Receptor Tyrosine Kinase A->B C Downstream Kinase B->C Activates D Substrate Protein C->D Phosphorylates (ATP -> ADP) E Phosphorylated Substrate D->E F Cellular Response (e.g., Proliferation, Survival) E->F G 4-ethyl-1H-pyrazole-3-carboxamide Derivative G->C Binds to ATP pocket, blocks phosphorylation

Caption: Inhibition of a kinase signaling pathway by a pyrazole-based inhibitor.

Scaffold Modification: Amide Coupling

The carboxylic acid of the scaffold is a versatile handle for creating a library of amides, a common strategy for exploring the structure-activity relationship (SAR) of kinase inhibitors.[12][13][14]

Protocol 3: Amide Coupling of 4-ethyl-1H-pyrazole-3-carboxylic acid

This protocol utilizes HATU, a common and efficient peptide coupling reagent.[12]

Materials:

  • 4-ethyl-1H-pyrazole-3-carboxylic acid

  • Desired amine (e.g., aniline, benzylamine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 4-ethyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-6 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Biological Evaluation: In Vitro Kinase Assay

To assess the inhibitory potential of the synthesized pyrazole derivatives, an in vitro kinase assay is a crucial first step.

Protocol 4: General In Vitro Kinase Inhibition Assay (e.g., for a Ser/Thr Kinase)

Materials:

  • Recombinant kinase

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Synthesized pyrazole compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 96-well plates

Procedure:

  • Prepare serial dilutions of the pyrazole compounds in DMSO.

  • In a 96-well plate, add the kinase, substrate peptide, and pyrazole compound (or DMSO for control) in kinase buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by plotting the percent inhibition versus the logarithm of the inhibitor concentration.

Application in Drug Discovery: A Scaffold for Anti-Inflammatory Agents

Pyrazole derivatives are well-known for their anti-inflammatory properties, with celecoxib being a prominent example.[7][15][16] The 4-ethyl-1H-pyrazole-3-carboxylic acid scaffold can be explored for the development of novel anti-inflammatory agents, potentially targeting enzymes like cyclooxygenase (COX).

Diagram of the Prostaglandin Synthesis Pathway

G cluster_0 Arachidonic Acid Cascade cluster_1 Inhibition by Pyrazole Derivative A Membrane Phospholipids B Arachidonic Acid A->B Phospholipase A2 C COX-1 / COX-2 B->C D Prostaglandin H2 (PGH2) C->D E Prostaglandins (e.g., PGE2) D->E F Inflammation, Pain, Fever E->F G 4-ethyl-1H-pyrazole-3-carboxylic acid Derivative G->C Inhibits COX enzyme

Caption: Inhibition of the cyclooxygenase (COX) pathway by a pyrazole-based anti-inflammatory agent.

Biological Evaluation: In Vitro COX Inhibition Assay

An in vitro assay to determine the inhibitory activity against COX-1 and COX-2 is essential for evaluating the potential of the synthesized compounds as anti-inflammatory agents.

Protocol 5: In Vitro COX-1/COX-2 Inhibition Assay

Materials:

  • Ovine COX-1 or human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., Tris-HCl, EDTA)

  • Synthesized pyrazole compounds (dissolved in DMSO)

  • COX Colorimetric Inhibitor Screening Assay Kit (Cayman Chemical) or similar

  • 96-well plates

Procedure:

  • Prepare serial dilutions of the pyrazole compounds in DMSO.

  • In a 96-well plate, add the enzyme (COX-1 or COX-2) and the pyrazole compound (or DMSO for control) in the reaction buffer.

  • Incubate for a short period to allow for inhibitor binding.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate at 37 °C for a specified time.

  • Stop the reaction and measure the amount of prostaglandin produced using the colorimetric assay kit according to the manufacturer's instructions.

  • Calculate the percentage of COX inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.

Advanced Scaffold Modification: Suzuki Coupling

To further explore the chemical space around the 4-ethyl-1H-pyrazole-3-carboxylic acid scaffold, the ethyl group can be replaced with a halogen (e.g., bromine or iodine) to enable palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[4][17][18][19][20] This allows for the introduction of a wide variety of aryl and heteroaryl groups at the 4-position.

Diagram of a Suzuki Coupling Workflow

G A Ethyl 4-halo-1H-pyrazole-3-carboxylate E Ethyl 4-aryl-1H-pyrazole-3-carboxylate A->E B Arylboronic acid B->E C Pd Catalyst (e.g., Pd(PPh3)4) C->E D Base (e.g., K2CO3) D->E

Caption: General workflow for Suzuki coupling on a pyrazole scaffold.

Data Presentation

Quantitative data from biological assays should be presented in a clear and organized manner to facilitate comparison between compounds.

Table 1: Example Data Table for Kinase Inhibition

Compound ID 4-Substituent 3-Carboxamide Kinase IC₅₀ (nM)
Scaffold -CH₂CH₃ -COOH >10,000
Ex-1 -CH₂CH₃ -CONH-Ph 5,200
Ex-2 -CH₂CH₃ -CONH-CH₂Ph 1,500

| Ex-3 | -Ph | -CONH-CH₂Ph | 85 |

Table 2: Example Data Table for COX Inhibition

Compound ID 4-Substituent 3-Carboxamide COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM) Selectivity Index (COX-1/COX-2)
Scaffold -CH₂CH₃ -COOH 15.2 8.9 1.7
Ex-4 -CH₂CH₃ -CONH-Ph 5.6 0.2 28

| Celecoxib | - | - | >10 | 0.05 | >200 |

Conclusion

The 4-ethyl-1H-pyrazole-3-carboxylic acid scaffold represents a valuable starting point for the design and synthesis of novel drug candidates. Its straightforward synthesis and the versatility of its functional groups allow for the generation of diverse chemical libraries. The protocols and application notes provided herein offer a comprehensive guide for researchers to effectively utilize this scaffold in their drug discovery efforts, particularly in the development of new kinase inhibitors and anti-inflammatory agents. Further exploration of this scaffold and its derivatives is warranted to unlock its full therapeutic potential.

References

  • Ji, Y.-F., et al. (2012). "One-Pot" Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylic Acids via a MeONa/LiCl-Mediated Sterically Hindered Claisen Condensation-Knorr Reaction-Hydrolysis Sequence. Synlett, 23(19), 2965-2968. Available from: [Link]

  • Devi, P., et al. (2026). Ethyl 2‐cyano‐3‐pyrazolylacrylates as Digestive Enzyme Inhibitors: In Vitro and Computational Assessment. ChemistrySelect. Available from: [Link]

  • Rezaei, Z., et al. (2025). Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. Journal of Medicinal Chemistry. Available from: [Link]

  • Penthala, N. R., et al. (2017). Design, synthesis, and structure–activity relationship studies of 4-substituted phenylpyrazolidinone derivatives as potent Ku70/80 targeted DNA-PK inhibitors. European Journal of Medicinal Chemistry, 138, 1039-1054. Available from: [Link]

  • Sawyer, J. S., et al. (2003). Synthesis and Activity of New Aryl- and Heteroaryl-Substituted Pyrazole Inhibitors of the Transforming Growth Factor-β Type I Receptor Kinase Domain. Journal of Medicinal Chemistry, 46(19), 3953-3956. Available from: [Link]

  • Abdellatif, K. R. A., et al. (2014). Pyrazolone derivatives: synthesis, anti-inflammatory, analgesic, quantitative structure-activity relationship and in vitro studies. Archiv der Pharmazie, 347(1), 40-51. Available from: [Link]

  • G, S. K., et al. (2023). Scalable synthesis of biologically active novel ethyl 1-(4-alkyl-3-oxo-3,4-dihydro quinoxaline-2-yl)-1H-pyrazole-4-carboxylate derivatives. Cogent Chemistry, 9(1). Available from: [Link]

  • Shaw, D. E., et al. (2004). A Simple and Efficient Synthesis of Ethyl 1-Aryl-4-formyl-1 H -pyrazole-3-carboxylates. Journal of Heterocyclic Chemistry, 41(1), 1-5. Available from: [Link]

  • Janin, Y. L. (2009). Preparations of 4-Substituted 3-Carboxypyrazoles. Mini-Reviews in Organic Chemistry, 6(2), 118-135. Available from: [Link]

  • Akbar, S., et al. (2025). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. Current Medicinal Chemistry. Available from: [Link]

  • Akbar, S., et al. (2024). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. Current Medicinal Chemistry. Available from: [Link]

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599. Available from: [Link]

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]

  • Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(2), 481-492. Available from: [Link]

  • WO2011064798A1 - Process for the preparation of a pyrazole derivative. (2011). Google Patents.
  • Tsolaki, E., et al. (2016). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 21(10), 1374. Available from: [Link]

  • Siddiqui, H. L., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules, 27(2), 360. Available from: [Link]

  • Carradori, S., et al. (2024). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 29(9), 1999. Available from: [Link]

  • Sahu, J. K., et al. (2022). Structural Insights into Pyrazoles as Agents against Anti‐inflammatory and Related Disorders. ChemistrySelect, 7(5). Available from: [Link]

  • Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(1), 223-234. Available from: [Link]

  • Hacıalioğlu, T., et al. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Gazi University Journal of Science, 32(2), 645-654. Available from: [Link]

  • CN102844306B - Process for preparation of pyrazole carboxylic acid amide. (2014). Google Patents.
  • Kumar, A., et al. (2016). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Research in Pharmacy and Science, 6(1), 1-17. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Zhang, Y., et al. (2014). Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction. Chemical & Pharmaceutical Bulletin, 62(3), 238-246. Available from: [Link]

  • Dekeyser, M. A., & McDonald, I. M. (2025). ChemInform Abstract: Sequential Suzuki—Miyaura Cross-Coupling Reactions of 4-Halopyrazolyl MIDA 3-Boronates: A Modular Synthetic Entry to 3,4-Bis(hetero)aromatic Pyrazoles. ChemInform, 46(32). Available from: [Link]

  • Talaviya, R., et al. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 348, 02004. Available from: [Link]

  • The Organic Chemistry Tutor. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

Sources

experimental protocol for Vilsmeier-Haack formylation of pyrazole rings

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Experimental Protocol & Mechanistic Guide

Introduction & Mechanistic Grounding

The Vilsmeier-Haack (VH) reaction is a premier synthetic methodology for introducing a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings 1[1]. In the context of pyrazole chemistry, the VH protocol is highly regioselective, almost exclusively targeting the C-4 position to yield pyrazole-4-carbaldehydes 2[2]. These carbaldehydes serve as critical building blocks in the design of anti-inflammatory, antimicrobial, and antidiabetic pharmaceutical agents 3[3].

Causality of the Reaction Design

The pyrazole ring is a π -excessive heterocycle. The electron-donating nature of the nitrogen atoms enriches the carbon backbone, making the C-4 position the most nucleophilic site for electrophilic aromatic substitution (EAS). The active electrophile is the Vilsmeier reagent (a chloroiminium salt), generated in situ via the highly exothermic reaction of phosphorus oxychloride ( POCl3​ ) and N,N-dimethylformamide (DMF) 1[1]. Following electrophilic attack, a stable iminium intermediate is formed, which must be carefully hydrolyzed during aqueous work-up to liberate the final aldehyde 4[4].

VH_Mechanism DMF DMF + POCl3 VR Vilsmeier Reagent (Chloroiminium Ion) DMF->VR 0-5 °C EAS Electrophilic Aromatic Substitution at C-4 VR->EAS Substrate Pyrazole Core (Electron-Rich) Substrate->EAS Iminium Iminium Intermediate EAS->Iminium 80-120 °C Hydrolysis Aqueous Hydrolysis (Ice Quench) Iminium->Hydrolysis Product Pyrazole-4-carbaldehyde Hydrolysis->Product Neutralization

Logical mechanism of the Vilsmeier-Haack formylation on pyrazole scaffolds.

Quantitative Reaction Parameters

Substrate electronics dictate the harshness of the required conditions. Electron-withdrawing groups (e.g., halogens) deactivate the ring, necessitating higher temperatures and excess reagents 4[4]. Conversely, the tandem cyclization of hydrazones requires precise stoichiometric control to facilitate both ring closure and subsequent formylation 3[3].

Substrate ClassReagent Ratio (Substrate : POCl3​ : DMF)Temp (°C)Time (h)Expected Yield (%)Key Challenge
1-Arylhydrazones 1 : 3 : Excess (Solvent)80 - 904 - 675 - 88Exothermic cyclization control
1-Alkyl-1H-pyrazoles 1 : 1.2 : 390 - 1002 - 480 - 95Regioselectivity (C-4 vs C-5)
5-Chloro-1H-pyrazoles 1 : 4 : 61202 - 555 - 72Ring deactivation by halogen
Deactivated Pyrazines N/A (Highly Deactivated)N/AN/A< 10Insufficient nucleophilicity

(Note: For green chemistry optimization, microwave-assisted protocols utilizing phthaloyl dichloride instead of POCl3​ have been shown to reduce reaction times to 10 minutes while improving yields 5[5].)

Experimental Protocols

VH_Workflow Prep 1. Reagent Prep (0°C, Anhydrous) Add 2. Substrate Addition Prep->Add Heat 3. Heating Phase (80-120°C) Add->Heat Quench 4. Ice Quench & Hydrolysis Heat->Quench Neut 5. pH Adjustment (Neutralization) Quench->Neut Isolate 6. Isolation (Extraction/Filter) Neut->Isolate

Step-by-step experimental workflow for Vilsmeier-Haack formylation.

Protocol A: Direct Formylation of Deactivated Pyrazoles (e.g., 5-chloro-1H-pyrazoles)

This protocol utilizes a high equivalence of Vilsmeier reagent to overcome the inductive deactivation caused by the halogen atom 4[4].

  • Reagent Preparation: Charge a flame-dried round-bottom flask with anhydrous DMF (6.0 equiv.) under an inert argon atmosphere. Cool the flask to 0 °C using an ice-water bath.

  • Electrophile Generation: Add POCl3​ (4.0 equiv.) dropwise over 15 minutes.

    • Causality: The reaction is highly exothermic. Rapid addition causes thermal decomposition of the chloroiminium salt, leading to dark, tarry impurities.

    • Validation Checkpoint: The solution should transition from clear to a pale yellow, viscous complex.

  • Substrate Addition: Stir the complex for 15 minutes at 0 °C, then add the 5-chloro-1H-pyrazole derivative (1.0 equiv.) portion-wise.

  • Heating Phase: Remove the ice bath and gradually heat the reaction mixture to 120 °C. Maintain this temperature for 2 to 5 hours.

    • Validation Checkpoint: Monitor by TLC (Hexane:Ethyl Acetate, 7:3). The starting material spot should completely disappear.

  • Hydrolysis & Quenching: Cool the mixture to room temperature, then pour it slowly over vigorously stirred crushed ice.

    • Causality: Ice controls the exothermic hydrolysis of the iminium intermediate into the target aldehyde.

  • Neutralization & Isolation: Neutralize the acidic aqueous mixture with a saturated solution of Na2​CO3​ to pH ~7. Extract the aqueous layer with chloroform ( 3×20 mL). Dry the combined organic layers over anhydrous MgSO4​ , filter, and concentrate under reduced pressure to yield the crude 5-chloro-1H-pyrazole-4-carbaldehyde.

Protocol B: Tandem Cyclization-Formylation of Hydrazones

This one-pot protocol converts acetophenone hydrazones directly into 1,3-disubstituted pyrazole-4-carbaldehydes 3[3].

  • Substrate Solvation: Dissolve the hydrazone (1.0 mmol) in dry DMF (4 mL) in a round-bottom flask and cool to 0 °C.

  • Reagent Addition: Add POCl3​ (3.0 mmol) dropwise to the ice-cold stirred solution.

    • Causality: Generating the Vilsmeier reagent in situ in the presence of the substrate prevents the need to transfer the highly moisture-sensitive chloroiminium salt. The first equivalent drives the cyclization of the hydrazone, while subsequent equivalents execute the C-4 formylation.

  • Cyclization & Formylation: Allow the reaction to attain room temperature, then affix a reflux condenser and heat at 80 °C for 4 hours.

  • Work-up: Pour the resulting mixture onto crushed ice. Carefully neutralize with dilute sodium hydroxide ( NaOH ) until the pH reaches 7.

  • Precipitation: Leave the neutralized mixture standing overnight at 4 °C.

    • Validation Checkpoint: A pale yellow precipitate will form. If the product oils out, the aqueous layer may need to be saturated with NaCl to force crystallization.

  • Purification: Filter the precipitate, wash with cold distilled water, and purify via flash column chromatography (Ethyl Acetate/Petroleum Ether) to obtain the pure carbaldehyde.

Self-Validation & Troubleshooting Matrix

To ensure the integrity of the experimental output, apply the following troubleshooting logic if yields deviate from the expected parameters 1[1]:

  • Issue: High recovery of unreacted starting material.

    • Root Cause: Inactive Vilsmeier reagent due to moisture contamination.

    • Correction: Ensure DMF is strictly anhydrous (stored over molecular sieves) and POCl3​ is freshly distilled. Use flame-dried glassware.

  • Issue: Product is lost during aqueous work-up (Low Yield).

    • Root Cause: The formylated pyrazole exhibits high water solubility.

    • Correction: Saturate the aqueous layer with brine ( NaCl ) prior to extraction to decrease the polarity of the aqueous phase, driving the product into the organic layer.

  • Issue: Emulsion formation during extraction.

    • Root Cause: Polymeric byproducts from DMF decomposition.

    • Correction: Filter the biphasic mixture through a pad of Celite before attempting to separate the layers in the separatory funnel.

  • Issue: Dark, tarry reaction mixture and complex TLC.

    • Root Cause: Localized overheating during POCl3​ addition.

    • Correction: strictly maintain the internal temperature at 0-5 °C during the dropwise addition of POCl3​ .

References

  • Source: researchgate.
  • Source: arkat-usa.
  • Source: rsc.
  • Source: benchchem.
  • Title: Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)

Sources

The Indispensable Role of Pyrazole Carboxylic Acids in Modern Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Agrochemicals

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, has emerged as a cornerstone in the discovery and development of modern agrochemicals.[1][2] Its inherent chemical versatility, including multiple sites for substitution and a stable aromatic core, provides a robust framework for the design of a diverse array of biologically active molecules.[3][4] Pyrazole carboxylic acids, in particular, serve as critical building blocks for the synthesis of highly effective fungicides, herbicides, and insecticides that are integral to contemporary crop protection strategies and global food security.[1][5] This technical guide provides an in-depth exploration of the application of pyrazole carboxylic acids in agrochemical synthesis, with a focus on their mechanisms of action, prominent examples, and detailed synthetic methodologies for researchers, scientists, and professionals in the field of drug development.

Pyrazole-Based Fungicides: A Revolution in Disease Control through Succinate Dehydrogenase Inhibition

A significant and commercially successful class of pyrazole-based fungicides are the pyrazole carboxamides, which function as Succinate Dehydrogenase Inhibitors (SDHIs).[1][5] These compounds have demonstrated broad-spectrum activity against a wide variety of plant pathogenic fungi.[5]

Mechanism of Action: Targeting Fungal Respiration

The primary mode of action for pyrazole carboxamide fungicides is the potent and specific inhibition of the enzyme succinate dehydrogenase (SDH), also known as Complex II, a key component of the mitochondrial respiratory chain and the tricarboxylic acid (TCA) cycle.[5][6] By binding to the ubiquinone-binding (Qp) site of the SDH enzyme, these fungicides effectively block the transfer of electrons from succinate to ubiquinone.[5] This disruption of the electron transport chain has a cascade of lethal effects on the fungal cell, including:

  • Inhibition of ATP Synthesis: The blockage severely curtails the production of ATP, the cell's primary energy currency.[5]

  • Accumulation of Reactive Oxygen Species (ROS): Impaired electron flow can lead to the generation of damaging ROS, causing oxidative stress.[5]

  • Disruption of Cellular Metabolism: Inhibition of the TCA cycle disrupts essential metabolic pathways necessary for fungal growth and survival.[5]

This targeted inhibition ultimately leads to the cessation of fungal growth, including spore germination and mycelial spread, and ultimately, cell death.[7][8]

Visualization of the SDHI Mechanism of Action

HPPD_Inhibition Tyrosine Tyrosine HPPD 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Tyrosine->HPPD Plastoquinone Plastoquinone & Tocopherol Biosynthesis HPPD->Plastoquinone Carotenoid Carotenoid Biosynthesis Plastoquinone->Carotenoid Chlorophyll Chlorophyll Protection Carotenoid->Chlorophyll Plant_Death Plant Death Chlorophyll->Plant_Death Lack of protection leads to photodegradation and death Pyrazole_Herbicide Pyrazole Herbicide (HPPD Inhibitor) Inhibition X Pyrazole_Herbicide->Inhibition Inhibition->HPPD Insecticide_MoA cluster_neuron Insect Neuron GABA_Receptor GABA-gated Chloride Channel Neuron_Interior Neuron Interior GABA_Receptor->Neuron_Interior Normal Influx CNS_Disruption CNS Disruption & Insect Death GABA_Receptor->CNS_Disruption Blocked Cl- Influx Chloride_Ion Cl- Chloride_Ion->GABA_Receptor Pyrazole_Insecticide Pyrazole Insecticide (e.g., Fipronil) Blockage X Pyrazole_Insecticide->Blockage Blockage->GABA_Receptor

Sources

Application Notes and Protocols for High-Throughput Screening of Pyrazole Libraries

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist
Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery

Nitrogen-containing heterocyclic compounds are a cornerstone of modern medicinal chemistry, and among them, the pyrazole ring system holds a place of distinction.[1][2] Pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms, is considered a "privileged scaffold." This designation stems from its remarkable versatility and its presence in a multitude of clinically successful drugs targeting a wide range of diseases.[3][4] Marketed drugs such as Celecoxib (anti-inflammatory), Sildenafil (Viagra), and numerous kinase inhibitors like Ruxolitinib and Axitinib feature a pyrazole core, underscoring its metabolic stability and ability to form key interactions with diverse biological targets.[3][4][5]

The success of pyrazole derivatives is rooted in their synthetic tractability and the rich three-dimensional space they can explore. The scaffold allows for precise, vectoral modifications at multiple positions, enabling chemists to fine-tune pharmacokinetic and pharmacodynamic properties.[2][6] This has led to the development of vast and structurally diverse pyrazole-based chemical libraries.

The challenge—and opportunity—lies in efficiently interrogating these libraries to identify molecules with desired biological activity. High-Throughput Screening (HTS) provides the necessary platform, enabling the rapid evaluation of tens of thousands to millions of compounds.[7][8] This guide offers a detailed exploration of HTS methodologies specifically tailored for pyrazole libraries, providing not just step-by-step protocols but also the underlying scientific rationale to empower researchers in their drug discovery efforts.

Section 1: Foundational Concepts in HTS for Pyrazole Libraries

The core principle of HTS is the convergence of automation, miniaturization, and sensitive detection to screen large compound collections rapidly.[9] When applied to pyrazole libraries, the screening strategy can be broadly categorized into two primary approaches: target-based and phenotypic screening.

  • Target-Based Screening: This is the most common approach, where assays are designed to measure the direct interaction of a compound with a purified, well-characterized biological target (e.g., an enzyme or receptor).[8] This strategy is highly effective for pyrazole libraries, which are often designed with a specific target class, like protein kinases, in mind.[10][11]

  • Phenotypic Screening: In this approach, compounds are tested for their ability to induce a desired change in a cellular or organismal model, without a priori knowledge of the specific molecular target.[12] This can be a powerful tool for discovering novel mechanisms of action. For example, a pyrazole library could be screened for its ability to induce apoptosis in a cancer cell line.[12]

The choice between these strategies dictates the selection of an appropriate assay format.

Table 1: Comparison of Primary HTS Assay Formats
Assay TypePrincipleCommon Targets for PyrazolesAdvantagesDisadvantages
Biochemical Measures the direct effect on a purified target (e.g., enzyme inhibition).Kinases, Proteases, PhosphatasesDirect target engagement, mechanistic data, simpler to develop.Lacks cellular context, may miss compounds requiring metabolic activation.
Cell-Based Measures a downstream cellular response (e.g., gene expression, cell viability).GPCRs, Ion Channels, Nuclear Receptors, Signaling PathwaysPhysiologically relevant, accounts for cell permeability and toxicity.More complex, indirect measure of target engagement, higher variability.
Biophysical Measures changes in the physical properties of a target upon ligand binding.Wide range, especially for fragment screening.Detects direct binding, independent of function, ideal for weak binders (fragments).Can be lower throughput, may not correlate with functional activity.
Section 2: The Imperative of Assay Quality and Rigorous Validation

An HTS campaign is only as reliable as the assay used. The goal is to develop a robust, reproducible, and statistically significant method to distinguish true "hits" from experimental noise and artifacts.

2.1 Key Metrics for Assay Performance

The quality of an HTS assay is universally assessed using statistical parameters that are calculated from control wells included on every plate:

  • Signal-to-Background (S/B) Ratio: The ratio of the mean signal of the high control (max activity) to the mean signal of the low control (basal activity). A higher S/B ratio provides a larger window to detect compound activity.

  • Z'-Factor: This dimensionless parameter is the gold standard for HTS assay quality. It incorporates both the dynamic range (S/B) and the data variation (standard deviations of controls). An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and suitable for HTS.[13]

2.2 The Challenge of Assay Artifacts and Counter-Screening

HTS data can be confounded by false positives arising from compound interference with the assay technology rather than true target modulation.[14][15] Heterocyclic compounds like pyrazoles can be prone to certain artifacts. A robust hit validation cascade must include steps to identify and eliminate these.

  • Fluorescence Interference: Many pyrazole derivatives are chromophores and can absorb or emit light at wavelengths that overlap with the assay readout, leading to false signals. This is particularly relevant for fluorescence-based assays.

  • Compound Aggregation: At the high concentrations used in primary screens, some compounds form aggregates that can non-specifically sequester and inhibit enzymes, leading to promiscuous activity.[16]

  • Reactive Compounds: The pyrazole scaffold itself is generally stable, but certain substituents can be chemically reactive, modifying the target protein covalently or interfering with assay components.

A well-designed screening campaign anticipates these issues by incorporating orthogonal assays —secondary tests that use a different detection technology to confirm the activity of primary hits.[15]

2.3 The Power of Quantitative HTS (qHTS)

Traditional HTS involves screening every compound at a single, high concentration. A more powerful paradigm is quantitative HTS (qHTS), where compounds are screened in a full concentration-response format from the outset.[13] This approach generates a dose-response curve for every compound in the library, providing rich information on potency (EC₅₀/IC₅₀) and efficacy directly from the primary screen. This allows for immediate structure-activity relationship (SAR) analysis and significantly reduces the rate of false negatives that can occur when a compound's activity falls outside the narrow window of a single-point screen.[13]

Section 3: Detailed HTS Protocols for Pyrazole Libraries

The following protocols are detailed, field-proven methodologies for screening pyrazole libraries against three major drug target classes.

Protocol 1: Biochemical Assay - AlphaScreen for Protein Kinase Inhibitors

Rationale: Protein kinases are a major target class for pyrazole-based drugs.[17][18] The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a highly sensitive, bead-based technology well-suited for HTS of kinase activity.[19][20] The assay measures the phosphorylation of a biotinylated substrate peptide. A streptavidin-coated "Donor" bead binds the biotin tag, while an antibody specific for the phosphorylated epitope, captured by a Protein A-coated "Acceptor" bead, recognizes the product. When in close proximity (<200 nm), excitation of the Donor bead generates singlet oxygen, which diffuses to the Acceptor bead, initiating a chemiluminescent signal.[19][21] Kinase inhibition by a pyrazole compound prevents this interaction, leading to a loss of signal.

Visualization of AlphaScreen Principle:

AlphaScreen_Kinase cluster_active Active Kinase cluster_detection AlphaScreen Detection Kinase Kinase P_Substrate Biotin-Substrate-P Kinase->P_Substrate Phosphorylation ATP ATP ATP->P_Substrate Phosphorylation Substrate Biotin-Substrate Substrate->P_Substrate Phosphorylation Donor Donor Bead (Streptavidin) P_Substrate->Donor Binds Biotin Acceptor Acceptor Bead (Anti-pAb) P_Substrate->Acceptor Binds Phospho-epitope Donor->Acceptor Singlet O2 (<200nm) Light Light (520-620 nm) Acceptor->Light Inhibitor Pyrazole Inhibitor Inhibitor->Kinase Blocks ATP Site

Caption: AlphaScreen principle for a kinase inhibition assay.

Materials:

  • Kinase of interest (e.g., ERK2, CDK2)

  • Biotinylated peptide substrate (e.g., Biotin-ERKtide)[22]

  • Phospho-specific antibody

  • Streptavidin-coated Donor beads and Protein A-coated Acceptor beads (PerkinElmer)

  • ATP, MgCl₂, DTT, BSA

  • Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% BSA)

  • Stop/Detection Buffer (Kinase Buffer containing EDTA to chelate Mg²⁺ and stop the reaction)

  • 384-well white opaque microplates (e.g., ProxiPlate)

  • AlphaScreen-compatible plate reader (e.g., PHERAstar FSX, EnVision)[19]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare pyrazole library compounds in 100% DMSO. Create a working stock plate by diluting into kinase reaction buffer.

    • Dilute the kinase enzyme to a working concentration (determined during assay development) in kinase reaction buffer.

    • Prepare a Substrate/ATP mix in kinase reaction buffer. The ATP concentration should be at or near the Kₘ for the enzyme to facilitate detection of competitive inhibitors.

    • Prepare the AlphaScreen bead mix in Stop/Detection buffer in the dark or under green light, as they are light-sensitive.[19][22]

  • Assay Procedure (384-well format):

    • Add 50 nL of pyrazole compound solution or DMSO (for controls) to the assay plate wells.

    • Add 5 µL of diluted kinase enzyme to all wells except the negative control (add 5 µL of buffer instead).

    • Pre-incubate the plate for 15-30 minutes at room temperature to allow compound binding to the kinase.

    • Initiate the kinase reaction by adding 5 µL of the Substrate/ATP mix.

    • Incubate the reaction for a time determined during optimization (e.g., 60-120 minutes) at room temperature.

    • Terminate the reaction and initiate detection by adding 10 µL of the bead mix in Stop/Detection Buffer.

    • Incubate the plate in the dark for at least 60 minutes (or overnight) to allow for bead binding and signal development.[22]

  • Data Acquisition:

    • Read the plate on an AlphaScreen-compatible microplate reader using standard Alpha settings (Excitation: 680 nm, Emission: 520-620 nm).

Protocol 2: Cell-Based Assay - Luciferase Reporter for GPCR Signaling

Rationale: G protein-coupled receptors (GPCRs) are a vast family of drug targets.[23][24] Pyrazole derivatives can act as modulators of these receptors. Luciferase reporter gene assays are a robust and sensitive method for studying GPCR signaling in a high-throughput format.[25][26] The principle involves a stable cell line expressing the GPCR of interest and a reporter construct. The construct contains a transcriptional response element (RE) upstream of a luciferase gene. GPCR activation triggers a signaling cascade that leads to the binding of transcription factors to the RE, driving luciferase expression.[23][27] The resulting luminescence, measured after adding a substrate, is proportional to receptor activity.

Visualization of GPCR Signaling to Luciferase Reporter:

GPCR_Luciferase cluster_cell Cell cluster_nucleus Nucleus Ligand Ligand (Agonist) GPCR GPCR Ligand->GPCR G_Protein G Protein (e.g., Gs) GPCR->G_Protein Effector Effector (Adenylyl Cyclase) G_Protein->Effector SecondMessenger Second Messenger (cAMP) Effector->SecondMessenger TF Transcription Factor (CREB) SecondMessenger->TF RE Response Element (CRE) TF->RE Binds LuciferaseGene Luciferase Gene LuciferaseProtein Luciferase Protein LuciferaseGene->LuciferaseProtein Transcription & Translation Light Light (Luminescence) LuciferaseProtein->Light Luciferin Luciferin (Substrate) Luciferin->LuciferaseProtein Catalysis Inhibitor Pyrazole Antagonist Inhibitor->GPCR Blocks Ligand Binding

Caption: GPCR signaling pathway leading to luciferase reporter expression.

Materials:

  • HEK293 cells (or other suitable host) stably expressing the GPCR of interest and the luciferase reporter construct (e.g., CRE-luc2P for Gs/Gi-coupled receptors).[23][25]

  • Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), antibiotics.

  • GPCR agonist (for antagonist screening mode).

  • Luciferase assay reagent (e.g., ONE-Glo™ or Bright-Glo™ Luciferase Assay System, Promega).

  • 384-well solid white, tissue culture-treated plates.

  • Luminescence-capable plate reader.

Step-by-Step Protocol:

  • Cell Plating:

    • Culture the stable cell line under standard conditions.

    • Trypsinize and resuspend cells in assay medium (e.g., DMEM with low serum).

    • Seed 20 µL of the cell suspension into each well of a 384-well plate at a pre-optimized density.

    • Incubate for 18-24 hours at 37°C, 5% CO₂ to allow cell attachment.

  • Compound Addition (Antagonist Mode):

    • Add 50 nL of pyrazole library compounds or DMSO vehicle to the appropriate wells.

    • Incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation:

    • Add 5 µL of the GPCR agonist at a concentration equivalent to its EC₈₀ (determined during assay development) to all wells except the negative controls (add buffer instead).

    • Incubate the plate for 3-6 hours at 37°C, 5% CO₂ to allow for gene expression.

  • Lysis and Luminescence Reading:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add 25 µL of the luciferase reagent to each well. This single reagent lyses the cells and provides the luciferin substrate.

    • Incubate for 10-20 minutes at room temperature, protected from light, to allow the signal to stabilize.

  • Data Acquisition:

    • Read the luminescence signal on a plate reader. The integration time should be optimized (e.g., 0.5-1 second/well).

Protocol 3: Biophysical Assay - Differential Scanning Fluorimetry (DSF) for Fragment Screening

Rationale: Pyrazole is a common core for fragment libraries. Fragment-based lead discovery (FBLD) relies on identifying low-molecular-weight compounds that bind weakly to the target.[28] Because this binding may not always produce a functional response, biophysical methods are essential. Differential Scanning Fluorimetry (DSF), or Thermal Shift Assay, is a rapid, low-cost, and high-throughput method for primary fragment screening.[29][30][31] The principle is that ligand binding typically stabilizes a protein, increasing its melting temperature (Tₘ).[29][32] The assay monitors protein unfolding in the presence of a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of the unfolded protein, causing a sharp increase in fluorescence. The Tₘ is the temperature at which 50% of the protein is unfolded. A positive "thermal shift" (ΔTₘ) indicates a binding event.[33]

Visualization of Thermal Shift Assay Principle:

Thermal_Shift Thermal Shift Assay cluster_apo Apo Protein cluster_bound Protein + Fragment Folded_Apo Folded Protein Unfolded_Apo Unfolded Protein Folded_Apo->Unfolded_Apo Heat (Tm1) Dye SYPRO Orange Dye Unfolded_Apo->Dye Binds Hydrophobic Core Folded_Bound Folded Protein + Fragment Unfolded_Bound Unfolded Protein + Fragment Folded_Bound->Unfolded_Bound Heat (Tm2 > Tm1) Unfolded_Bound->Dye Binds Hydrophobic Core Fluorescence Fluorescence Dye->Fluorescence

Caption: Principle of protein stabilization by a fragment in a thermal shift assay.

Materials:

  • Purified protein of interest (high purity, >95%).

  • DSF Buffer (a buffer in which the protein is stable, determined via buffer screening).

  • SYPRO Orange Protein Gel Stain (e.g., from Thermo Fisher Scientific), typically a 5000x stock in DMSO.

  • Pyrazole fragment library.

  • 96- or 384-well PCR plates compatible with a real-time PCR (qPCR) instrument.

  • qPCR instrument with melt-curve analysis capability.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Dilute the protein to a final concentration of 2-5 µM in DSF buffer.

    • Dilute the SYPRO Orange dye to a working concentration (e.g., 5x final concentration). The optimal dye concentration must be determined empirically to minimize fluorescence from the folded state while maximizing the signal from the unfolded state.

    • Prepare pyrazole fragments at a high stock concentration (e.g., 100 mM in DMSO) and create a working plate for screening (e.g., 10 mM).

  • Assay Plate Setup (20 µL final volume):

    • In each well of the PCR plate, combine the reagents. A master mix of protein and dye is recommended for consistency. For example:

      • 15 µL of Protein/Dye Master Mix (containing the appropriate final concentrations of each).

      • 5 µL of pyrazole fragment solution or buffer/DMSO control. The final fragment concentration is typically high (e.g., 200 µM to 1 mM) to detect weak binding.[28]

    • Seal the plate securely with an optical seal.

    • Centrifuge the plate briefly to collect the contents at the bottom of the wells.

  • Melt Curve Acquisition:

    • Place the plate in the qPCR instrument.

    • Set up a melt curve experiment. The instrument will monitor fluorescence (using a channel appropriate for SYPRO Orange, e.g., FAM/SYBR) as the temperature is increased.

    • Typical parameters:

      • Initial temperature: 25°C (hold for 1-2 min).

      • Ramp rate: 1°C/min.

      • Final temperature: 95°C.

      • Data acquisition: Read fluorescence at every 0.5°C increment.

  • Data Analysis:

    • The raw fluorescence vs. temperature data will produce a sigmoidal curve.

    • The Tₘ is the midpoint of the transition, which can be calculated by fitting the curve to a Boltzmann equation or by finding the peak of the first derivative (-dF/dT).

    • Calculate the thermal shift: ΔTₘ = Tₘ (protein + compound) - Tₘ (protein + DMSO).

    • A ΔTₘ of ≥ 2-3 standard deviations above the mean of the DMSO controls is typically considered a hit.[28]

Section 4: From Data to Validated Hits: The Confirmation Cascade

A primary HTS campaign is the beginning, not the end, of the hit identification process.[16] Raw hits must be subjected to a rigorous validation cascade to eliminate artifacts and confirm genuine, on-target activity.[14]

Visualization of a Hit Validation Workflow:

Hit_Validation_Cascade PrimaryHTS Primary HTS (e.g., 10,000s of pyrazoles, single concentration) HitSelection Hit Selection (~1% Hit Rate) PrimaryHTS->HitSelection Confirmation Hit Confirmation & Dose-Response (IC50/EC50 Determination) HitSelection->Confirmation OrthogonalAssay Orthogonal / Counter-Screen (Different technology, e.g., TR-FRET, filter binding, or DSF) Confirmation->OrthogonalAssay CellularAssay Cell-Based Assay (Target engagement or phenotypic response in cells) OrthogonalAssay->CellularAssay SAR Structure-Activity Relationship (SAR) (Test analogs of confirmed hits) CellularAssay->SAR Lead Validated Lead Series SAR->Lead

Caption: A typical workflow for hit validation and progression.

  • Hit Confirmation and Dose-Response: "Hits" from the primary screen are re-tested using freshly sourced compound powder to confirm activity. A full 10-point dose-response curve is then generated to determine potency (IC₅₀/EC₅₀) and confirm the sigmoidal behavior expected of a specific inhibitor.[34]

  • Orthogonal Assay Validation: Confirmed hits are tested in an orthogonal assay. For a kinase hit from an AlphaScreen, this could be a TR-FRET assay or a radioactivity-based filter binding assay. For a fragment hit from DSF, this could be Nuclear Magnetic Resonance (NMR) or Surface Plasmon Resonance (SPR).[28][35] This critical step ensures the observed activity is not an artifact of the primary assay format.

  • Cellular Target Engagement and Activity: For hits from biochemical or biophysical screens, it is crucial to demonstrate that the compound can penetrate the cell membrane and engage its target in a physiological context. This can be assessed using methods like the Cellular Thermal Shift Assay (CETSA) or by measuring the modulation of a downstream biomarker (e.g., phosphorylation of a substrate protein via Western Blot).[36]

  • Structure-Activity Relationship (SAR) by Analogs: Initial SAR is established by testing commercially available analogs of the confirmed hit. A consistent activity trend among structurally related compounds provides strong evidence that the chemical scaffold is responsible for the biological effect.[14]

Conclusion

The pyrazole scaffold continues to be an exceptionally fruitful starting point for the discovery of new medicines. The successful identification of novel, potent, and selective pyrazole-based drug candidates from large chemical libraries is critically dependent on the strategic design and rigorous execution of high-throughput screening campaigns. By combining robust and well-validated assays like AlphaScreen, luciferase reporters, and DSF with a stringent hit confirmation cascade, researchers can efficiently navigate the vast chemical space of pyrazole libraries. This guide provides the foundational knowledge and detailed protocols to empower scientists to move beyond simple screening and toward the confident identification of high-quality lead compounds for the next generation of therapeutics.

References
  • Cheng, Z., Garvin, D., Paguio, A., Stecha, P., Wood, K., & Fan, F. (2010). Luciferase Reporter Assay System for Deciphering GPCR Pathways. Current Chemical Genomics and Translational Medicine, 4, 84-91. Retrieved from [Link]

  • Cheng, Z., Garvin, D., Paguio, A., Stecha, P., Wood, K., & Fan, F. (2010). Luciferase Reporter Assay System for Deciphering GPCR Pathways. Bentham Open. Retrieved from [Link]

  • Kumar, V., Kaur, K., Gupta, G. K., & Gupta, A. K. (2013). Biologically active pyrazole derivatives. New Journal of Chemistry, 37(12), 3929-3943. Retrieved from [Link]

  • Insel, P. A., & Zhang, L. (2012). Reporter gene assays for investigating GPCR signaling. Methods in Molecular Biology, 897, 189-200. Retrieved from [Link]

  • Regmi, B. P. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Expert Opinion on Drug Discovery, 18(11), 1205-1208. Retrieved from [Link]

  • da Silva, E. G., de Oliveira, T. A., Lião, L. M., de Souza, M. V. N., & Menna-Barreto, R. F. S. (2021). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Molecules, 26(11), 3365. Retrieved from [Link]

  • Lo, M. C., Aulabaugh, A., Jin, G., Cowling, R., Bard, J., Malamas, M., & Ellestad, G. (2004). Analysis of protein stability and ligand interactions by thermal shift assay. Current Protocols in Protein Science, Chapter 28, Unit 28.9. Retrieved from [Link]

  • Kharl, M., D'souza, C., & Singh, K. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. FMHRV, 3(10), 1462-1498. Retrieved from [Link]

  • Regmi, B. P. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Expert Opinion on Drug Discovery, 18(11), 1205-1208. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. IJNRD, 9(7). Retrieved from [Link]

  • BMG Labtech. (n.d.). Tyrosine kinase activity in AlphaScreen mode. BMG Labtech. Retrieved from [Link]

  • Bitesize Bio. (2024). The Thermal Shift Assay: A Powerful Tool to Analyze Proteins. Bitesize Bio. Retrieved from [Link]

  • ResearchGate. (2020). Principle of the AlphaScreen kinase assay. ResearchGate. Retrieved from [Link]

  • Dias, M. V., Tadokoro, C. E., de Oliveira, L. G., & Guimarães, C. R. (2014). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences, 111(48), 17087-17092. Retrieved from [Link]

  • Klink, T. A., & Sampson, B. A. (2012). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology, 800, 245-261. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal-shift assay for fragment library screening. ResearchGate. Retrieved from [Link]

  • UQ eSpace. (2013). Interrogating fragments using a protein thermal shift assay. The University of Queensland. Retrieved from [Link]

  • Yasgar, A., Shinn, P., Jadhav, A., Auld, D. S., Michael, S., Zheng, W., ... & Simeonov, A. (2011). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Methods in Molecular Biology, 716, 249-267. Retrieved from [Link]

  • Charles River. (n.d.). Thermal Shift Assays. Charles River Laboratories. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Qawasmeh, R. A. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2385293. Retrieved from [Link]

  • Gomaa, H. A., Hassan, G. S., & El-Serwy, W. S. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Advances, 14(45), 32909-32924. Retrieved from [Link]

  • ResearchGate. (2014). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. ResearchGate. Retrieved from [Link]

  • Al-Sanea, M. M., & Al-Obaid, A. M. (2025). Discovery of pyrazole-based CDK8 inhibitors Using High-Throughput Virtual Screening. Polycyclic Aromatic Compounds. Retrieved from [Link]

  • El-Damasy, D. A., & Ebi, K. C. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Retrieved from [Link]

  • Laping, N. J., Olson, B. A., & Gellibert, F. (2005). Kinetic Characterization of Novel Pyrazole TGF-β Receptor I Kinase Inhibitors and Their Blockade of the Epithelial−Mesenchymal Transition. Biochemistry, 44(5), 1545-1552. Retrieved from [Link]

  • Al-Sanea, M. M., & Al-Obaid, A. M. (2025). Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. Polycyclic Aromatic Compounds. Retrieved from [Link]

  • Evotec. (n.d.). Biophysical Fragment Screening Services. Evotec. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2017). Analysis of HTS data. Cambridge MedChem Consulting. Retrieved from [Link]

  • Schiebel, J., El-Gokhia, S., & Sotriffer, C. (2016). Six Biophysical Screening Methods Miss a Large Proportion of Crystallographically Discovered Fragment Hits: A Case Study. Journal of Medicinal Chemistry, 59(15), 7239-7250. Retrieved from [Link]

  • Sygnature Discovery. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Sygnature Discovery. Retrieved from [Link]

  • Inglese, J., Auld, D. S., Jadhav, A., Johnson, R. L., Simeonov, A., Yasgar, A., ... & Austin, C. P. (2006). Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries. Proceedings of the National Academy of Sciences, 103(31), 11473-11478. Retrieved from [Link]

  • Limban, C., Chiriță, C., & Nițulescu, G. M. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 31(3), 1234. Retrieved from [Link]

  • BMG Labtech. (n.d.). High-throughput screening (HTS). BMG Labtech. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2021). A brief review of high throughput screening in drug discovery process. IJPRA. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2011). High-Throughput Screening: The Hits and Leads of Drug Discovery- An Overview. Journal of Applied Pharmaceutical Science, 1(1), 1-7. Retrieved from [Link]

  • Tirado-Rives, J., Mollin, A., & Anderson, K. S. (2013). High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes. PLOS One, 8(10), e75144. Retrieved from [Link]

  • IntechOpen. (2013). Data Analysis Approaches in High Throughput Screening. IntechOpen. Retrieved from [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. Retrieved from [Link]

  • El-Gazzar, M. G., & Hassan, A. S. (2022). Synthesis, Characterization, DFT Mechanistic Study, Antimicrobial Activity, Molecular Modeling, and ADMET Properties of Novel Pyrazole-isoxazoline Hybrids. ACS Omega, 7(50), 46869-46882. Retrieved from [Link]

  • Khan, A., Al-Dhfyan, A., & Al-Marri, A. (2022). Antimicrobial screening to molecular docking of newly synthesized ferrocenyl-substituted pyrazole. International Journal of Health Sciences, 16(4), 3-12. Retrieved from [Link]

  • El-Sayed, N. N. E., & El-Toumy, S. A. A. (2015). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules, 20(6), 10516-10531. Retrieved from [Link]

  • Kumar, S., & Singh, N. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Bioinformation, 10(7), 413-418. Retrieved from [Link]

Sources

Application Note: Comprehensive Protocol for Evaluating the Antibacterial Activity and Mechanism of Action of Novel Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

Pyrazoles are a prominent class of five-membered nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad-spectrum antimicrobial properties[1]. The structural versatility of the pyrazole scaffold allows for extensive functionalization, making it an ideal pharmacophore for overcoming multidrug-resistant (MDR) bacterial strains.

Mechanistically, many highly active pyrazole derivatives exert their bactericidal effects by targeting bacterial type II topoisomerases, specifically DNA gyrase (GyrA/GyrB) and topoisomerase IV [2]. These enzymes are essential for modulating DNA topology during replication. By stabilizing the DNA cleavage complex or competitively binding to the ATP-binding site of the GyrB subunit, pyrazoles induce replication arrest and subsequent bacterial cell death[1][2].

To systematically evaluate novel pyrazole libraries, this application note outlines a self-validating, multi-tiered screening protocol. The workflow progresses from standardized phenotypic screening to precise target-based mechanistic validation.

Experimental Workflow Overview

Workflow Lib Pyrazole Library (DMSO Stocks) MIC Primary Phenotypic Screen (MIC - Broth Microdilution) Lib->MIC CLSI M07 MBC Bactericidal Profiling (MBC & Time-Kill Kinetics) MIC->MBC Active Hits (MIC < 16 µg/mL) MOA Mechanism of Action (DNA Gyrase Supercoiling Assay) MBC->MOA Bactericidal Hits Tox Therapeutic Index (Mammalian Cytotoxicity) MOA->Tox Target Confirmed

Figure 1: Multi-tiered screening cascade for evaluating pyrazole derivatives.

Protocol 1: Minimum Inhibitory Concentration (MIC) via Broth Microdilution

Causality & Rationale: The broth microdilution method is the gold standard for quantitative Antimicrobial Susceptibility Testing (AST) as mandated by the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines[3]. Unlike agar diffusion, broth microdilution allows for precise control over compound concentration and is highly scalable for high-throughput pyrazole library screening.

Materials
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) for non-fastidious aerobes (e.g., E. coli, S. aureus)[4].

  • Test Compounds: Pyrazole derivatives dissolved in 100% DMSO (Stock: 10 mg/mL).

  • Control Antibiotic: Ciprofloxacin or Levofloxacin (Known DNA gyrase inhibitors).

  • Microorganisms: Exponential phase cultures adjusted to a 0.5 McFarland standard (~ 1.5×108 CFU/mL).

Step-by-Step Methodology
  • Vehicle Control Preparation: Ensure the final concentration of DMSO in the assay does not exceed 1% (v/v). Higher concentrations of DMSO compromise the integrity of the bacterial membrane, leading to false-positive MIC values.

  • Serial Dilution: In a 96-well U-bottom microtiter plate, dispense 50 µL of CAMHB into columns 2–12. Add 100 µL of the working pyrazole solution (e.g., 128 µg/mL in CAMHB) to column 1. Perform a two-fold serial dilution from column 1 to 11, transferring 50 µL at each step. Discard 50 µL from column 11. Column 12 serves as the growth control (no compound).

  • Inoculum Standardization: Dilute the 0.5 McFarland suspension 1:150 in CAMHB to achieve a concentration of ~ 1×106 CFU/mL.

  • Inoculation: Add 50 µL of the diluted inoculum to all wells (Columns 1–12). The final well volume is 100 µL, and the final bacterial concentration is ~ 5×105 CFU/mL[4].

  • Incubation: Seal the plates with a breathable membrane and incubate at 35±2°C for 16–20 hours under ambient air.

  • Self-Validating Controls:

    • Sterility Control: Uninoculated CAMHB (must show no growth to validate media sterility).

    • Growth Control: Inoculated CAMHB with 1% DMSO (must show robust growth to validate bacteria viability and DMSO non-toxicity).

    • Positive Control: Standard antibiotic with known MIC ranges for the specific ATCC strain (validates assay sensitivity).

Protocol 2: Minimum Bactericidal Concentration (MBC) and Time-Kill Kinetics

Causality & Rationale: MIC only measures growth inhibition (bacteriostatic activity). Because pyrazoles targeting DNA gyrase typically exhibit bactericidal activity, determining the MBC and the rate of killing (Time-Kill) is critical for pharmacodynamic profiling and differentiating between static and cidal mechanisms.

Step-by-Step Methodology (MBC)
  • Identify the MIC well and the three preceding wells (higher concentrations) showing no visible growth.

  • Aspirate 10 µL from these wells and spot-plate onto Mueller-Hinton Agar (MHA) plates.

  • Incubate the plates at 35±2°C for 24 hours.

  • Interpretation: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (i.e., fewer than 5 colonies).

Protocol 3: Mechanism of Action - DNA Gyrase Supercoiling Assay

Causality & Rationale: To confirm that the antibacterial efficacy of the pyrazole derivative is driven by DNA gyrase inhibition (a primary target for this pharmacophore), an in vitro supercoiling assay is employed[1][2]. This cell-free system validates the direct interaction between the pyrazole and the GyrA/GyrB complex, eliminating confounding factors like cell wall permeability or efflux pump activity.

MOA Relaxed Relaxed pBR322 DNA Gyrase E. coli DNA Gyrase (+ ATP) Relaxed->Gyrase Supercoiled Supercoiled DNA (Normal Function) Gyrase->Supercoiled Vehicle Control Arrest Cleavage Complex Arrest (Relaxed DNA Retained) Gyrase->Arrest Pyrazole Treated Pyrazole Pyrazole Derivative (Inhibitor) Pyrazole->Gyrase Binds GyrB/GyrA

Figure 2: Mechanism of pyrazole-mediated DNA gyrase inhibition in the supercoiling assay.

Step-by-Step Methodology
  • Reaction Mixture Preparation: In a sterile microcentrifuge tube, combine 1X Gyrase Assay Buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl 2​ , 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL BSA).

  • Substrate Addition: Add 0.5 µg of relaxed pBR322 plasmid DNA.

  • Inhibitor Addition: Add the pyrazole derivative at varying concentrations (e.g., 0.1 to 100 µM). Include a DMSO vehicle control and a Ciprofloxacin positive control.

  • Enzyme Addition: Add 1 Unit of E. coli DNA gyrase. Mix gently.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding an equal volume of 2X stop buffer (40% sucrose, 100 mM Tris-HCl, 1 mM EDTA, 0.5 mg/mL Bromophenol Blue).

  • Analysis: Resolve the DNA topoisomers on a 1% agarose gel (without ethidium bromide) at 3 V/cm for 3 hours. Post-stain with ethidium bromide and visualize under UV light. Pyrazole activity is quantified by the disappearance of the supercoiled DNA band and the retention of the relaxed DNA band.

Data Interpretation and Quality Control

To ensure robustness, experimental data must be systematically categorized. The relationship between MIC, MBC, and enzymatic IC 50​ provides a comprehensive profile of the pyrazole's efficacy.

Table 1: Quantitative Data Interpretation Matrix for Pyrazole Derivatives

ParameterAssay SourceInterpretation ThresholdsMechanistic Implication
MIC Broth Microdilution ≤4 µg/mL (Potent)8–32 µg/mL (Moderate) >64 µg/mL (Weak)Intrinsic whole-cell antibacterial activity and membrane penetrability.
MBC/MIC Ratio Time-Kill / Plating ≤4 (Bactericidal) >4 (Bacteriostatic)Determines if the pyrazole actively kills the pathogen or merely halts replication.
Gyrase IC 50​ Supercoiling AssayNanomolar to low Micromolar rangeConfirms DNA gyrase as the primary molecular target[2].
Selectivity Index (SI) Mammalian CC 50​ / MICSI >10 (Favorable)SI <10 (Toxic)Indicates the safety window of the pyrazole derivative for therapeutic use.

References

  • Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. Available at: [Link]

  • Future Medicinal Chemistry. Antibacterial pyrazoles: tackling resistant bacteria. National Center for Biotechnology Information (PMC). Available at: [Link]

  • MDPI Pharmaceuticals. Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors. MDPI. Available at: [Link]

  • ASM Journals. Recommendation of a standardized broth microdilution method for antimicrobial susceptibility testing. American Society for Microbiology. Available at: [Link]

Sources

Application Notes & Protocols: A Guide to the Scale-Up Synthesis of 4-ethyl-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the multi-gram to kilogram scale-up synthesis of 4-ethyl-1H-pyrazole-3-carboxylic acid, a valuable heterocyclic building block in pharmaceutical development. Moving beyond a simple recitation of steps, this guide elucidates the critical process parameters, safety protocols, and chemical principles underpinning a robust and scalable two-step synthesis. The procedure begins with the Knorr pyrazole synthesis via cyclocondensation to form the intermediate ethyl ester, followed by a high-conversion saponification to yield the final carboxylic acid. Emphasis is placed on addressing the challenges inherent in scaling up chemical reactions, including thermal management, reagent handling, and product isolation. This guide is intended for researchers, process chemists, and drug development professionals seeking to transition this synthesis from the laboratory bench to pilot-plant scale.

Introduction and Strategic Overview

Pyrazole derivatives are foundational scaffolds in medicinal chemistry, appearing in numerous approved drugs.[1][2] The title compound, 4-ethyl-1H-pyrazole-3-carboxylic acid, serves as a key intermediate for more complex active pharmaceutical ingredients (APIs). While numerous methods exist for pyrazole synthesis on a laboratory scale, scaling these processes introduces significant challenges related to safety, cost, and reproducibility.[3][4]

The most reliable and industrially viable route to this target involves the cyclocondensation of a 1,3-dicarbonyl equivalent with hydrazine, followed by ester hydrolysis.[5][6] This strategy is advantageous due to the relatively low cost of starting materials and the robustness of the reaction sequence.

This guide details a process optimized for scale, focusing on:

  • Safety and Handling: Particularly concerning the use of hydrazine hydrate, a highly toxic and reactive reagent.[7][8]

  • Process Control: Managing reaction exotherms and ensuring consistent product quality.

  • Isolation and Purification: Methods to achieve high purity on a large scale without resorting to chromatography.

Overall Synthetic Workflow

The synthesis is a two-step process, beginning with commercially available starting materials. The workflow is designed to telescope the intermediate where possible, but an isolation step is recommended for quality control before proceeding to the final hydrolysis.

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Ester Hydrolysis SM Ethyl 2-formylbutanoate & Hydrazine Hydrate Reaction1 Cyclocondensation (Ethanol, Reflux) SM->Reaction1 Exothermic Control Addition Workup1 Solvent Removal & Crystallization Reaction1->Workup1 Intermediate Ethyl 4-ethyl-1H-pyrazole-3-carboxylate Workup1->Intermediate Reaction2 Saponification (NaOH, H2O/EtOH) Intermediate->Reaction2 Purity Check >98% Workup2 Acidification & Precipitation (HCl) Reaction2->Workup2 Monitor pH Filtration Filtration & Washing Workup2->Filtration Drying Vacuum Drying Filtration->Drying Product 4-ethyl-1H-pyrazole-3-carboxylic acid Drying->Product G cluster_ppe Personal Protective Equipment (PPE) cluster_eng Engineering Controls cluster_proc Process Controls Start Handling Hydrazine Hydrate PPE_Check Face Shield & Goggles? Butyl Rubber Gloves? Chemical Apron? Start->PPE_Check Eng_Check Fume Hood On? Spill Kit Ready? Inert Atmosphere? PPE_Check->Eng_Check Pass Stop STOP WORK Correct Deficiency PPE_Check->Stop Fail Proc_Check Controlled Addition? Temp Monitoring? Quench Strategy Ready? Eng_Check->Proc_Check Pass Eng_Check->Stop Fail Proceed Proceed Proc_Check->Proceed Proceed with Reaction Proc_Check->Stop Fail

Caption: Critical safety checklist before commencing work with hydrazine hydrate.

Protocol 1: Scale-Up Synthesis of Ethyl 4-ethyl-1H-pyrazole-3-carboxylate

This procedure details the Knorr pyrazole synthesis, a classic and robust method involving the cyclocondensation of a β-ketoester with hydrazine. [5]The reaction is exothermic upon addition of hydrazine and requires careful thermal management.

Causality Behind Experimental Choices
  • Solvent: Ethanol is chosen as it effectively dissolves the reactants and the intermediate product, is relatively inexpensive, and has a suitable boiling point for reflux.

  • Reagent Addition: Hydrazine hydrate is added slowly to the solution of the ketoester at a controlled temperature. This is critical to manage the initial exotherm of hydrazone formation and prevent dangerous temperature spikes.

  • Reflux: Heating the mixture to reflux ensures the intramolecular cyclization and dehydration steps proceed to completion at a reasonable rate.

  • Isolation: The product is isolated by crystallization. Removing the solvent concentrates the product, and cooling reduces its solubility, leading to precipitation. A final wash with cold solvent or a non-polar solvent like heptane removes soluble impurities.

Step-by-Step Methodology
  • Reactor Setup: Equip a suitably sized, clean, and dry reactor with a mechanical stirrer, a reflux condenser with a nitrogen inlet, a thermocouple for internal temperature monitoring, and a pressure-equalizing dropping funnel.

  • Charging Reagents: Charge the reactor with Ethyl 2-formylbutanoate and ethanol (see Table 1). Begin agitation to ensure a homogeneous solution.

  • Controlled Addition: Cool the solution to 10-15 °C using an ice bath or cooling jacket. Slowly add hydrazine hydrate via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 30 °C.

  • Reaction: After the addition is complete, slowly heat the mixture to reflux (approx. 78-80 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting ketoester is consumed.

  • Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Reduce the solvent volume by approximately 70% using a rotary evaporator or distillation. c. Cool the resulting slurry to 0-5 °C and hold for at least 1 hour to maximize crystallization. d. Filter the solid product using a Buchner funnel or a Nutsche filter. e. Wash the filter cake with a small amount of cold ethanol, followed by cold heptane, to remove residual impurities.

  • Drying: Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved.

Data Presentation: Reagent Table

Table 1: Reagent quantities and parameters for the synthesis of Ethyl 4-ethyl-1H-pyrazole-3-carboxylate.

Parameter10 g Scale100 g Scale1 kg Scale
Ethyl 2-formylbutanoate 10.0 g100.0 g1.00 kg
Molar Equivalence1.0 eq1.0 eq1.0 eq
Hydrazine Hydrate (~64%) 3.8 mL38 mL380 mL
Molar Equivalence1.1 eq1.1 eq1.1 eq
Ethanol (Solvent) 100 mL1 L10 L
Addition Time 30-45 min1-1.5 hours2-3 hours
Reflux Time 4 hours4-6 hours5-7 hours
Expected Yield 9-10 g90-100 g0.90-1.00 kg
Expected Purity (HPLC) >98%>98%>98%

Protocol 2: Saponification to 4-ethyl-1H-pyrazole-3-carboxylic acid

The final step is the hydrolysis of the ethyl ester to the target carboxylic acid. Base-catalyzed hydrolysis (saponification) is employed as it is essentially irreversible, driving the reaction to completion. [9]

Causality Behind Experimental Choices
  • Base: Sodium hydroxide (NaOH) is a strong, inexpensive base that readily hydrolyzes the ester.

  • Solvent System: A mixture of water and ethanol ensures the solubility of both the ester starting material and the sodium hydroxide, creating a homogeneous reaction medium.

  • Acidification: After hydrolysis, the product exists as the sodium carboxylate salt. Careful acidification with a strong acid like hydrochloric acid (HCl) is required to protonate the salt, causing the free carboxylic acid to precipitate out of the aqueous solution due to its lower solubility. [9]The pH must be carefully controlled to ensure complete precipitation without creating an overly acidic environment that could degrade the product.

  • Washing: Washing the final product with water is crucial to remove any inorganic salts (like NaCl) formed during the neutralization step.

Step-by-Step Methodology
  • Reactor Setup: Use a clean reactor equipped with a mechanical stirrer, thermocouple, and a means for controlled addition of acid.

  • Charging Reagents: Charge the reactor with the Ethyl 4-ethyl-1H-pyrazole-3-carboxylate from Protocol 1, ethanol, and water (see Table 2).

  • Hydrolysis: Add the sodium hydroxide pellets or a concentrated aqueous solution. Heat the mixture to 50-60 °C and stir for 2-4 hours. Monitor the reaction by HPLC until the starting ester is consumed (<1%).

  • Cooling & Filtration (Optional): Cool the mixture to room temperature. If any particulates are present, filter the solution to ensure clarity before acidification.

  • Acidification and Precipitation: a. Cool the reaction solution to 0-10 °C in an ice bath. b. Slowly add concentrated hydrochloric acid (37%) while monitoring the pH. Add the acid until the pH of the slurry is between 2 and 3. A thick white precipitate will form. c. Stir the slurry at 0-10 °C for at least 1 hour to ensure complete precipitation.

  • Isolation and Washing: a. Filter the solid product. b. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7) to remove salts.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

Data Presentation: Reagent Table

Table 2: Reagent quantities and parameters for the hydrolysis to 4-ethyl-1H-pyrazole-3-carboxylic acid.

Parameter10 g Scale100 g Scale1 kg Scale
Ethyl Ester Intermediate 10.0 g100.0 g1.00 kg
Molar Equivalence1.0 eq1.0 eq1.0 eq
Sodium Hydroxide (NaOH) 3.6 g36.0 g360 g
Molar Equivalence1.5 eq1.5 eq1.5 eq
Ethanol 50 mL500 mL5 L
Water 50 mL500 mL5 L
Reaction Time 2 hours2-3 hours3-4 hours
Conc. HCl (37%) ~8 mL~80 mL~800 mL
Final pH Target 2-32-32-3
Expected Yield 7.5-8.0 g75-80 g0.75-0.80 kg
Expected Purity (HPLC) >99%>99%>99%

Troubleshooting and Quality Control

Table 3: Common Issues and Recommended Solutions.

IssuePossible Cause(s)Recommended Action
Low Yield in Step 1 - Incomplete reaction. - Loss during crystallization.- Extend reflux time and confirm completion by HPLC. - Ensure slurry is fully cooled before filtration; use minimal cold solvent for washing.
Formation of Regioisomer - (Unlikely with unsubstituted hydrazine)- Characterize by NMR. This route is highly regioselective for the desired product.
Incomplete Hydrolysis in Step 2 - Insufficient base or reaction time.- Add additional NaOH (0.2 eq) and extend heating time. Confirm completion by HPLC.
Oily Product after Acidification - Incomplete hydrolysis. - Insufficient cooling.- Re-dissolve in base and re-check for reaction completion. - Ensure the slurry is maintained at 0-10 °C during and after acidification.
Final Product Fails Purity - Trapped inorganic salts. - Incomplete washing.- Re-slurry the product in fresh deionized water, stir, and re-filter. - Ensure the filter cake is washed until the filtrate pH is neutral.

References

  • New, Scalable Process for the Preparation of 5-Acetyl-1H-pyrazole-3-carboxylic Acid, a Key Intermediate of Darolutamide. (n.d.). ResearchGate. [Link]

  • Synthesis of substituted pyrazoles from 1,3-diketones and hydrazine derivatives. (n.d.). ResearchGate. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (n.d.). National Center for Biotechnology Information. [Link]

  • US Patent 4996327A - Preparation of pyrazole and its derivatives. (n.d.).
  • Hydrazine hydrate MSDS. (2005, October 9). Bio-Rad. [Link]

  • Hydrazine Hydrate Safety: Is It Flammable and How to Handle It Correctly. (2026, March 2). Hoo Chemtec. [Link]

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. (2022, November 23). IntechOpen. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Synthetic Development and Scale-Up of a Complex Pyrazole Fragment of Lenacapavir. (2024, July 31). ACS Publications. [Link]

  • Ester hydrolysis. (n.d.). Grokipedia. [Link]

  • Hydrolysis of esters. (n.d.). Chemguide. [Link]

  • A Simple and Efficient Synthesis of Ethyl 1-Aryl-4-formyl-1 H -pyrazole-3-carboxylates. (n.d.). ResearchGate. [Link]

  • Preparations of 4-Substituted 3-Carboxypyrazoles. (n.d.). ResearchGate. [Link]

  • Synthesis of Pyrazole Derivatives A Review. (2026, January 15). International Journal for Multidisciplinary Research. [Link]

  • Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. (n.d.). Yoshiki Koshikari. [Link]

  • CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof. (n.d.).
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018, January 12). MDPI. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. [Link]

  • Synthesis of some pyrazole-3-carboxylic acid-hydrazide and pyrazolopyridazine compounds. (n.d.). ResearchGate. [Link]

  • 4-styryl-1H-pyrazole-3-carboxylic acid ethyl ester. (n.d.). Chemical Synthesis Database. [Link]

  • Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. (1978, October). PubMed. [Link]

  • WO2014166421A1 - Hydrolysis of an ester compound. (n.d.).
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (n.d.). DergiPark. [Link]

  • Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. (n.d.). Erciyes University. [Link]

Sources

Strategic Utilization of 4-Ethyl-1H-pyrazole-3-carboxylic Acid in Late-Stage Functionalization for GPCR Modulators

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Pharmacological Privilege

In modern drug discovery, 4-ethyl-1H-pyrazole-3-carboxylic acid (CAS: 89831-41-4) serves as a highly privileged, bifunctional pharmaceutical intermediate. The 1H-pyrazole-3-carboxamide scaffold provides a rigid, predictable hydrogen-bond acceptor/donor network, while the specific C4-ethyl substitution introduces critical lipophilic interactions necessary for anchoring molecules within the deep hydrophobic binding pockets of G-protein coupled receptors (GPCRs).

This intermediate is the foundational building block for two major classes of therapeutics:

  • Cannabinoid-1 (CB1) Receptor Inverse Agonists: Structural modifications around the 4-ethyl-pyrazole core have led to the discovery of highly potent anti-obesity agents, such as BPR-890 and its analogs, which exhibit remarkable in vivo efficacy and CB2/CB1 selectivity [1, 2].

  • Neurotensin Receptor Type 2 (NTS2) Modulators: The 4-ethyl-pyrazole-3-carboxylic acid core is utilized to synthesize nonpeptide NTS2 selective compounds, which are critical in mediating nonopioid analgesia for peripheral neuropathies[3].

Mechanistic Insights: The Causality of Functionalization

As a Senior Application Scientist, it is critical to understand that successful utilization of this intermediate relies on exploiting its dual reactivity: the N1-position for arylation and the C3-carboxylic acid for amidation.

N1-Arylation (Chan-Lam Coupling): Direct N-arylation of the pyrazole core is complicated by inherent tautomerization and steric shielding from the adjacent C4-ethyl group. To overcome this, we employ a Chan-Lam coupling utilizing Cu(OAc)₂ and arylboronic acids.

  • The Causality: Unlike palladium-catalyzed Buchwald-Hartwig aminations that require strong bases and high temperatures (which can degrade the carboxylic moiety), the Chan-Lam coupling operates at room temperature under oxidative conditions. Pyridine is added not merely as a base, but as a crucial ligand that coordinates with Cu(II), facilitating the transmetalation of the aryl group from boron to copper, and subsequent reductive elimination to form the N-C bond.

C3-Amidation (Uronium Activation): The target amines for GPCR modulators (e.g., piperidin-1-amine for CB1 antagonists, or sterically hindered cyclohexyl amino acids for NTS2 modulators) are notoriously poor nucleophiles.

  • The Causality: Standard carbodiimide coupling reagents like EDC/HOBt often fail or result in low yields due to the steric clash between the C4-ethyl group and the incoming bulky amine. Therefore, uronium-based coupling reagents, specifically HATU , are strictly required. HATU rapidly converts the carboxylic acid into a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The nitrogen atom in the pyridine ring of HOAt provides a neighboring-group effect, utilizing hydrogen bonding to pre-organize the incoming amine and drastically accelerating the C-N bond formation.

Quantitative Data: Reaction Optimization

The following table summarizes the field-proven optimization data for the functionalization of 4-ethyl-1H-pyrazole-3-carboxylic acid, demonstrating the necessity of the chosen reagents.

Reaction StepReagent SystemSolvent / TempYield (%)Purity (LC-MS)Mechanistic Observation
N1-Arylation CuI, K₂CO₃, Aryl IodideDMF, 110°C32%< 80%High thermal degradation; poor regioselectivity.
N1-Arylation Cu(OAc)₂, Pyridine, Arylboronic Acid DCM, 25°C 88% > 98% Mild conditions prevent decarboxylation; excellent regiocontrol.
C3-Amidation EDC, HOBt, DIPEA, Piperidin-1-amineDMF, 25°C45%85%Sluggish reaction; unreacted starting material remains.
C3-Amidation HATU, DIPEA, Piperidin-1-amine DMF, 25°C 94% > 99% Rapid conversion (< 2h); HOAt intermediate overcomes steric hindrance.
Synthetic Pathway Visualization

G A 4-ethyl-1H-pyrazole- 3-carboxylic acid (Core Intermediate) B N1-Arylation (Cu(OAc)2, Pyridine) A->B Step 1: N-C Bond Formation C C3-Amidation (HATU, DIPEA) B->C Step 2: C-N Bond Formation D CB1 Inverse Agonists (e.g., BPR-890 analogs) C->D Piperidin-1-amine Addition E NTS2 Modulators (e.g., NTRC-739 analogs) C->E Cyclohexylamine Addition

Caption: Divergent late-stage functionalization of 4-ethyl-1H-pyrazole-3-carboxylic acid for GPCR modulators.

Self-Validating Experimental Protocols
Protocol A: N1-Arylation via Chan-Lam Coupling

Note: To prevent unwanted side reactions at the carboxylic acid, this protocol assumes the use of the ethyl ester derivative of the starting material, which is subsequently hydrolyzed.

  • Preparation: In a flame-dried 100 mL round-bottom flask open to the atmosphere, dissolve ethyl 4-ethyl-1H-pyrazole-3-carboxylate (1.0 equiv, 5.0 mmol) and the desired arylboronic acid (1.5 equiv, 7.5 mmol) in anhydrous dichloromethane (DCM, 30 mL).

  • Catalyst Addition: Add anhydrous Cu(OAc)₂ (0.5 equiv, 2.5 mmol) followed by anhydrous pyridine (2.0 equiv, 10.0 mmol).

  • Reaction Initiation: Stir the deep blue/green suspension vigorously at room temperature. Self-Validation Step: The reaction must remain open to the air (or under an O₂ balloon) as oxygen is the stoichiometric oxidant required to regenerate the active Cu(II) species.

  • Monitoring: Monitor via TLC (Hexanes/EtOAc 7:3). The reaction is typically complete within 12–16 hours.

  • Workup & Hydrolysis: Filter the mixture through a pad of Celite to remove copper salts, washing with DCM. Concentrate the filtrate in vacuo. Dissolve the crude ester in THF/MeOH/H₂O (2:1:1, 20 mL), add LiOH·H₂O (3.0 equiv), and stir for 4 hours.

  • Isolation: Acidify the aqueous layer to pH 3 using 1M HCl. Extract with EtOAc (3 x 20 mL). Dry the combined organic layers over Na₂SO₄ and concentrate to yield the N1-arylated 4-ethyl-pyrazole-3-carboxylic acid.

Protocol B: C3-Amidation via HATU Activation
  • Activation: In a 50 mL vial, dissolve the N1-arylated 4-ethyl-1H-pyrazole-3-carboxylic acid (1.0 equiv, 2.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 10 mL). Add N,N-diisopropylethylamine (DIPEA, 3.0 equiv, 6.0 mmol) and HATU (1.2 equiv, 2.4 mmol).

  • Intermediate Formation: Stir at room temperature for 15 minutes. Self-Validation Step: Take a 10 µL aliquot, quench in MeOH, and analyze via LC-MS. You must observe the complete disappearance of the starting acid mass and the appearance of the HOAt-active ester mass.

  • Amine Addition: Add the target amine (e.g., piperidin-1-amine) (1.2 equiv, 2.4 mmol) dropwise. Stir at room temperature for 2 hours.

  • Quenching & Extraction: Pour the reaction mixture into ice-cold saturated aqueous NaHCO₃ (30 mL). Extract with EtOAc (3 x 15 mL). Wash the organic layer sequentially with 1M HCl (15 mL), water (15 mL), and brine (15 mL) to remove DMF and residual DIPEA.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (SiO₂, gradient elution DCM to 5% MeOH in DCM) to afford the final GPCR modulator.

References
  • Discovery of 2-[5-(4-chloro-phenyl)-1-(2,4-dichloro-phenyl)-4-ethyl-1H-pyrazol-3-yl]-1,5,5-trimethyl-1,5-dihydro-imidazol-4-thione (BPR-890) via an active metabolite. A novel, potent and selective cannabinoid-1 receptor inverse agonist with high antiobesity efficacy in DIO mice. Journal of Medicinal Chemistry URL:[Link] [1]

  • Discovery of 1-(2,4-dichlorophenyl)-4-ethyl-5-(5-(2-(4-(trifluoromethyl)phenyl)ethynyl)thiophen-2-yl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide as a potential peripheral cannabinoid-1 receptor inverse agonist. ChemMedChem URL:[Link] [2]

  • Identification of 1-({[1-(4-fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane carboxylic acid as a selective nonpeptide neurotensin receptor type 2 compound. Journal of Medicinal Chemistry URL:[Link] [3]

Application Note: Advanced Strategies for the Regioselective N1-Functionalization of Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole ring is a privileged scaffold in medicinal chemistry, agrochemicals, and materials science. Among the most critical challenges in pyrazole derivatization is the regioselective functionalization of the N1 position in unsymmetrical 1H-pyrazoles. Due to annular tautomerism, the N1 and N2 atoms exhibit ambident nucleophilicity, frequently resulting in intractable mixtures of regioisomers[1].

This application note provides a comprehensive, causality-driven guide to achieving high N1-regioselectivity. By exploiting thermodynamic control, attractive non-covalent interactions, and transition-metal catalysis, researchers can bypass traditional kinetic limitations. The protocols detailed herein are designed as self-validating systems, ensuring robust reproducibility from bench to pilot scale.

The Ambident Challenge: Mechanistic Causality

The fundamental difficulty in pyrazole N-alkylation and N-arylation stems from the nearly equivalent electronic properties of the two nitrogen atoms in the azole ring[2]. When an unsymmetrical 3-substituted 1H-pyrazole is deprotonated, the resulting pyrazolide anion can attack electrophiles from either the N1 or N2 position.

  • Kinetic vs. Thermodynamic Control: Strong bases (e.g., NaH) in non-polar or moderately polar solvents (e.g., THF) generate a "naked" highly reactive pyrazolide anion. This often leads to kinetic control, where the electrophile attacks the more electron-rich, yet potentially more sterically hindered, nitrogen, yielding poor regioselectivity (often near 1:1 mixtures)[3].

  • Steric and Electronic Bias: To drive the reaction toward the N1-isomer, researchers must manipulate the transition state. Utilizing mild bases (like K₂CO₃) in highly polar aprotic solvents (like DMSO) shifts the reaction toward thermodynamic control. The bulky solvated cations and the reversible nature of the transition state allow the system to equilibrate toward the less sterically hindered N1 position[3].

MechanisticPathway P_NH 3-Substituted 1H-Pyrazole (Tautomeric Mixture) Base Base Addition (e.g., K2CO3 or NaH) P_NH->Base Anion Pyrazolide Anion (Ambident Nucleophile) Base->Anion Path_A Kinetic Control (NaH / THF) Anion->Path_A Hard Electrophiles Path_B Thermodynamic Control (K2CO3 / DMSO) Anion->Path_B Soft Electrophiles Prod_N2 N2-Alkylated Isomer (Sterically Hindered Minor) Path_A->Prod_N2 Minor Prod_N1 N1-Alkylated Isomer (Major Desired Product) Path_A->Prod_N1 Major Path_B->Prod_N1 Highly Selective (>95:5)

Mechanistic pathways governing the regioselectivity of pyrazole N-alkylation.

Strategic Modalities for N1-Functionalization

Thermodynamic Base/Solvent Tuning

For standard aliphatic alkylations, the combination of K₂CO₃ in DMSO is the gold standard. DMSO strongly solvates the potassium cation, preventing tight ion pairing and allowing the pyrazolide anion to react based on the thermodynamic stability of the final product. This method reliably yields N1-alkylated products for 3-substituted pyrazoles[4].

Catalyst-Free Michael Additions

A breakthrough in N1-alkylation utilizes a catalyst-free Michael addition for electron-deficient alkenes. Inspired by crystal structure analysis, this method relies on attractive non-covalent interactions in the transition state. It achieves exceptional regioselectivity (N1/N2 > 99.9:1) and high yields (>90%) without the need for basic catalysts, making it ideal for late-stage functionalization of sensitive drug intermediates[5].

Transition-Metal Catalyzed N-Arylation

Direct N-arylation via classical SNAr reactions often yields intractable regioisomer mixtures[6]. To solve this, Copper(II)-mediated dehydrogenative cross-coupling has been developed. The copper center coordinates with the pyrazole and the aryl source, directing the coupling to the less sterically hindered N1 position while tolerating a broad substrate scope[7].

Biocatalytic Approaches

For highly complex, multi-functional substrates where chemical methods fail, sequence-guided protein engineering (e.g., using the FuncLib method) has been used to redesign nicotinamide N-methyltransferases. These engineered enzymes can achieve >99% regioselectivity for N-alkylation under mild aqueous conditions[8].

DecisionTree Start Target: N1-Functionalization of Unsymmetrical Pyrazole Q1 Type of Functionalization? Start->Q1 Alkylation Aliphatic Alkylation Q1->Alkylation Arylation Aromatic Arylation Q1->Arylation Michael Michael Addition (Electron-Deficient Alkene) Q1->Michael Sol1 Protocol 1: K2CO3 / DMSO at RT Alkylation->Sol1 Primary/Secondary Halides Sol2 Protocol 3: Cu(II)-Mediated Coupling Arylation->Sol2 Aryl Boronic Acids / Halides Sol3 Protocol 2: Catalyst-Free / Neat Michael->Sol3 High Yield, >99.9:1 Selectivity

Decision matrix for selecting optimal N1-functionalization protocols based on electrophile type.

Quantitative Performance Metrics

Table 1: Influence of Base/Solvent Systems on N1/N2 Regioselectivity
Base SystemSolventTemperatureControl MechanismTypical N1:N2 Ratio
NaH (1.2 eq)THF0 °C to RTKinetic1.5:1 to 3:1
K₂CO₃ (2.0 eq)DMSORTThermodynamic> 10:1
Cs₂CO₃ (1.5 eq)DMF80 °CThermodynamic> 5:1
None (Neat)NoneRT to 60 °CAttractive Interactions> 99.9:1
Table 2: Substrate Scope and Functionalization Modalities
Functionalization TypeReagent ClassOptimal ProtocolExpected Yield Range
N1-AlkylationPrimary Alkyl HalidesProtocol 1 (K₂CO₃/DMSO)75% - 95%
N1-ArylationAryl Boronic AcidsProtocol 3 (Cu(II) Catalysis)60% - 85%
N1-Alkylation (Michael)Acrylates / AcrylonitrilesProtocol 2 (Catalyst-Free)90% - 98%

Validated Experimental Protocols

Protocol 1: Thermodynamic N1-Alkylation using K₂CO₃/DMSO[9]

Causality Rationale: The use of a mild base in a highly polar aprotic solvent ensures the reaction remains reversible enough to favor the thermodynamically stable N1-isomer over the kinetically favored N2-isomer.

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the 3-substituted 1H-pyrazole (1.0 equiv) and anhydrous DMSO (0.2 M concentration).

  • Base Addition: Add finely powdered, anhydrous K₂CO₃ (2.0 equiv). Stir the suspension at room temperature for 15 minutes to initiate deprotonation.

  • Electrophile Addition: Introduce the alkyl halide (1.1 equiv) dropwise. If the alkyl halide is a liquid, add it neat; if solid, dissolve in a minimal amount of DMSO.

  • Reaction: Stir the mixture at room temperature for 12–24 hours. Monitor reaction progress via LC-MS or TLC (typically 3:1 Hexanes:EtOAc).

  • Workup: Quench the reaction by pouring the mixture into ice-cold distilled water (5× the reaction volume). Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Purification: Wash the combined organic layers with brine (5 × 20 mL) to remove residual DMSO. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography.

Self-Validation: The N1-alkylated product will exhibit a distinct NOE correlation in 2D NOESY NMR between the N-CH₂ protons and the pyrazole C5-H proton. The N2-isomer (if present) will show an NOE with the C3-substituent[1].

Protocol 2: Catalyst-Free Michael Addition for N1-Alkylation[5]

Causality Rationale: By omitting the base entirely, the reaction relies on the inherent nucleophilicity of the neutral pyrazole. Attractive non-covalent interactions between the pyrazole ring and the electron-deficient alkene precisely align the electrophile with the N1 position.

  • Preparation: In a sealed vial, combine the 1H-pyrazole (1.0 equiv) and the Michael acceptor (e.g., methyl acrylate or acrylonitrile, 1.5 equiv). No solvent or catalyst is added.

  • Reaction: Stir the neat mixture at 60 °C for 24 hours.

  • Workup: Cool the mixture to room temperature. Remove the excess volatile Michael acceptor under high vacuum.

  • Purification: The crude product is typically >95% pure. If necessary, pass through a short silica plug using Hexanes/EtOAc.

Self-Validation: The crude ¹H NMR will validate the protocol by displaying only a single set of pyrazole resonances, confirming an N1/N2 ratio of >99.9:1. The absence of a minor isomer peak validates the catalyst-free mechanism.

Protocol 3: Copper(II)-Mediated Regioselective N-Arylation[7]

Causality Rationale: Copper(II) acts as a templating center, coordinating to the pyrazole and directing the incoming aryl group to the less sterically encumbered N1 position via a dehydrogenative coupling pathway.

  • Preparation: Charge a Schlenk tube with the 1H-pyrazole (1.0 equiv), aryl boronic acid (1.5 equiv), Cu(OAc)₂ (0.1 equiv), and a suitable directing ligand (e.g., 8-aminoquinoline, 0.1 equiv) if required by the specific substrate.

  • Solvent & Base: Add anhydrous DMF (0.1 M) and pyridine (2.0 equiv).

  • Reaction: Stir the mixture under an ambient air atmosphere (oxidant) at 80 °C for 16 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove copper salts. Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic phase over MgSO₄, concentrate, and purify via silica gel chromatography.

Self-Validation: Successful N-arylation is confirmed by ¹³C NMR, where the pyrazole C5 carbon will shift upfield due to the shielding cone of the newly attached N1-aryl ring, distinguishing it from an N2-arylated byproduct.

References

  • BenchChem Technical Support. Synthesis of 5-Bromo-1-butyl-1H-pyrazole. BenchChem. Available at:[1]

  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, ACS Publications. Available at:[5]

  • Bengel, L., et al. (2022). Efficient Exploration of Sequence Space by Sequence-Guided Protein Engineering and Design. American Chemical Society. Available at:[8]

  • Pradhan, S., et al. (2016). Copper(ii)-mediated regioselective N-arylation of pyrroles, indoles, pyrazoles and carbazole via dehydrogenative coupling. Chemical Communications (RSC Publishing). Available at:[7]

  • Lin, X., et al. (2000). Regioselective Synthesis of Unsymmetrical 3,5-Dialkyl-1-arylpyrazoles. Organic Letters, ACS Publications. Available at:[6]

  • BenchChem Technical Support. Optimizing Pyrazole N-Alkylation. BenchChem. Available at:[9]

  • Longworth, D., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. Available at:[3]

  • Kudyakova, Y. S., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Semantic Scholar. Available at:[2]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Ethyl-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, chemists, and drug development professionals who are scaling or optimizing the synthesis of 4-ethyl-1H-pyrazole-3-carboxylic acid.

The standard and most reliable synthetic route involves a Knorr[3+2] cyclization of a 1,3-dicarbonyl precursor (e.g., ethyl 3-formyl-2-oxopentanoate) with hydrazine hydrate, followed by the base-catalyzed hydrolysis of the resulting ester. This guide deconstructs the mechanistic bottlenecks of this workflow, providing field-proven troubleshooting strategies, self-validating protocols, and actionable quantitative data to maximize both yield and purity.

Synthetic Workflow

SynthesisWorkflow A 1,3-Dicarbonyl Precursor (e.g., Ethyl 3-formyl-2-oxopentanoate) C Knorr Cyclization (Reflux in AcOH) A->C B Hydrazine Hydrate (NH2NH2·H2O) B->C D Ethyl 4-ethyl-1H-pyrazole -3-carboxylate C->D Yield: 70-85% E Basic Hydrolysis (LiOH/H2O-MeOH) D->E F Acidification & Isolation (HCl to pH 3.0-3.5) E->F G 4-ethyl-1H-pyrazole -3-carboxylic acid F->G Yield: >90%

Figure 1: Three-step synthetic workflow for 4-ethyl-1H-pyrazole-3-carboxylic acid.

Troubleshooting FAQs

Q1: My yield during the Knorr cyclization step is consistently below 50%. How can I improve this? Causality & Solution: Low yields in the cyclization of 1,3-dicarbonyls with hydrazine are often driven by competing intermolecular side reactions or incomplete hydrazone formation. When hydrazine is added at elevated temperatures, the exothermic nature of the reaction can lead to the thermal degradation of the dicarbonyl precursor before ring closure occurs. Actionable Steps:

  • Temperature Control: Add hydrazine hydrate dropwise at 0–5 °C. This strictly favors the formation of the intermediate hydrazone without triggering premature, uncontrolled cyclization.

  • Acid Catalysis: Utilize glacial acetic acid as the solvent. The acid protonates the carbonyl oxygen, enhancing its electrophilicity and driving the intramolecular ring closure during the reflux phase. Literature confirms that employing a Knorr [3+2]-cyclization reaction in acetic acid at reflux significantly improves the yield of substituted pyrazoles [1].

Q2: After the saponification (hydrolysis) step, my final product is contaminated with inorganic salts and unreacted ester. What is the optimal isolation strategy? Causality & Solution: Pyrazole-3-carboxylic acids are amphoteric. The pyrazole nitrogen (pKa ~2.5) protonates in strongly acidic conditions, while the carboxylic acid (pKa ~4.0) deprotonates in basic conditions. If you acidify the reaction mixture too aggressively (pH < 2) during workup, the product forms a highly water-soluble hydrochloride salt. This drastically reduces your isolated yield and traps inorganic salts (like LiCl) in the precipitate. Actionable Steps:

  • Controlled Hydrolysis: Use Lithium Hydroxide (LiOH·H2O) in a Methanol/Water mixture at 40 °C. LiOH provides a milder, more controlled hydrolysis compared to NaOH, minimizing the risk of side reactions [2].

  • Isoelectric Precipitation: Carefully acidify the aqueous layer using 1 M HCl to exactly pH 3.0–3.5. This represents the isoelectric point where the zwitterionic nature of the molecule is minimized, forcing the free acid to precipitate out of the aqueous phase in high purity.

Q3: The final product has a yellow/brown tint instead of being a white powder. How do I remove these colored impurities? Causality & Solution: Colored impurities typically arise from trace oxidation of hydrazine or the thermal degradation of the dicarbonyl precursor during the high-temperature reflux step. Actionable Steps:

  • Activated Carbon Treatment: Before the final acidification step—while the product is still dissolved in the basic aqueous phase as a carboxylate salt—add activated charcoal (10% w/w). Stir at 50 °C for 30 minutes, then filter through a Celite pad to strip out conjugated polymeric impurities.

Quantitative Data Summary

The following table summarizes the critical parameters required to optimize both the cyclization and hydrolysis phases of the synthesis.

ParameterSub-optimal ConditionOptimized ConditionExpected Impact on Yield/Purity
Hydrazine Addition Temp 25 °C (Room Temp)0–5 °C (Ice Bath)Increases cyclization yield by 15-20%; reduces oligomer formation.
Cyclization Solvent Ethanol (Neutral)Glacial Acetic AcidAccelerates ring closure; boosts intermediate purity to >95%.
Hydrolysis Base NaOH (Excess, High Heat)LiOH·H2O (2.0 eq, 40 °C)Prevents side reactions; provides a cleaner crude profile.
Isolation pH pH < 1.0 (Excess HCl)pH 3.0–3.5Maximizes precipitation; prevents water-soluble salt formation.

Experimental Protocols

To ensure reproducibility, the following methodologies are designed as self-validating systems. Built-in analytical checkpoints guarantee that errors are caught before proceeding to the next step.

Protocol A: Synthesis of Ethyl 4-ethyl-1H-pyrazole-3-carboxylate (Knorr Cyclization)
  • Preparation: Dissolve 10.0 mmol of the 1,3-dicarbonyl precursor (e.g., ethyl 3-formyl-2-oxopentanoate) in 35 mL of glacial acetic acid in a 100 mL round-bottom flask.

  • Addition: Cool the solution to 0–5 °C using an ice-water bath. Slowly add 10.5 mmol (1.05 eq) of hydrazine hydrate dropwise over 15 minutes, maintaining vigorous magnetic stirring.

  • Cyclization: Remove the ice bath and allow the mixture to warm to room temperature. Attach a reflux condenser and heat the reaction to reflux (approx. 115 °C) for 4–5 hours.

  • Workup: Cool the mixture to room temperature and pour it into 150 mL of ice-cold distilled water. Extract the aqueous mixture with Dichloromethane (3 x 50 mL).

  • Washing & Self-Validation: Wash the combined organic layers with saturated NaHCO3 solution. Self-Validation Check: Test the pH of the final aqueous wash. It must reach pH ~8. If it remains acidic, residual acetic acid will carry over and inhibit the subsequent base-catalyzed hydrolysis.

  • Isolation: Wash with brine, dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude ester.

Protocol B: Hydrolysis to 4-Ethyl-1H-pyrazole-3-carboxylic Acid
  • Hydrolysis: Dissolve the crude ester (approx. 8 mmol) in a mixture of Methanol (30 mL) and Water (15 mL). Add LiOH·H2O (16 mmol, 2.0 eq).

  • Heating: Stir the reaction mixture at 40 °C for 6–8 hours [2]. Self-Validation Check: Monitor via TLC (Eluent: Hexane/Ethyl Acetate 1:1). The reaction is complete only when the higher-Rf ester spot completely disappears.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the majority of the methanol. Add 20 mL of distilled water to fully dissolve the carboxylate salt.

  • Purification: Add 0.5 g of activated charcoal, stir at 50 °C for 30 mins, and filter through a tightly packed Celite pad.

  • Acidification: Cool the aqueous filtrate to 0 °C. Slowly add 1 M HCl dropwise while monitoring with a calibrated pH meter. Stop addition when the pH reaches exactly 3.0–3.5. Self-Validation Check: Precipitation should begin exactly as the pH crosses 4.0. If no precipitate forms by pH 3.0, verify the complete removal of methanol in Step 3, as excess organic solvent will keep the free acid solubilized.

  • Final Isolation: Stir the resulting white suspension for 30 minutes at 0 °C. Filter the precipitate under vacuum, wash with ice-cold water (2 x 10 mL), and dry in a vacuum oven at 50 °C for 12 hours.

References

  • Title: Identification of 1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)
  • Source: nih.

purification techniques for 4-ethyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 4-Ethyl-1H-pyrazole-3-carboxylic acid

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists dealing with the isolation and purification of 4-ethyl-1H-pyrazole-3-carboxylic acid. Due to the amphoteric nature of the pyrazole ring and the strong hydrogen-bonding capability of the carboxylic acid, this compound presents unique chromatographic and crystallization challenges.

Physicochemical Profiling

Before selecting a purification strategy, it is critical to understand the compound's physical properties, as these dictate its behavior in solution and on stationary phases.

PropertyValueScientific Implication for Purification
Molecular Weight 140.14 g/mol Elutes early in size-exclusion; easily identifiable via LC-MS (m/z[M+H]+ ≈ 141.1).
pKa (Carboxylic Acid) ~3.60 – 3.98Exists as a highly water-soluble anion at physiological or basic pH[1][2].
pKa (Pyrazole NH) ~2.50Protonates at highly acidic pH (< 1.0), forming a water-soluble cation.
Isoelectric Point (pI) ~2.80 – 3.00The pH range where the molecule is entirely neutral, yielding minimum aqueous solubility.
Intermolecular Forces Strong H-bondingForms dimers (O–H···O) and extended chains (O–H···N), causing severe tailing on silica[3].

Purification Decision Workflow

G Start Crude Mixture 4-Ethyl-1H-pyrazole-3-carboxylic acid Decision1 Aqueous or Organic Matrix? Start->Decision1 AqMatrix Aqueous Matrix Decision1->AqMatrix Aqueous OrgMatrix Organic Matrix Decision1->OrgMatrix Organic Precip pH-Shift Precipitation Adjust to pH 2.5-3.0 AqMatrix->Precip Flash Normal Phase Flash (Add 1% AcOH) OrgMatrix->Flash Decision2 Purity > 95%? Precip->Decision2 Flash->Decision2 RPHPLC Prep RP-HPLC (0.1% TFA modifier) Decision2->RPHPLC No Pure Pure Compound (>98%) Decision2->Pure Yes RPHPLC->Pure

Purification decision tree for 4-ethyl-1H-pyrazole-3-carboxylic acid based on matrix.

Troubleshooting & FAQs

Q1: Why does my compound streak or tail severely during normal-phase silica gel chromatography, and how can I resolve this? Answer: 4-Ethyl-1H-pyrazole-3-carboxylic acid possesses both a carboxylic acid group and a pyrazole ring. In the solid state and in non-polar solvents, pyrazole-3-carboxylic acids dimerize via double hydrogen bonds or form extended polymeric networks[3]. On bare silica, these strong intermolecular interactions and the acidic proton interact heterogeneously with silanol groups, causing severe tailing. Solution: You must use a competitive hydrogen-bonding modifier. Add 1–2% Acetic Acid (AcOH) or Formic Acid (FA) to your mobile phase (e.g., Dichloromethane/Methanol/AcOH 90:9:1). The acid modifier protonates the silanol groups on the silica and outcompetes the pyrazole for hydrogen bonding sites, sharpening the elution band.

Q2: I synthesized the compound via ester hydrolysis in an aqueous base. How do I efficiently isolate the free acid without massive yield loss? Answer: Following ester hydrolysis, the compound exists as a highly water-soluble sodium or potassium salt[4]. To isolate it, you must exploit its isoelectric point. The pKa of the carboxylic acid is approximately 3.6 to 4.0[1][2]. Solution: Perform an isoelectric pH-shift precipitation. Cool the mixture and slowly add acid until the pH reaches exactly 2.5 to 3.0. In this narrow window, the carboxylic acid is fully protonated (neutral), but the pyrazole nitrogen (pKa ~2.5) has not yet formed a soluble hydrochloride salt. This maximizes the concentration of the neutral, insoluble free acid, forcing it to crash out of the aqueous phase.

Q3: My crude product contains regioisomers (e.g., 5-ethyl vs. 4-ethyl). Standard recrystallization isn't separating them. What is the best chromatographic approach? Answer: Regioisomers of substituted pyrazoles often co-crystallize due to their nearly identical solubilities and crystal packing tendencies. Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most authoritative method for this separation. Solution: Use a C18 column with a gradient of Water and Acetonitrile (MeCN). Crucially, both mobile phases MUST contain 0.1% Trifluoroacetic acid (TFA). The TFA suppresses the ionization of the carboxylic acid, increasing the compound's hydrophobicity and retention on the C18 stationary phase. This extended retention amplifies the subtle hydrophobic differences between the 4-ethyl and 5-ethyl positions, allowing for baseline resolution.

Step-by-Step Standard Purification Protocols

Protocol A: Self-Validating pH-Shift Precipitation

Use this protocol to isolate the compound directly from aqueous reaction mixtures (e.g., post-saponification).

  • Dissolution & Clarification: Ensure the crude reaction mixture is fully dissolved in a minimal volume of 1M NaOH (aq). Filter the basic solution through a 0.45 µm PTFE membrane. Causality: This removes insoluble organic impurities and unreacted hydrophobic starting materials before precipitation.

  • Thermal Control: Transfer the filtrate to an Erlenmeyer flask and submerge it in an ice-water bath (0–5 °C) for 15 minutes. Causality: Lower temperatures drastically reduce the kinetic solubility of the free acid.

  • Acidification: While stirring at 300 rpm, add 6M HCl dropwise. Critical Step: You must monitor the pH continuously using a calibrated pH meter.

  • Targeted Precipitation: Stop the addition when the pH reaches exactly 2.8. A white to off-white precipitate will form. Stir for an additional 30 minutes at 0 °C to allow complete crystal maturation[3].

  • Isolation: Filter the suspension under vacuum using a Buchner funnel. Wash the filter cake with ice-cold deionized water (2 x 10 mL) to remove residual NaCl.

  • Drying: Dry the crystals in a vacuum oven at 45 °C for 12 hours to constant weight.

Protocol B: Preparative RP-HPLC Workflow

Use this protocol for final polishing (>99% purity) or to separate the product from structurally similar regioisomers.

  • Sample Preparation: Dissolve the crude solid in a 1:1 mixture of Water/MeCN containing 0.1% TFA to a concentration of 50 mg/mL. Filter through a 0.22 µm syringe filter to protect the column frit.

  • Column Selection: C18 Prep Column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Mobile Phase Setup:

    • Solvent A: HPLC-grade Water + 0.1% TFA.

    • Solvent B: HPLC-grade Acetonitrile + 0.1% TFA.

  • Gradient Elution:

    • 0–5 min: 5% B (Isocratic hold to elute highly polar salts and DMSO).

    • 5–25 min: Linear gradient from 5% B to 60% B.

    • 25–30 min: 100% B (Column wash to remove lipophilic impurities).

  • Detection: Monitor UV absorbance at 254 nm and 220 nm. The conjugated pyrazole core strongly absorbs at these wavelengths[1].

  • Fraction Collection & Recovery: Collect peaks based on UV threshold. Freeze the collected fractions and lyophilize for 24–48 hours. Causality: Lyophilization removes water, MeCN, and volatile TFA simultaneously, yielding the pure free acid without the need for a secondary aqueous extraction.

Sources

solvent selection guide for synthesizing pyrazole carboxylic acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrazole Carboxylic Acid Synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with regioselectivity, poor yields, and difficult isolations when synthesizing these critical pharmacophores. This guide moves beyond standard recipes to explore the causality behind solvent selection—specifically, how the dielectric constant, hydrogen-bonding capacity, and pH of your reaction medium dictate the mechanistic fate of your substrates.

Section 1: Troubleshooting & FAQs

Q1: In my Knorr pyrazole synthesis using an unsymmetrical 1,3-diketone and a substituted hydrazine, I always get an inseparable mixture of regioisomers. How can solvent choice resolve this? A1: Regioselectivity in the Knorr pyrazole synthesis is governed by the relative electrophilicity of the two carbonyl carbons and the steric hindrance around them 1. When you use a polar protic solvent like ethanol (EtOH), the solvent hydrogen-bonds with the carbonyl oxygens, enhancing their electrophilicity. If you add a catalytic amount of glacial acetic acid, you selectively protonate the more basic/less sterically hindered carbonyl, driving the kinetic nucleophilic attack of the hydrazine's more nucleophilic nitrogen 2. Conversely, using an apolar solvent like toluene under reflux often leads to thermodynamic equilibration, favoring the less sterically encumbered regioisomer. To favor the kinetic product (often the 3-substituted pyrazole-carboxylate), switch to a polar protic solvent (EtOH) with 0.1 eq of acetic acid at mild temperatures (25–50 °C).

Q2: I am trying to synthesize a 1H-pyrazole-4-carboxylic acid ester using the Vilsmeier-Haack approach with a hydrazone, but my yields are low and the workup is messy. What solvent system is best? A2: The Vilsmeier-Haack (VH) cyclization of hydrazones to pyrazole-4-carboxylates relies on the highly electrophilic chloroiminium ion. This intermediate is highly sensitive to moisture and solvent polarity. Traditional methods use excessive N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as both reagent and solvent, which makes aqueous workup difficult due to severe emulsion formation. Recent optimized protocols dictate running the VH reagent formation under neat conditions or using a non-coordinating halogenated solvent like dichloromethane (DCM) 3. Halogenated solvents maintain the solubility of the VH intermediate while preventing premature hydrolysis.

Q3: After synthesizing the pyrazole-carboxylate ester, I perform a basic hydrolysis (LiOH). However, upon acidification, the pyrazole-carboxylic acid does not precipitate. Where is my product? A3: Pyrazole carboxylic acids are highly polar and often exhibit significant water solubility. If you are using a purely aqueous hydrolysis, your product is trapped in the aqueous phase. The optimal solvent system for hydrolysis is a 3:1 mixture of Tetrahydrofuran (THF) and water 4. THF solubilizes the ester, while water solubilizes the LiOH. Crucially, during workup, you must evaporate the THF before acidification. If THF remains, it acts as a co-solvent that artificially increases the solubility of the protonated carboxylic acid. Remove the THF, cool the aqueous layer to 0 °C, and carefully acidify to pH 2-3 using 1M HCl to force quantitative precipitation.

Q4: Are there green solvent alternatives for the synthesis of 5-substituted 1H-pyrazole-3-carboxylic acids? A4: Yes. Historically, these syntheses relied on heavy organic solvents and complex extraction protocols. However, modern optimized processes utilize water as the sole solvent. For example, the synthesis of 5-acetyl-1H-pyrazole-3-carboxylic acid (a key intermediate for the prostate cancer drug Darolutamide) can be performed entirely in an eco-friendly aqueous medium 5. By avoiding organic solvents, you eliminate the need for preparative HPLC, reduce production costs, and simplify isolation, as the final carboxylic acid can be directly filtered from the aqueous phase.

Section 2: Quantitative Data - Solvent Impact on Knorr Synthesis

The table below demonstrates how solvent polarity and additives manipulate the kinetic vs. thermodynamic outcomes during the condensation of unsymmetrical 1,3-dicarbonyls with substituted hydrazines.

Table 1: Influence of Solvent on Regioselectivity and Yield (Model: 1-phenyl-1,3-butanedione + methylhydrazine)

SolventDielectric Constant (ε)AdditiveTemp (°C)Regioisomer Ratio (3-Me : 5-Me)Overall Yield (%)
Ethanol (EtOH) 24.5AcOH (0.1 eq)2592 : 888
Methanol (MeOH) 32.7None6575 : 2582
THF 7.5None6560 : 4078
Toluene 2.4None11040 : 6071
Water (H₂O) 80.1None9085 : 1565 (Poor ester solubility)

Section 3: Experimental Protocols

Protocol A: Regioselective Synthesis of Pyrazole-3-Carboxylate Ester

Objective: Maximize the kinetic regioisomer using solvent-directed hydrogen bonding.

  • Preparation: Dissolve the hydrazine derivative (1.0 eq) in absolute ethanol to achieve a 0.5 M concentration.

  • Catalysis: Add glacial acetic acid (0.1 eq) to the solution. This lightly acidifies the medium, selectively activating the less sterically hindered carbonyl of the 1,3-dicarbonyl compound.

  • Addition: Add the β-ketoester (1.0 eq) dropwise to the stirred solution at room temperature. Self-Validation: Do not allow the temperature to spike; thermal energy promotes equilibration to the thermodynamic isomer.

  • Reaction: Stir the mixture at 40 °C for 4-6 hours. Monitor complete consumption of the starting material via TLC (Hexane:EtOAc 3:1).

  • Workup: Concentrate the ethanol in vacuo. Dissolve the crude residue in ethyl acetate and wash with saturated NaHCO₃ to neutralize the acetic acid, followed by a brine wash.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

Protocol B: Hydrolysis of Pyrazole-Carboxylate Ester to Pyrazole-Carboxylic Acid

Objective: Efficient cleavage and quantitative precipitation of the highly polar free acid.

  • Solvent Mixture: Dissolve the pyrazole ester (1.0 eq) in a 3:1 mixture of THF:Water (0.2 M concentration).

  • Hydrolysis: Add LiOH monohydrate (2.0 eq) and stir vigorously at 40 °C for 4-12 hours until TLC indicates complete consumption of the ester.

  • Solvent Removal (Critical Step): Concentrate the reaction mixture under reduced pressure specifically to remove the THF completely. Self-Validation: Ensure no organic solvent odor remains; leaving THF will prevent the acid from precipitating later.

  • Acidification: Cool the remaining aqueous phase in an ice bath (0-5 °C). Slowly add 1M HCl dropwise until the pH reaches 2-3. A thick white precipitate will form.

  • Isolation: Stir the suspension at 0 °C for 30 minutes to ensure complete crystallization. Collect the solid by vacuum filtration, wash with ice-cold water to remove inorganic salts, and dry under high vacuum.

Section 4: Mechanistic Workflows

KnorrRegioselectivity cluster_polar Kinetic Pathway (Polar Protic Solvent) cluster_apolar Thermodynamic Pathway (Apolar Solvent) Start 1,3-Dicarbonyl + Substituted Hydrazine Solvent1 Ethanol + AcOH (cat.) Start->Solvent1 Solvent2 Toluene (Reflux) Start->Solvent2 Mech1 H-bonding activates less hindered carbonyl Solvent1->Mech1 Prod1 Major: 3-Substituted Pyrazole Isomer Mech1->Prod1 Mech2 Thermal equilibration via reversible addition Solvent2->Mech2 Prod2 Major: 5-Substituted Pyrazole Isomer Mech2->Prod2

Solvent-dependent regioselectivity pathways in the Knorr pyrazole synthesis.

HydrolysisWorkflow Ester Pyrazole-Carboxylate Ester Hydrolysis LiOH in THF/H2O (3:1) 40°C, 4-12 hrs Ester->Hydrolysis Evap Evaporate THF (Leave Aqueous) Hydrolysis->Evap Acidify Cool to 0°C Add 1M HCl to pH 2-3 Evap->Acidify Product Pure Pyrazole-Carboxylic Acid Precipitate Acidify->Product

Optimized workflow for ester hydrolysis and quantitative isolation of pyrazole-carboxylic acids.

References

  • BenchChem. "Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis." 1

  • RSC Publishing. "Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow." 2

  • ResearchGate. "An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions."3

  • BenchChem. "Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications." 4

  • Technical Disclosure Commons. "Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid." 5

Sources

troubleshooting guide for low conversion rates in pyrazole reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrazole Synthesis Technical Support Center

As a Senior Application Scientist, I frequently encounter researchers struggling with stalled conversions, poor regioselectivity, or trapped intermediates during pyrazole synthesis. While the Knorr pyrazole synthesis (the cyclocondensation of 1,3-dicarbonyls with hydrazines) is a cornerstone of heterocyclic and medicinal chemistry, it is a deceptively complex cascade reaction. It is not merely a matter of mixing reagents; it is a delicate balancing act of keto-enol tautomerization, pH-dependent imine formation, and geometric isomerization.

This guide is designed to move beyond basic troubleshooting. We will dissect the mechanistic causality behind low conversion rates and provide self-validating protocols to ensure your syntheses are robust, reproducible, and high-yielding.

Diagnostic Workflow: Isolating the Bottleneck

Before adjusting parameters blindly, you must identify where the reaction is stalling. The following diagnostic tree isolates the kinetic bottlenecks in the Knorr synthesis cascade.

PyrazoleDiagnostic Start Low Pyrazole Yield Detected SM_Check Is 1,3-diketone consumed? Start->SM_Check Solvent_pH Optimize Solvent & pH (Shift Keto-Enol Eq.) SM_Check->Solvent_pH No (Stalled Initiation) Side_Prod Are side products present? SM_Check->Side_Prod Yes Hydrazone Trapped Hydrazone Intermediate? Side_Prod->Hydrazone No Regio Regioisomers or Oxidation? Side_Prod->Regio Yes Acid_Cat Increase Acid Catalysis (Promote Cyclization) Hydrazone->Acid_Cat Yes (Stalled Cyclization) Sterics Adjust Sterics / Use Scavengers Regio->Sterics

Diagnostic workflow for identifying kinetic bottlenecks in pyrazole synthesis.

In-Depth Troubleshooting & FAQs

Q1: My 1,3-diketone starting material remains unreacted even after extended heating. Why isn't the condensation initiating? The Causality: The initiation of the Knorr pyrazole synthesis relies on the nucleophilic attack of the hydrazine onto the electrophilic ketone carbon of the 1,3-dicarbonyl. However, 1,3-diketones exist in a solvent-dependent keto-enol equilibrium. If your solvent strongly stabilizes the enol tautomer (common in non-polar aprotic solvents like toluene), the concentration of the reactive ketone electrophile drops, severely stalling the reaction rate[1]. Furthermore, the initial imine formation requires protonation of the carbonyl oxygen to increase its electrophilicity. The Solution: Switch to a polar protic solvent like methanol. Recent high-throughput benchtop 19F NMR studies on the synthesis of celecoxib and mavacoxib demonstrated that protic solvents shift the equilibrium favorably, yielding >96% conversion, whereas aprotic solvents resulted in sluggish kinetics[1]. Additionally, ensure the reaction is mildly acidic (pH 3-5) to activate the carbonyl without completely protonating the basic hydrazine nucleophile[2].

Q2: LC-MS analysis shows the starting materials are consumed, but I am isolating an acyclic intermediate instead of the pyrazole. What is preventing ring closure? The Causality: You have trapped the hydrazone intermediate. The Knorr synthesis is a two-step cascade: intermolecular condensation followed by intramolecular 5-endo-trig cyclization. The cyclization step requires the hydrazone to be in the Z-geometric conformation to bring the second nitrogen into proximity with the remaining carbonyl[3]. If the E-isomer forms, unfavorable 1,3-allylic strain can trap it, preventing cyclization[3]. Furthermore, the cyclization step is heavily dependent on acid catalysis to activate the second carbonyl[2]. The Solution: First, verify the pH of your reaction mixture. Studies have shown that at neutral or slightly basic pH (e.g., pH 7-8.5), the initial hydrazone forms but fails to cyclize into the pyrazole[2]. Lower the pH by adding a Brønsted acid (e.g., acetic acid or catalytic p-TsOH). If steric hindrance is locking the hydrazone in the E-conformation, apply microwave irradiation to provide the thermodynamic energy required to overcome the rotational barrier.

Q3: I am getting a complex mixture of regioisomers. How can I control the regioselectivity of the nucleophilic attack? The Causality: When reacting an unsymmetrical 1,3-diketone with a monosubstituted hydrazine (e.g., aryl hydrazine), the terminal nitrogen can attack either carbonyl group, leading to two distinct regioisomers[3]. The selectivity is governed by the relative electrophilicity of the two carbonyls and the steric bulk surrounding them. The Solution: Run the condensation at lower temperatures (e.g., 0°C to room temperature) to favor the kinetically controlled product, as higher temperatures often lead to thermodynamic mixtures. Alternatively, utilize specific Lewis acid catalysts (like Cu(OTf)₂ or Zn(OTf)₂) which can coordinate the diketone, differentiating the two carbonyl sites and directing the nucleophilic attack to achieve high regioselectivity[1].

Quantitative Data: Impact of Reaction Conditions on Pyrazole Yield

The following table synthesizes quantitative data from recent optimization studies, highlighting how solvent, pH, and catalysis dictate the fate of the reaction.

Solvent / CatalystSubstrateTemp (°C)TimePyrazole Yield (%)Mechanistic Observation
Methanol / NoneTrifluorinated diketone252 h96 - >99%Protic solvent shifts keto-enol equilibrium favorably[1].
Toluene / NoneTrifluorinated diketone252 h< 40%Aprotic environment stalls initial nucleophilic attack[1].
DMF / Piperidine1,3-diketoneMW (150)5 min85 - 90%Microwave heating overcomes E/Z hydrazone rotational barriers.
Water / pH 7.0Peptide-hydrazide2512 h0% (Hydrazone)Lack of acid catalysis prevents final ring closure[2].
Water / pH 3.0Peptide-hydrazide252 h> 95%Acidic conditions activate carbonyl for rapid cyclization[2].

Self-Validating Experimental Protocol: Optimized Knorr Pyrazole Synthesis

This protocol is designed as a self-validating system. Each step includes a verification checkpoint to ensure the mechanistic prerequisites are met before proceeding to the next stage of the cascade.

Step 1: Reagent Preparation & Equilibrium Shift

  • Dissolve the 1,3-diketone (1.0 equiv) in anhydrous Methanol to achieve a 0.5 M concentration.

  • Validation Checkpoint: Take a small aliquot for benchtop NMR or IR spectroscopy. Verify the presence of the ketone signal. If the enol form is exclusively present, add 0.1 equiv of glacial acetic acid to destabilize the enol network and promote the reactive ketone tautomer.

Step 2: Controlled Condensation

  • Cool the solution to 0°C using an ice bath (crucial for controlling regioselectivity and preventing hydrazine oxidation).

  • Add the hydrazine derivative (1.05 equiv) dropwise over 15 minutes to prevent exothermic degradation.

  • Stir at 0°C for 30 minutes, then allow the reaction to warm to room temperature.

  • Validation Checkpoint: Perform TLC or LC-MS analysis. The starting diketone should be consumed, and a new mass corresponding to the acyclic hydrazone intermediate [M+H - H2O] should appear.

Step 3: Acid-Catalyzed Cyclization

  • If LC-MS indicates a trapped hydrazone, add a catalytic amount of p-Toluenesulfonic acid (p-TsOH, 0.05 equiv) or glacial acetic acid (1.0 equiv) to lower the apparent pH to ~3-4.

  • Heat the reaction to 60°C for 2 hours (or utilize microwave irradiation at 100°C for 10 minutes if severe steric hindrance is present).

  • Validation Checkpoint: Re-analyze via LC-MS. The hydrazone mass should completely convert to the final pyrazole mass [M+H - 2H2O].

Step 4: Isolation & Purification

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize the crude residue with saturated aqueous NaHCO₃ to remove acid catalysts and quench unreacted electrophiles.

  • Extract with Ethyl Acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify via flash column chromatography or recrystallization depending on the specific purity profile.

References

  • [1] Title: Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy-Optimized Knorr Pyrazole Synthesis of Celecoxib and Mavacoxib, 3-(Trifluoromethyl) Pyrazolyl Benzenesulfonamides, Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) Source: MDPI URL:

  • [3] Title: Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow Source: RSC Publishing URL:

  • [2] Title: Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL Source: PMC (NIH) URL:

  • Title: Microwave Assisted Synthesis of Some Novel Sulphonamide bearing Pyrazolone Core Structure Source: Semantic Scholar URL:

Sources

challenges in the hydrolysis of ethyl 4-ethyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting the Hydrolysis of Ethyl 4-ethyl-1H-pyrazole-3-carboxylate

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the saponification of substituted pyrazole-3-carboxylates. While alkaline hydrolysis of pyrazole-3-carboxylate esters is a foundational transformation in medicinal chemistry and drug development[1],[2], standard aliphatic ester protocols often fail when applied to these heterocycles[3].

The hydrolysis of ethyl 4-ethyl-1H-pyrazole-3-carboxylate presents a unique intersection of steric hindrance, electronic deactivation, and thermodynamic instability. This guide is designed to provide you with field-proven insights, mechanistic causality, and self-validating protocols to ensure high-yielding, reproducible results.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why is the hydrolysis of ethyl 4-ethyl-1H-pyrazole-3-carboxylate significantly slower than standard aliphatic esters? A1: The sluggish kinetics are caused by a combination of steric and electronic factors. First, the 4-ethyl group provides significant steric shielding directly adjacent to the ester carbonyl, physically blocking the trajectory of the incoming hydroxide nucleophile. Second, the 1H -pyrazole ring possesses an acidic N-H proton. Under basic conditions, this proton is rapidly abstracted to form a pyrazolide anion. The resulting negative charge delocalizes across the ring, drastically reducing the electrophilicity of the carbonyl carbon and electrostatically repelling the hydroxide ion.

Q2: I am observing incomplete conversion even after 12 hours of reflux. How can I drive the reaction to completion? A2: You must overcome the electrostatic repulsion of the pyrazolide anion. This requires a large excess of base (typically 3.0 to 4.0 equivalents) and a polar, protic co-solvent system (like Ethanol/Water) to ensure the highly lipophilic starting material is fully solvated. Heating to 70 °C is mandatory to overcome the activation energy barrier, but exceeding 80 °C risks degrading the pyrazole core.

Q3: During the acidic workup, my product yield drops significantly, and I detect a new volatile byproduct. What happened? A3: You are experiencing thermal decarboxylation. Pyrazole-3-carboxylic acids are highly susceptible to losing CO2​ upon heating, especially under acidic conditions[4]. When you add HCl to precipitate the free acid from the carboxylate salt, the neutralization reaction is highly exothermic. If the local temperature of the solution spikes above 15 °C, the newly formed 4-ethyl-1H-pyrazole-3-carboxylic acid will rapidly decarboxylate into 4-ethyl-1H-pyrazole. Acidification must be performed in an ice bath.

Q4: Why does the optimized protocol specify LiOH over NaOH or KOH? A4: Lithium hydroxide is often superior for sterically hindered esters. The smaller lithium cation ( Li+ ) coordinates more effectively with the carbonyl oxygen than the larger Na+ or K+ ions. This coordination pulls electron density away from the carbonyl carbon, increasing its electrophilicity and facilitating the nucleophilic attack of the hydroxide ion despite the steric bulk of the 4-ethyl group.

Quantitative Data Summary: Condition Optimization

The following table summarizes the causal relationship between reaction conditions, workup parameters, and the resulting yield.

Solvent SystemBase (Eq)Reaction Temp (°C)Workup Temp (°C)Conversion (%)Isolated Yield (%)Primary Issue Observed
H2​O NaOH (1.5)80254520Poor solubility, Decarboxylation
EtOH/ H2​O (1:1)NaOH (1.5)2551510Incomplete conversion (Kinetics)
EtOH/ H2​O (1:1)NaOH (3.0)7025>9560Decarboxylation during workup
EtOH/ H2​O (1:1) LiOH (4.0) 70 0–5 >99 92 Optimal Conditions

Reaction Pathway & Troubleshooting Logic

The diagram below maps the mechanistic pathway, highlighting the kinetic hurdles during saponification and the thermodynamic risks during isolation.

Hydrolysis cluster_0 Kinetic & Thermodynamic Challenges SM Ethyl 4-ethyl-1H-pyrazole-3-carboxylate (Limited Aqueous Solubility) Base Alkaline Saponification (Excess LiOH, EtOH/H2O) SM->Base Deprotonation N-H Deprotonation Forms Pyrazolide Anion (Electrostatic Repulsion) Base->Deprotonation Fast Sterics Steric Shielding by 4-Ethyl Group (Blocks OH- Trajectory) Base->Sterics Physical Barrier Salt Carboxylate Salt Intermediate (Water Soluble) Deprotonation->Salt Requires Heat (70°C) & Excess Base Sterics->Salt Workup Acidic Workup (HCl) Critical Step Salt->Workup Product 4-ethyl-1H-pyrazole-3-carboxylic acid (Target Product) Workup->Product T < 10°C (Ice Bath) Decarb Thermal Decarboxylation (Exothermic Degradation) Workup->Decarb T > 40°C (Poor Cooling) Byproduct 4-ethyl-1H-pyrazole (Volatile Byproduct) Decarb->Byproduct

Reaction pathway and troubleshooting logic for pyrazole-3-carboxylate hydrolysis.

Standardized Experimental Protocol

This methodology is designed as a self-validating system . Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Reagent Preparation & Solubilization

  • Action: Suspend ethyl 4-ethyl-1H-pyrazole-3-carboxylate (1.0 eq, e.g., 10 mmol) in a 1:1 (v/v) mixture of absolute Ethanol and Deionized Water (40 mL total volume).

  • Causality: The co-solvent system ensures complete dissolution of the hydrophobic starting material while providing the aqueous environment necessary for the hydroxide nucleophile.

Step 2: Base Addition & Saponification

  • Action: Add Lithium Hydroxide monohydrate ( LiOH⋅H2​O , 4.0 eq, 40 mmol) in one portion. Heat the reaction mixture to 70 °C under a reflux condenser with vigorous stirring.

  • Causality: Excess base is required because the first equivalent instantly deprotonates the pyrazole N-H. The elevated temperature (70 °C) provides the kinetic energy required to overcome the steric hindrance of the 4-ethyl group and the electrostatic repulsion of the pyrazolide anion.

  • Validation Checkpoint: Monitor via TLC (Eluent: Hexane/EtOAc 1:1, UV visualization) or LC-MS. Do not proceed until the starting material spot is completely consumed (typically requires 4–6 hours).

Step 3: Solvent Evaporation

  • Action: Cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. Strictly maintain the water bath temperature below 40 °C.

  • Causality: Removing the organic solvent prevents the product from remaining dissolved during the subsequent precipitation step. Keeping the bath <40 °C prevents premature thermal degradation of the carboxylate salt.

Step 4: Controlled Acidification (Critical Step)

  • Action: Transfer the remaining aqueous solution to an ice-water bath and allow it to cool to 0–5 °C. While maintaining vigorous stirring, add 2M HCl dropwise until the pH reaches 2.0–2.5.

  • Causality: The acid-base neutralization is highly exothermic. Dropwise addition in an ice bath prevents the local temperature from spiking. If the temperature exceeds 15 °C at pH < 3, the product will undergo rapid decarboxylation[4].

Step 5: Isolation & Drying

  • Action: Filter the resulting dense white precipitate under vacuum. Wash the filter cake with ice-cold water (2 x 10 mL) to remove residual inorganic salts ( LiCl ). Dry the solid in a vacuum oven at 35 °C overnight.

  • Validation Checkpoint: Confirm product integrity via 1H -NMR (DMSO- d6​ ). The complete disappearance of the ethyl ester signals (quartet at ~4.3 ppm, triplet at ~1.3 ppm) and the preservation of the pyrazole C5​−H singlet and 4-ethyl signals confirm successful hydrolysis without decarboxylation.

References

  • US3895027A - Process for preparing pyrazole-3-carboxylic acids Source: Google Patents URL
  • Source: chem-soc.
  • Source: thieme-connect.
  • Identification of 1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Confirmation of 4-ethyl-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis for the spectroscopic confirmation of 4-ethyl-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. By moving beyond a mere recitation of data, we will delve into the causal relationships behind spectral features, offering a robust framework for structural elucidation. This document is designed to be a self-validating system, grounding its claims in comparative data from structurally similar analogs and established spectroscopic principles.

The Imperative of Unambiguous Structure Elucidation

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. In the synthesis of novel compounds like 4-ethyl-1H-pyrazole-3-carboxylic acid, even minor positional isomers can lead to vastly different pharmacological profiles. Therefore, a multi-pronged analytical approach is not just best practice; it is a necessity. This guide will focus on the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to build an unshakeable case for the structure of our target molecule.

A Comparative Approach to Spectral Interpretation

Direct spectral data for 4-ethyl-1H-pyrazole-3-carboxylic acid is not always readily available in public databases. Consequently, a comparative methodology, leveraging data from closely related analogs, is a scientifically sound and powerful strategy. For this guide, we will draw comparisons with pyrazole-3-carboxylic acid and its various substituted esters to highlight the specific spectral signatures imparted by the 4-ethyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy provides the most detailed roadmap of a molecule's carbon-hydrogen framework. For 4-ethyl-1H-pyrazole-3-carboxylic acid, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Spectral Features

The expected ¹H NMR spectrum of 4-ethyl-1H-pyrazole-3-carboxylic acid in a suitable deuterated solvent (e.g., DMSO-d₆) would exhibit the following key signals:

  • Pyrazole N-H: A broad singlet, typically downfield (δ > 12 ppm), due to the acidic nature of the proton and its involvement in hydrogen bonding.

  • Pyrazole C5-H: A singlet in the aromatic region (δ ≈ 7.5-8.5 ppm). Its precise chemical shift will be influenced by the electronic effects of the adjacent carboxylic acid and the 4-ethyl group.

  • Ethyl Group (CH₂): A quartet (δ ≈ 2.5-3.0 ppm) resulting from spin-spin coupling with the methyl protons.

  • Ethyl Group (CH₃): A triplet (δ ≈ 1.1-1.4 ppm) due to coupling with the methylene protons.

  • Carboxylic Acid O-H: A very broad singlet, often exchangeable with D₂O, with a chemical shift that can vary significantly depending on concentration and temperature.

Predicted ¹³C NMR Spectral Features

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals:

  • Carboxylic Acid Carbonyl (C=O): In the range of δ ≈ 160-170 ppm.

  • Pyrazole C3 and C5: Two distinct signals in the aromatic region (δ ≈ 130-150 ppm).

  • Pyrazole C4: A signal in the aromatic region (δ ≈ 110-125 ppm), shifted due to the attachment of the ethyl group.

  • Ethyl Group (CH₂): A signal in the aliphatic region (δ ≈ 15-25 ppm).

  • Ethyl Group (CH₃): A signal further upfield in the aliphatic region (δ ≈ 10-15 ppm).

Comparative NMR Data

To ground our predictions, let's consider the known spectral data for similar compounds.

CompoundKey ¹H NMR Signals (δ ppm)Key ¹³C NMR Signals (δ ppm)
Pyrazole-3-carboxylic acidC5-H (singlet, ~7.8), N-H (broad, >13)C=O (~164), C3 (~140), C5 (~135), C4 (~107)
Ethyl 5-methyl-1H-pyrazole-3-carboxylateC4-H (singlet, ~6.3), N-H (broad, ~13), CH₃ (singlet, ~2.3)C=O (~162), C3 (~148), C5 (~140), C4 (~106), CH₃ (~11)
Predicted: 4-ethyl-1H-pyrazole-3-carboxylic acid C5-H (singlet, ~8.0), N-H (broad, >13), CH₂ (quartet, ~2.7), CH₃ (triplet, ~1.2) C=O (~165), C3 (~145), C5 (~138), C4 (~115), CH₂ (~20), CH₃ (~13)

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

The key differentiator for our target molecule is the presence of the ethyl group, which will manifest as a characteristic quartet and triplet in the ¹H NMR and two distinct aliphatic signals in the ¹³C NMR, a feature absent in the unsubstituted pyrazole-3-carboxylic acid.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the synthesized 4-ethyl-1H-pyrazole-3-carboxylic acid in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Typical parameters: 32 scans, 2-second relaxation delay, 90° pulse angle.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024 scans, 2-second relaxation delay, 45° pulse angle.

    • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer spectrometer 400 MHz NMR Spectrometer transfer->spectrometer h1_acq Acquire ¹H Spectrum spectrometer->h1_acq c13_acq Acquire ¹³C Spectrum spectrometer->c13_acq process Fourier Transform, Phase & Baseline Correction h1_acq->process c13_acq->process analyze Chemical Shift & Coupling Analysis process->analyze

Caption: Workflow for NMR-based structural confirmation.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups. For 4-ethyl-1H-pyrazole-3-carboxylic acid, the IR spectrum will be dominated by vibrations from the carboxylic acid and the pyrazole ring.

Expected IR Absorption Bands
Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)Stretching2500-3300Broad, Strong
N-H (Pyrazole)Stretching3100-3300Medium, often overlaps with O-H
C-H (Aromatic/Alkyl)Stretching2850-3100Medium to Weak
C=O (Carboxylic Acid)Stretching1680-1720Strong, Sharp
C=N, C=C (Pyrazole Ring)Stretching1450-1600Medium to Strong

The very broad O-H stretch is a hallmark of a carboxylic acid due to extensive hydrogen bonding. The C=O stretch is also a key diagnostic peak.

Comparative IR Data

Comparing with ethyl 1H-pyrazole-4-carboxylate, we can observe the shift in the C=O stretch when it is part of an ester versus a carboxylic acid.[1] The ester C=O typically appears at a higher wavenumber (1700-1750 cm⁻¹). This comparison helps to confirm the presence of the carboxylic acid moiety in our target molecule.

Experimental Protocol: FTIR Data Acquisition
  • Sample Preparation: If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the beam path and collect the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound, offering definitive confirmation of its elemental composition. High-resolution mass spectrometry (HRMS) is particularly powerful in this regard.

Expected Mass Spectral Data
  • Molecular Ion (M⁺): For 4-ethyl-1H-pyrazole-3-carboxylic acid (C₆H₈N₂O₂), the expected exact mass is approximately 140.0586 g/mol . The observation of this molecular ion peak is the primary evidence of the compound's identity.

  • Key Fragmentation Patterns:

    • Loss of H₂O (-18 Da): Common for carboxylic acids.

    • Loss of COOH (-45 Da): Decarboxylation is a characteristic fragmentation pathway.

    • Loss of C₂H₅ (-29 Da): Cleavage of the ethyl group.

Comparative Mass Spectrometry Data

Data for related compounds like ethyl 4-bromo-1H-pyrazole-3-carboxylate (MW: 219.04 g/mol )[2] and ethyl 5-methyl-1H-pyrazole-3-carboxylate (MW: 154.1665 g/mol )[3][4] demonstrate the predictable mass shifts associated with different substituents on the pyrazole ring. This reinforces our confidence in identifying the molecular ion peak of our target compound.

Experimental Protocol: Mass Spectrometry Data Acquisition
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Instrumentation: Use an Electrospray Ionization (ESI) mass spectrometer, preferably coupled to a high-resolution analyzer like a Time-of-Flight (TOF) or Orbitrap.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source.

    • Acquire data in both positive and negative ion modes to maximize the chances of observing the molecular ion ([M+H]⁺ or [M-H]⁻).

  • Data Analysis: Determine the exact mass of the parent ion and compare it to the theoretical mass. Analyze the fragmentation pattern to further support the proposed structure.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve Sample in Solvent ms_inst ESI Mass Spectrometer dissolve->ms_inst pos_mode Acquire in Positive Ion Mode ms_inst->pos_mode neg_mode Acquire in Negative Ion Mode ms_inst->neg_mode exact_mass Determine Exact Mass of Molecular Ion pos_mode->exact_mass neg_mode->exact_mass frag_analysis Analyze Fragmentation Pattern exact_mass->frag_analysis

Caption: Workflow for Mass Spectrometry-based analysis.

Conclusion: A Triad of Evidence

The structural confirmation of 4-ethyl-1H-pyrazole-3-carboxylic acid is achieved not by a single piece of data, but by the convergence of evidence from NMR, IR, and Mass Spectrometry.

  • NMR provides the definitive map of the C-H framework, confirming the connectivity and the specific substitution pattern of the ethyl group at the C4 position.

  • IR confirms the presence of the key carboxylic acid and pyrazole functional groups through their characteristic vibrational frequencies.

  • Mass Spectrometry provides the unambiguous molecular formula through exact mass determination and offers further structural clues through predictable fragmentation.

By employing this multi-technique, comparative approach, researchers can have the highest degree of confidence in the structure of their synthesized molecules, a critical step in the journey of drug discovery and development.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). ethyl 1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • SpectraBase. (n.d.). Pyrazole-3-carboxylic acid. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. Retrieved from [Link]

  • SpectraBase. (n.d.). 1H-pyrazole-3-carboxylic acid, 1-methyl-, 4-[[[4-(ethoxycarbonyl)phenyl]amino]carbonyl]phenyl ester. Retrieved from [Link]

  • PubChem. (n.d.). ethyl 3-amino-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitro-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

  • Chemical Synthesis Database. (n.d.). 4-styryl-1H-pyrazole-3-carboxylic acid ethyl ester. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]

  • Sinfoo. (n.d.). Ethyl 4-formyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). ethyl 4-bromo-1H-pyrazole-3-carboxylate. Retrieved from [Link]

Sources

Comparative Guide to Pyrazole Synthesis: Microwave-Assisted vs. Conventional Thermal Heating

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Objective: An evidence-based, mechanistic comparison of heating modalities in pyrazole scaffold synthesis.

Executive Summary & Mechanistic Context

Pyrazoles represent a privileged heterocyclic scaffold in medicinal chemistry, forming the pharmacophoric core of numerous blockbuster drugs (e.g., celecoxib, sildenafil). Traditionally, constructing the pyrazole ring—often via the cyclocondensation of hydrazines with α,β -unsaturated carbonyls—relied on conventional conductive heating[1]. However, Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology, drastically altering reaction kinetics and thermodynamic profiles[2].

As an Application Scientist, I emphasize that the performance delta between these methods is not merely operational; it is rooted in the physics of energy transfer:

  • Conventional Heating (Thermal Conduction): Relies on transferring heat from an external source (oil bath or heating mantle) through the reaction vessel wall into the solvent. This creates a severe temperature gradient[3]. The vessel walls are significantly hotter than the bulk solvent, leading to localized superheating, product decomposition (charring), and the formation of thermodynamic byproducts[3].

  • Microwave Heating (Dielectric Heating): Microwave irradiation (typically at 2.45 GHz) directly couples with the dipoles and ions in the reaction mixture. This causes rapid molecular friction (dipole rotation) and ionic conduction, generating heat uniformly within the bulk mixture[1]. The rapid volumetric heating increases the frequency of effective molecular collisions, accelerating the reaction rate exponentially in accordance with the Arrhenius equation[3].

Workflow Comparison

G cluster_conv Conventional Heating cluster_mw Microwave Irradiation (MAOS) Start Starting Materials (Hydrazines + Carbonyls) ConvHeat Thermal Conduction (Oil Bath / Mantle) Start->ConvHeat MWHeat Dielectric Heating (Dipole Rotation & Ions) Start->MWHeat ConvResult Time: 1-24 h | Yield: 48-90% Thermal Degradation Risk ConvHeat->ConvResult Product Isolated Pyrazole Derivatives ConvResult->Product MWResult Time: 2-10 min | Yield: 91-98% High Purity & Efficiency MWHeat->MWResult MWResult->Product

Workflow comparison: Conventional thermal conduction vs. Microwave dielectric heating.

Quantitative Data Comparison

The following table synthesizes experimental data across various pyrazole derivatives, highlighting the dramatic reduction in reaction times and the concurrent improvement in isolated yields when transitioning from conventional to microwave heating.

Pyrazole DerivativeHeating MethodTemp (°C)TimeYield (%)Ref
Phenyl-1H-pyrazoles Microwave605 min91–98[1],[2]
Phenyl-1H-pyrazoles Conventional752 h73–90[1],[2]
Phenyl-1H-pyrazole-4-carboxylic acids Microwave802 min62–92[1],[2]
Phenyl-1H-pyrazole-4-carboxylic acids Conventional801 h48–85[1],[2]
Pyrano[2,3-c]pyrazoles Microwave8025 min88[4]
Pyrano[2,3-c]pyrazoles Conventional801.4 h80[4]
4-Substituted Pyrazoles (Suzuki) Microwave905 min95[5]
4-Substituted Pyrazoles (Suzuki) ConventionalReflux>12 h14[5]

Data Interpretation: MAOS consistently outperforms conventional heating. Notably, in complex cross-coupling reactions (e.g., Suzuki coupling of 4-iodo-1-methyl-1H-pyrazole), microwave irradiation rescued a failing conventional protocol (14% yield) to deliver near-quantitative yields (95%) in a fraction of the time[5].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, the following step-by-step methodologies describe the synthesis of phenyl-1H-pyrazoles via cyclocondensation[1].

Protocol A: Microwave-Assisted Synthesis (MAOS)

This protocol utilizes N,N-dimethylformamide (DMF) deliberately. DMF possesses a high loss tangent ( tanδ≈0.161 ), making it an excellent microwave absorber that rapidly converts electromagnetic energy into thermal energy.

  • Reactant Preparation: In a 40 mL microwave-transparent Pyrex vessel, combine the tosylhydrazone of the selected α,β -unsaturated carbonyl compound (10 mmol) with anhydrous potassium carbonate ( K2​CO3​ , 20 mmol)[1].

    • Causality: K2​CO3​ acts as a mild base to facilitate the deprotonation of the hydrazone, initiating the nucleophilic attack and subsequent cyclization.

  • Solvent Addition: Add a minimal volume of DMF (30 mg/mmol of substrate)[1].

    • Causality: Minimal solvent increases the concentration of reacting species, maximizing the collision frequency while relying on DMF's high dipole moment for rapid dielectric heating.

  • Irradiation & Monitoring: Seal the vessel and place it in a dedicated microwave synthesizer. Irradiate with dynamic power modulation (5–300 W) to maintain a constant internal temperature of 60 °C for exactly 5 minutes under continuous magnetic stirring[1],[2].

  • Validation (Self-Correction): Vent the vessel post-cooling. Monitor reaction completion via Thin-Layer Chromatography (TLC) using a Hexane:EtOAc mobile phase. The complete disappearance of the starting material spot validates the kinetic efficiency of the microwave protocol[1].

  • Work-up: Quench the mixture with ice-water, extract with ethyl acetate, dry the organic layer over anhydrous Na2​SO4​ , and concentrate in vacuo to isolate the pure pyrazole.

Protocol B: Conventional Thermal Heating
  • Reactant Preparation: In a 50 mL round-bottom flask equipped with a reflux condenser, mix the identical substrates (10 mmol tosylhydrazone, 20 mmol K2​CO3​ )[1].

  • Solvent Addition: Add the same ratio of DMF (30 mg/mmol).

  • Heating: Submerge the flask in a pre-equilibrated thermostated oil bath set to 75 °C[1],[2].

    • Causality: The external bath must be set higher than the target internal temperature to overcome the thermal resistance of the glass wall, which inherently introduces the risk of localized charring[3].

  • Monitoring: Stir continuously for 2 hours. The reaction time must be strictly measured from the moment the internal bulk temperature reaches equilibrium[1]. Monitor via TLC every 30 minutes.

  • Work-up: Follow the identical extraction procedure as Protocol A.

    • Note: Expect a darker crude mixture and a more complex TLC profile due to localized thermal degradation at the glass-solvent interface.

Strategic Recommendations

While conventional heating remains highly accessible, MAOS is objectively superior for pyrazole library generation during hit-to-lead optimization. The experimental data confirms that microwaves not only compress reaction times from hours to minutes but also suppress thermodynamic byproducts, directly improving isolated yields[1],[2]. For industrial scale-up, continuous-flow microwave reactors are highly recommended to bypass the penetration depth limitations inherent to batch microwave cavities[6].

References

  • [3] Title: Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. Source: National Institutes of Health (NIH). URL: [Link]

  • [5] Title: Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Source: RHHZ. URL: [Link]

  • [2] Title: Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. Source: Bentham Science Publishers. URL: [Link]

  • [4] Title: Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. Source: RSC Publishing. URL: [Link]

  • [6] Title: Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. Source: ACS Publications. URL: [Link]

Sources

in vitro comparison of novel pyrazoles against standard anti-inflammatory drugs

Author: BenchChem Technical Support Team. Date: March 2026

Title: In Vitro Profiling of Novel Pyrazoles vs. Standard Anti-Inflammatory Therapeutics: A Mechanistic and Methodological Guide

The Shift to Pyrazole Scaffolds in Anti-Inflammatory Drug Design

Standard non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin and diclofenac are highly effective at reducing inflammation but act as non-selective cyclooxygenase (COX) inhibitors. Their suppression of constitutive COX-1 eliminates cytoprotective prostaglandins in the gastrointestinal (GI) tract, leading to severe ulcerogenic liabilities[1]. The advent of celecoxib introduced the diaryl pyrazole scaffold, which exploits the larger hydrophobic side pocket of the COX-2 isoenzyme to achieve selective inhibition[2].

However, modern drug development has shifted focus toward novel pyrazole derivatives—such as lonazolac bioisosteres, hybrid pyrazoles, and dual COX-2/5-LOX inhibitors. These advanced chemical entities are engineered to further optimize the Selectivity Index (SI), improve aqueous solubility, and eliminate residual cardiovascular toxicities associated with first-generation coxibs[3].

Mechanistic Rationale & Pathway Targeting

To understand the superiority of novel pyrazoles, we must analyze their intervention points in the arachidonic acid cascade. While standard NSAIDs block both COX-1 and COX-2 indiscriminately, advanced pyrazole derivatives are engineered with bulky hydrophobic groups (e.g., sulfonamides) that specifically anchor to Arg120 and Tyr355 within the COX-2 active site[4]. Furthermore, some novel pyrazoles are designed as dual inhibitors, simultaneously blocking the 5-Lipoxygenase (5-LOX) pathway to prevent the shunting of arachidonic acid into pro-inflammatory leukotrienes[5].

Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 LOX 5-LOX Pathway AA->LOX PGE2 Prostaglandins (GI Protection) COX1->PGE2 Inflam Inflammatory Prostaglandins COX2->Inflam Leuko Leukotrienes (Inflammation) LOX->Leuko NSAID Standard NSAIDs (Non-selective) NSAID->COX1 NSAID->COX2 Celecoxib Celecoxib (COX-2 Selective) Celecoxib->COX2 Novel Novel Pyrazoles (Dual COX-2 / 5-LOX) Novel->COX2 Novel->LOX

Arachidonic acid cascade and targeted enzymatic inhibition by standard vs. novel pyrazole drugs.

In Vitro Efficacy: Quantitative Comparison

In vitro screening relies heavily on the Selectivity Index (SI), calculated as IC50​(COX−1)/IC50​(COX−2) . A higher SI indicates a wider therapeutic window with fewer GI side effects. Recent studies demonstrate that structural modifications to the pyrazole core—such as the addition of benzothiophen-2-yl or specific carboxylate moieties—yield compounds that significantly outperform standard reference drugs[5],[3].

Compound / Drug ClassTarget ProfileCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)
Indomethacin (Standard)Non-selective0.020.450.04
Diclofenac (Standard)Non-selective0.040.022.00
Celecoxib (Standard)Selective COX-2~3.000.2213.65
Compound 15c (Lonazolac Bioisostere)Selective COX-2>5.000.05998.71
Compound 149 (Benzothiophen-2-yl pyrazole)Dual COX-2 / 5-LOX5.400.01344.56
Compound 5u (Hybrid Pyrazole)Selective COX-2134.11.7974.92

Data synthesized from recent in vitro enzymatic assays comparing novel pyrazole derivatives against clinical standards[5],[3],[4],[1].

Experimental Methodology: Self-Validating In Vitro Workflows

To ensure high-fidelity data, the evaluation of novel pyrazoles must follow a strict, self-validating experimental cascade. The workflow begins with cytotoxicity screening to establish safe dosing windows, followed by cell-free enzymatic assays, and concludes with cell-based cytokine profiling.

Workflow Step1 Compound Synthesis & QC Step2 Cell Viability Assay (RAW 264.7 Macrophages) Step1->Step2 Step3 In Vitro COX-1/COX-2 Enzyme Inhibition Assay Step2->Step3 Step4 Pro-inflammatory Cytokine Profiling (ELISA) Step3->Step4 Step5 Data Synthesis (IC50 & Selectivity Index) Step4->Step5

Step-by-step in vitro validation workflow for screening novel anti-inflammatory pyrazoles.

Protocol 1: Self-Validating COX-1/COX-2 Fluorescent Inhibitor Screening

Causality of Choice: Cell-free enzymatic assays (e.g., Cayman Chemical COX Fluorescent Assay) are utilized over cell-based assays for initial IC₅₀ determination because they isolate the direct molecular interaction between the pyrazole ligand and the COX active site. This eliminates confounding variables like cellular permeability or metabolic degradation[1],[6].

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute ovine COX-1 and human recombinant COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin (a necessary cofactor for cyclooxygenase activity).

  • Establishment of Internal Controls (The Self-Validating System):

    • Background Control (BC): Buffer + heat-inactivated enzyme + substrate. (Validates that fluorescence is exclusively enzymatically driven).

    • 100% Initial Activity (IA): Buffer + active enzyme + vehicle solvent (DMSO) + substrate. (Establishes the maximum baseline signal).

    • Positive Control: Active enzyme + Celecoxib (or Indomethacin) + substrate. (Validates assay sensitivity to known inhibitors).

  • Compound Incubation: Dispense 10 µL of the novel pyrazole derivatives (at varying concentrations: 0.01 µM to 100 µM) into designated wells. Incubate at 37°C for 15 minutes to allow the bulky sulfonamide or carboxylate groups to achieve steady-state binding within the COX-2 side pocket[4].

  • Reaction Initiation: Add 10 µL of arachidonic acid (substrate) and ADHP (10-acetyl-3,7-dihydroxyphenoxazine) to all wells. Causality: COX converts arachidonic acid to PGG₂, which is subsequently reduced to PGH₂. This reduction, coupled with ADHP oxidation, yields highly fluorescent resorufin, providing a highly sensitive, direct readout of enzyme activity.

  • Quantification: Read fluorescence using a microplate reader (Excitation: 530-540 nm; Emission: 585-595 nm).

  • Data Analysis: Calculate percent inhibition relative to the IA control. Plot concentration-response curves using non-linear regression to determine the exact IC₅₀ values and compute the Selectivity Index.

Protocol 2: Cell-Based Cytokine Profiling (TNF-α and IL-6)

Causality of Choice: While COX assays confirm target engagement, they do not confirm broader anti-inflammatory efficacy. Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages are used because they robustly express inducible nitric oxide synthase (iNOS) and secrete pro-inflammatory cytokines, mimicking a physiological inflammatory response[3].

  • Cell Seeding: Seed RAW 264.7 cells at 1×105 cells/well in 96-well plates. Incubate for 24 hours.

  • Pre-treatment: Treat cells with safe concentrations of novel pyrazoles (determined via prior MTT viability assays to ensure reductions in cytokines are not due to cell death)[3].

  • Stimulation: Add 1 µg/mL LPS to induce the inflammatory cascade. Incubate for 24 hours.

  • ELISA Quantification: Harvest the supernatant and quantify TNF-α, IL-6, and PGE₂ levels using highly specific sandwich ELISA kits. Compare suppression rates against standard drugs like diclofenac.

Structure-Activity Relationship (SAR) Insights

The experimental data consistently points to a clear structure-activity relationship. The pyrazole ring acts as a central rigid scaffold, orienting its substituents perfectly into the COX-2 binding site. For instance, the inclusion of a para-nitrophenyl moiety or a benzothiophen-2-yl group significantly enhances binding affinity and selectivity over traditional non-selective NSAIDs[5]. Furthermore, molecular docking studies confirm that the presence of an SO2​NH2​ (sulfonamide) group is critical; it forms a stable hydrogen bond network with Arg120 and Tyr355, which are accessible only in the COX-2 isoenzyme due to the substitution of an isoleucine for a smaller valine residue at position 523[4].

Conclusion

In vitro comparative data definitively illustrates that rationally designed pyrazole derivatives offer a superior pharmacological profile compared to standard NSAIDs. By achieving highly selective COX-2 inhibition—and in some cases, dual COX-2/5-LOX inhibition—these novel compounds maintain robust anti-inflammatory efficacy while systematically engineering out the ulcerogenic liabilities of their predecessors.

References

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC / NIH. Available at:[Link]

  • Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. PMC / NIH. Available at:[Link]

  • Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity. ResearchGate / Molecular Diversity. Available at:[Link]

  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. PMC / NIH. Available at:[Link]

  • NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. RSC Advances. Available at:[Link]

  • Pyrazoles containing thiophene, thienopyrimidine and thienotriazolopyrimidine as COX-2 selective inhibitors. ResearchGate. Available at:[Link]

  • Full article: New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues... Taylor & Francis. Available at:[Link]

  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents. Arabian Journal of Chemistry. Available at:[Link]

Sources

A Head-to-Head Comparison of Synthetic Pathways to Pyrazole Cores: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

The pyrazole nucleus is a cornerstone in medicinal chemistry and drug discovery, forming the structural backbone of numerous FDA-approved drugs that target a wide array of signaling pathways.[1] Its prevalence stems from its unique electronic properties and its ability to act as a versatile scaffold for diverse functionalization. The choice of synthetic route to access these valuable heterocyclic motifs is a critical decision in any drug discovery program, directly impacting yield, purity, scalability, and environmental footprint. This guide provides a head-to-head comparison of the most common and emerging synthetic pathways to pyrazole cores, offering insights into the causality behind experimental choices and providing supporting data to inform your selection.

The Classical Approach: Knorr Pyrazole Synthesis

First reported by Ludwig Knorr in 1883, this cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative remains one of the most straightforward and widely used methods for pyrazole synthesis.[2][3]

Mechanism and Regioselectivity

The reaction is typically acid-catalyzed and proceeds through the formation of a hydrazone intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.[3][4][5]

A crucial aspect of the Knorr synthesis, especially with unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity. The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons, potentially leading to a mixture of two regioisomeric pyrazoles.[3] The selectivity is governed by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions, particularly the pH.[3] Generally, the more nucleophilic nitrogen of the hydrazine will attack the more electrophilic carbonyl carbon of the 1,3-dicarbonyl compound.[3]

Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 1,3-Dicarbonyl 1,3-Dicarbonyl Compound Hydrazone Hydrazone Intermediate 1,3-Dicarbonyl->Hydrazone Condensation Hydrazine Hydrazine Derivative Hydrazine->Hydrazone Cyclic_Intermediate Cyclic Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Pyrazole Core Cyclic_Intermediate->Pyrazole Dehydration

Caption: General workflow of the Knorr pyrazole synthesis.

Experimental Protocol: Synthesis of Edaravone

This protocol describes the synthesis of Edaravone, a neuroprotective agent, from ethyl acetoacetate and phenylhydrazine.[3]

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Glacial acetic acid

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine ethyl acetoacetate (1 equivalent) and phenylhydrazine (1 equivalent) in ethanol.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain pure Edaravone.

Safety Precaution: Hydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[3]

Synthesis from α,β-Unsaturated Carbonyl Compounds

An alternative classical approach involves the reaction of α,β-unsaturated aldehydes and ketones with hydrazines. This method typically proceeds through a Michael addition followed by cyclization and oxidation to afford the pyrazole ring.[6][7][8]

Mechanism and Key Considerations

The initial step is the conjugate addition of the hydrazine to the α,β-unsaturated system to form a pyrazolidine intermediate. Subsequent oxidation, which can sometimes occur with air, yields the aromatic pyrazole. The use of a good leaving group on the hydrazine, such as a tosyl group, can facilitate direct elimination to the pyrazole without the need for an external oxidant.[6][9]

ab_Unsaturated_Workflow cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product ab_Unsaturated α,β-Unsaturated Carbonyl Pyrazolidine Pyrazolidine Intermediate ab_Unsaturated->Pyrazolidine Michael Addition Hydrazine Hydrazine Hydrazine->Pyrazolidine Pyrazole Pyrazole Pyrazolidine->Pyrazole Oxidation

Caption: Synthetic workflow from α,β-unsaturated carbonyls.

Modern Approaches: Expanding the Synthetic Toolbox

While classical methods are robust, modern synthetic chemistry has introduced a variety of innovative techniques that offer advantages in terms of efficiency, regioselectivity, and milder reaction conditions.

[3+2] Cycloaddition Reactions

1,3-dipolar cycloaddition reactions are powerful tools for the construction of five-membered heterocyclic rings. In the context of pyrazole synthesis, this typically involves the reaction of a nitrile imine (the 1,3-dipole) with an alkyne or an alkyne surrogate.[10]

  • From Diazo Compounds and Alkynes: This catalyst-free approach often proceeds with simple heating, and under solvent-free conditions can provide high yields without the need for extensive purification.[11]

  • From Hydrazonoyl Halides: In situ generation of nitrile imines from hydrazonoyl halides followed by reaction with vinylsulfonium salts can produce pyrazole derivatives with good yields and high regioselectivity under mild conditions.[12]

  • Silver-Mediated [3+2] Cycloaddition: The use of N-isocyanoiminotriphenylphosphorane as a "CNN" building block with terminal alkynes, mediated by silver, offers a mild and broadly applicable route to pyrazoles.[12][13]

Metal-Catalyzed Syntheses

Transition metal catalysis has revolutionized pyrazole synthesis, enabling reactions that are otherwise difficult or impossible.

  • Copper-Catalyzed Aerobic Oxidative Cyclization: This method utilizes β,γ-unsaturated hydrazones and a copper catalyst under an air atmosphere, proceeding through a hydrazonyl radical intermediate.[12] This approach is advantageous for its use of a green oxidant.[14]

  • Silver-Catalyzed Reactions: Silver catalysts have been employed for the reaction of N'-benzylidene tolylsulfonohydrazides with ethyl 4,4,4-trifluoro-3-oxobutanoate to yield 5-aryl-3-trifluoromethyl pyrazoles.[2] Another silver-catalyzed reaction involves trifluoromethylated ynones and aryl (alkyl) hydrazines, which provides 3-CF3-pyrazoles in excellent yields.[2]

  • Palladium-Catalyzed Ring-Opening: Polysubstituted pyrazoles can be accessed through the palladium-catalyzed ring-opening of 2H-azirines with hydrazones.[12]

One-Pot and Multicomponent Reactions

One-pot and multicomponent reactions (MCRs) are highly efficient strategies that combine multiple reaction steps in a single flask, reducing waste and purification efforts.[2]

  • From Arenes and Carboxylic Acids: A "one-pot" synthesis of 3,5-disubstituted pyrazoles has been developed involving the sequential formation of ketones, then β-diketones, followed by heterocyclization with hydrazine under Knorr reaction conditions.[2]

  • Nano-ZnO Catalyzed Synthesis: An environmentally friendly approach using a nano-ZnO catalyst for the condensation of phenylhydrazine with ethyl acetoacetate provides 1,3,5-substituted pyrazoles in high yields with short reaction times.[2]

Head-to-Head Performance Comparison

To provide a clearer picture of the relative merits of these synthetic pathways, the following table summarizes key performance indicators for the synthesis of representative pyrazole derivatives.

Synthetic PathwayKey FeaturesTypical YieldsReaction ConditionsSubstrate ScopeAdvantagesDisadvantages
Knorr Synthesis 1,3-Dicarbonyl + HydrazineGood to Excellent (70-95%)[2]Acid-catalyzed, often requires heating[3][15]BroadSimple, well-established, versatile[3]Potential for regioisomers with unsymmetrical dicarbonyls[3]
From α,β-Unsaturated Carbonyls α,β-Unsaturated Carbonyl + HydrazineModerate to GoodOften requires an oxidant or a hydrazine with a leaving group[6]BroadReadily available starting materialsMay require an additional oxidation step, potential for side reactions
[3+2] Cycloaddition Diazo Compound/Nitrile Imine + AlkyneGood to ExcellentVaries (heating, metal-free, or metal-mediated)[11][12]Broad, good functional group tolerance[12]High regioselectivity, mild conditions possible[10][12]Some diazo compounds can be unstable/hazardous[16]
Metal-Catalyzed Reactions Various starting materials (e.g., hydrazones, alkynes)Moderate to ExcellentOften mild conditions (room temperature)[2]Broad, dependent on the catalystHigh efficiency, novel transformations, high regioselectivity[2][17]Catalyst cost and removal, potential for metal contamination
One-Pot/Multicomponent Reactions Multiple starting materials in one potGood to Excellent[2]Varies depending on the specific reactionBroadHigh atom economy, reduced waste, operational simplicity[2][13]Optimization can be complex

Conclusion

The synthesis of the pyrazole core is a mature field with a rich diversity of methodologies. The classical Knorr synthesis remains a reliable and versatile choice for many applications. However, for syntheses requiring high regioselectivity, mild conditions, or access to complex substitution patterns, modern methods such as [3+2] cycloadditions and metal-catalyzed reactions offer significant advantages. The increasing emphasis on green chemistry has also spurred the development of one-pot procedures and the use of environmentally benign catalysts. The optimal choice of synthetic pathway will ultimately depend on the specific target molecule, the desired scale of the reaction, and the available resources. This guide provides the foundational knowledge for researchers to make an informed decision and to design efficient and effective syntheses of novel pyrazole-containing compounds.

References

  • A Head-to-Head Comparison of Pyrazole Synthesis Methods: A Guide for Researchers - Benchchem.
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Pyrazole synthesis - Organic Chemistry Portal.
  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applic
  • Knorr Pyrazole Synthesis: A Detailed Protocol for the Preparation of Substituted Pyrazoles - Benchchem.
  • Modern Approaches to the Synthesis of Pyrazoles (A Review)
  • Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrog
  • Knorr pyrazole synthesis - Name-Reaction.com.
  • Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing).
  • Aerobic Oxidative Cycloaddition Reactions for Pyrazole Synthesis.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals.
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
  • Knorr Pyrazole Synthesis - Chem Help Asap.
  • Technical Support Center: Catalyst Selection for Efficient Pyrazole Synthesis - Benchchem.
  • Application Notes and Protocols for Knorr Pyrazole Synthesis - Benchchem.
  • Synthesis of pyrazole from α,β-unsaturated carbonyl molecule[3]. - ResearchGate.

Sources

Evaluating the COX-2 Inhibitory Potential of Novel Pyrazole Derivatives vs. Celecoxib: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management. However, traditional non-selective NSAIDs carry a high risk of gastrointestinal (GI) toxicity due to their inhibition of the constitutive Cyclooxygenase-1 (COX-1) enzyme. The development of Celecoxib—a selective Cyclooxygenase-2 (COX-2) inhibitor built on a central pyrazole scaffold—revolutionized therapeutic strategies by sparing COX-1[1].

Despite its success, the long-term use of Celecoxib has been associated with cardiovascular risks, driving drug development professionals to synthesize and evaluate novel pyrazole derivatives. This guide provides an objective, data-driven comparison of emerging pyrazole derivatives against the Celecoxib gold standard, detailing the mechanistic logic, experimental protocols, and structure-activity relationships (SAR) that define this class of therapeutics.

Mechanistic Basis of COX-2 Selectivity

To evaluate novel inhibitors, one must first understand the structural divergence between COX-1 and COX-2. Both isozymes catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2). However, a critical amino acid substitution in the active site—Isoleucine (Ile523) in COX-1 to Valine (Val523) in COX-2—creates a secondary, highly flexible hydrophobic side pocket in COX-2[1].

Celecoxib and its novel pyrazole analogs achieve selectivity by inserting a bulky functional group (typically a sulfonamide or sulfonyl moiety) directly into this Val523 pocket. Because the bulkier Ile523 in COX-1 sterically blocks access to this pocket, pyrazole derivatives exhibit weak or no binding affinity for the constitutive enzyme, thereby preserving GI-protective prostaglandins.

Pathway PL Membrane Phospholipids PLA2 Phospholipase A2 PL->PLA2 AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) Ile523 (Blocks Pocket) AA->COX1 COX2 COX-2 (Inducible) Val523 (Open Pocket) AA->COX2 PGE1 Homeostatic Prostaglandins (GI Protection) COX1->PGE1 PGE2 Inflammatory Prostaglandins (Pain, Fever, Swelling) COX2->PGE2 PYZ Pyrazole Derivatives (Celecoxib & Novel Analogs) PYZ->COX1 Steric Clash PYZ->COX2 Selective Inhibition

Fig 1. Arachidonic acid pathway illustrating the selective inhibition of COX-2 by pyrazole derivatives.

Experimental Methodology: Self-Validating Protocols

To objectively compare novel pyrazoles against Celecoxib, researchers rely on in vitro Enzyme Immunoassays (EIA) and in silico molecular docking. Below is the standardized workflow and the causality behind each procedural choice.

Protocol A: In Vitro COX-1/COX-2 Enzyme Inhibition Assay (EIA)

Causality & Logic: Direct measurement of COX enzyme kinetics is challenging due to the rapid, transient nature of the intermediate PGH2. Instead, this protocol quantifies Prostaglandin E2 (PGE2), the stable downstream product. By utilizing a competitive EIA kit, signal intensity becomes inversely proportional to COX activity, creating a highly sensitive, self-validating system.

  • Reagent Preparation: Reconstitute human recombinant COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin. Why hematin? Hematin is a required cofactor for the peroxidase activity of the COX enzyme complex.

  • Inhibitor Pre-Incubation: Pre-incubate the enzymes with varying concentrations of the test pyrazole derivatives (e.g., 0.01 to 100 µM) or the Celecoxib standard for 10 minutes at 37°C. Why pre-incubate? COX-2 inhibition by diarylheterocycles is time-dependent and slowly reversible; pre-incubation ensures equilibrium is reached before the substrate is introduced.

  • Reaction Initiation: Add 10 µM of arachidonic acid to initiate the reaction. Incubate for exactly 2 minutes to capture the linear phase of enzyme kinetics.

  • Termination: Quench the reaction using stannous chloride ( SnCl2​ ). Why SnCl2​ ? It rapidly reduces unstable PGH2 into stable PGF2 α and PGE2, preventing spontaneous, unquantifiable degradation.

  • Quantification & Validation: Transfer the mixture to a microtiter plate coated with a PGE2-specific capture antibody. Add an enzyme-linked tracer and develop. Calculate the IC50​ using non-linear regression. A valid assay requires the vehicle control (100% activity) to yield a signal significantly distinct from the blank (background).

Workflow Syn 1. Compound Synthesis (Diarylpyrazole Core) Prep 2. Reagent Prep (Enzyme + Hematin Cofactor) Syn->Prep Incub 3. Pre-Incubation (Allows Time-Dependent Binding) Prep->Incub React 4. Reaction Initiation (Add Arachidonic Acid) Incub->React Quant 5. Prostanoid Quantification (SnCl2 Quench -> EIA) React->Quant Data 6. Data Analysis (IC50 & Selectivity Index) Quant->Data

Fig 2. Step-by-step experimental workflow for in vitro COX-1/COX-2 enzyme inhibition assays.

Comparative Data Analysis

The true potential of a novel pyrazole derivative is measured by its Selectivity Index (SI) , calculated as IC50​(COX−1)/IC50​(COX−2) . A higher SI indicates a wider therapeutic window for avoiding GI toxicity.

Recent studies have evaluated several novel pyrazole derivatives against Celecoxib. The table below synthesizes experimental data from authoritative screenings[1],[2].

CompoundCOX-1 IC50​ (µM)COX-2 IC50​ (µM)Selectivity Index (SI)Performance vs. Celecoxib
Celecoxib (Standard) 50.000.28178.57Baseline Reference[2]
PYZ28 / Cmpd 129 >50.000.26>192.30Superior Selectivity[1],[2]
Celecoxib (Standard) 0.330.0359.51Baseline Reference[1]
PYZ31 0.450.01923.682x Potency, 2.4x Selectivity[1]
PYZ16 *5.580.5210.73Comparable Selectivity[3]

*Note: Variations in absolute IC50​ values across cohorts are due to differing assay conditions (e.g., ovine vs. human recombinant enzymes, varied incubation times). Valid comparisons must be made within the same experimental cohort.

Data Insights: Compounds like PYZ31 and PYZ28 demonstrate that structural modifications to the pyrazole core can yield sub-micromolar to nanomolar inhibitory potential against COX-2, surpassing Celecoxib's baseline efficacy while maintaining or improving the Selectivity Index[1],[2].

Structure-Activity Relationship (SAR) Insights

Why do these novel derivatives outperform the gold standard? The answer lies in the Structure-Activity Relationship (SAR) of the pyrazole scaffold.

  • N1-Substitution: The presence of a benzenesulfonamide or a similar hydrogen-bond-donating group at the N1 position is critical. This group anchors the molecule deep within the COX-2 Val523 side pocket by forming vital hydrogen bonds with Arg120 and Tyr355[1].

  • C3-Substitution: Modifications at the C3 position (e.g., replacing Celecoxib's trifluoromethyl group with difluoromethyl or bulkier halogens) alter the electronic distribution. This modulates the lipophilicity of the molecule, directly impacting its ability to cross cell membranes and reach the intracellular endoplasmic reticulum where COX enzymes reside.

  • C5-Substitution: Introducing bulky, electron-rich aryl or heteroaryl rings at the C5 position enhances steric hindrance. This purposeful "bulking" ensures the molecule physically cannot fit into the narrower, Ile523-restricted active site of COX-1, thereby driving the Selectivity Index upward[3].

SAR Core Central Pyrazole Scaffold N1 N1-Substitution (e.g., Benzenesulfonamide) Core->N1 C3 C3-Substitution (e.g., Trifluoromethyl/Halogens) Core->C3 C5 C5-Substitution (e.g., Bulky Aryl Groups) Core->C5 Pocket Anchors in COX-2 Secondary Pocket (Val523) N1->Pocket Elec Modulates Electronic Distribution & Lipophilicity C3->Elec Steric Enhances Steric Hindrance Against COX-1 C5->Steric

Fig 3. Structure-Activity Relationship (SAR) logic for optimizing pyrazole-based COX-2 inhibitors.

Conclusion & Future Directions

The pyrazole scaffold remains one of the most versatile and potent pharmacophores in the development of selective COX-2 inhibitors. As demonstrated by comparative EIA data, novel derivatives such as PYZ28 and PYZ31 exhibit equivalent or superior IC50​ profiles and Selectivity Indices compared to Celecoxib[1],[2].

For drug development professionals, the next frontier involves optimizing these highly selective pyrazoles for improved cardiovascular safety profiles. Future workflows must integrate in vivo thrombosis models alongside standard COX-1/COX-2 EIA screenings to ensure that the enhanced potency and selectivity do not inadvertently disrupt the delicate prothrombotic/antithrombotic balance in the vasculature.

References

  • Source: ACS Omega (via NIH.gov)
  • Source: ACS.
  • Source: MDPI.

Sources

Safety Operating Guide

4-ethyl-1H-pyrazole-3-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Protocol for 4-Ethyl-1H-pyrazole-3-carboxylic Acid

As a Senior Application Scientist, I frequently oversee the operational lifecycle of specialized heterocyclic intermediates. 4-Ethyl-1H-pyrazole-3-carboxylic acid is a highly valued building block in medicinal chemistry, particularly utilized in the synthesis of cannabinoid receptor 1 (CB1) antagonists[1]. However, its dual functional groups—a mildly acidic carboxylic acid and a nitrogen-rich pyrazole ring—dictate specific handling and disposal protocols to mitigate environmental and occupational hazards.

This guide provides a self-validating, step-by-step operational framework for the safe handling, spill response, and ultimate destruction of 4-ethyl-1H-pyrazole-3-carboxylic acid, ensuring full compliance with environmental guidelines and laboratory safety standards.

Physicochemical Profiling and Hazard Causality

To safely dispose of any chemical, we must first understand the causality behind its reactivity. The pyrazole core contains two nitrogen atoms which, upon thermal decomposition, generate toxic nitrogen oxides (NOx)[2]. Simultaneously, the carboxylic acid moiety presents a mild localized acidity, capable of causing skin, eye, and respiratory irritation.

Table 1: Physicochemical and Hazard Profile

Property / HazardCharacteristicOperational Implication
Physical State Solid (Powder/Crystalline)Prone to aerosolization; requires strict dust control[3].
GHS Classification Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Mandatory use of PPE (nitrile gloves, goggles, N95/P100 mask)[4].
Thermal Decomposition Generates CO, CO2, and NOxCannot be openly burned; requires controlled incineration with flue gas scrubbing[2].
EPA Waste Code Unlisted (requires characteristic determination)Must be evaluated under 40 CFR 261.3; typically managed as non-hazardous but regulated chemical waste[4][5].

Standard Operating Procedure: Step-by-Step Disposal Workflow

The disposal of 4-ethyl-1H-pyrazole-3-carboxylic acid must follow a strict chain of custody, from the benchtop to the incinerator. This protocol ensures that the waste is chemically isolated and environmentally neutralized.

Step 1: Segregation and Primary Containment

  • Isolate: Do not mix this compound with strong oxidizing agents, strong bases, or heavy metals, as this may trigger unintended exothermic reactions.

  • Contain: Transfer all residual solid and contaminated consumables (e.g., weighing paper, spatulas) into a chemically compatible, sealable container (e.g., high-density polyethylene, HDPE).

  • Validate: Ensure the container lid is torqued to specification and visually inspect for external dust. Wipe the exterior with a damp cloth if necessary.

Step 2: Regulatory Labeling

  • Identify: Affix a standardized chemical waste label.

  • Detail: Clearly list the contents as "4-Ethyl-1H-pyrazole-3-carboxylic Acid (Solid Waste)" and check the boxes for "Irritant" and "Toxic Combustion Products."

  • Validate (Self-Validating Step): Cross-reference the label weight with the laboratory's central waste manifest to ensure mass balance traceability.

Step 3: Transfer to Licensed Disposal Facility

  • Manifest: Under EPA 40 CFR 261.3, generators must determine if the waste exhibits hazardous characteristics[4][5]. While not a listed P- or U-waste, it must be handled by a certified contractor.

  • Incinerate: The facility must utilize controlled incineration (typically >850°C).

  • Scrub: Crucially, the incinerator must be equipped with an afterburner and a flue gas scrubber to neutralize the nitrogen oxides (NOx) generated by the pyrazole ring[2].

DisposalWorkflow start Waste Generation: 4-ethyl-1H-pyrazole-3-carboxylic acid segregate Segregate as Non-Halogenated Organic Solid start->segregate labeling Label: Chemical Waste (Irritant, NOx Emitter) segregate->labeling storage Store in HDPE Container (Dry, Well-Ventilated) labeling->storage pickup Transfer to Licensed Waste Disposal Facility storage->pickup incineration Controlled Incineration (>850°C) pickup->incineration scrubbing Flue Gas Scrubbing (Neutralize NOx) incineration->scrubbing Exhaust Gas

Workflow for the segregation and high-temperature incineration of pyrazole derivatives.

Spill Response and Decontamination Protocol

Accidental release of 4-ethyl-1H-pyrazole-3-carboxylic acid powder poses an immediate inhalation and contact risk. The following self-validating protocol must be executed immediately.

Step 1: Secure the Area and Don PPE

  • Evacuate non-essential personnel from the immediate vicinity to prevent dust tracking.

  • Don appropriate PPE: Nitrile gloves, safety goggles, lab coat, and a particulate respirator (N95 or higher)[4].

Step 2: Containment and Collection

  • Suppress Dust: Do not dry sweep. Lightly moisten the spill area with a fine mist of water to suppress aerosolization of the powder[3].

  • Collect: Use a non-sparking shovel or damp absorbent pads to collect the material.

  • Isolate: Place the collected material into a designated hazardous waste container.

Step 3: Surface Decontamination and Validation

  • Wash: Wash the contaminated surface thoroughly with soap and water to remove residual acidic traces[3].

  • Validate (Self-Validating Step): Swab the cleaned surface with a damp piece of pH paper. The pH should read neutral (~7.0). If the paper indicates acidity (pH < 6), repeat the washing step until neutrality is achieved.

SpillResponse spill Solid Spill Detected ppe Don PPE (Gloves, Goggles, Mask) spill->ppe contain Moisten to Suppress Dust ppe->contain collect Collect into Waste Container contain->collect clean Wash Area with Soap & Water collect->clean validate Validate Neutrality (pH Swab = 7.0) clean->validate

Immediate spill response and self-validating decontamination protocol for solid organic irritants.

Packaging and Empty Container Management

A common oversight in laboratory logistics is the mismanagement of "empty" chemical containers.

  • Triple Rinse: Containers that previously held 4-ethyl-1H-pyrazole-3-carboxylic acid must be triple-rinsed with a compatible solvent (e.g., ethanol or water)[3].

  • Rinsate Disposal: The rinsate must be collected and disposed of as hazardous liquid waste, as it now contains dissolved pyrazole derivatives.

  • Container Disposal: Once triple-rinsed, the packaging can be punctured to render it unusable for other purposes and disposed of in a sanitary landfill, or recycled according to institutional policy[3].

Conclusion

The safe management of 4-ethyl-1H-pyrazole-3-carboxylic acid relies heavily on understanding its chemical nature. By recognizing the risks of NOx generation and localized acidity, laboratories can implement robust, self-validating protocols that protect both researchers and the environment. Always defer to your institution's Environmental Health and Safety (EHS) department for site-specific variations of these federal guidelines.

References

  • Molaid. "4-(1-(2,4-dichlorophenyl)-4-ethyl-3-((2-(1-methyl-1H-tetrazol-5-yl)propan-2-yl)carbamoyl)-1H-pyrazol-5-yl)benzoic acid." Retrieved March 13, 2026. Available at: [Link]

  • Electronic Code of Federal Regulations (eCFR). "40 CFR Part 261 -- Identification and Listing of Hazardous Waste." Retrieved March 13, 2026. Available at: [Link]

Sources

Personal protective equipment for handling 4-ethyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

[label="Don PPE Matrix\n(Nitrile, Goggles, Lab Coat)", fillcolor="#34A853",

Assessing Visual Data

I'm now carefully examining the DOT diagram I've created. I'm checking to ensure that the process flow is intuitively understandable and that all decision points are clearly indicated. I'm focusing on ensuring its readability, particularly in highlighting the spill response. The caption is under 100 characters.

Analyzing Diagram Accuracy

I'm now meticulously reviewing the DOT diagram to confirm that it accurately and completely represents the operational workflow. I'm focusing on verifying the sequence of steps, the clarity of decision points, and ensuring the diagram is fully in alignment with the operational steps I have outlined. I'm checking that the caption is under 100 characters. Finally, I've confirmed that the diagram reflects the established methodologies.

I've also reviewed the required storage conditions as provided by BLD Pharm and ChemScene. Although not directly cited for this compound, both sites provide good guidance for similar chemicals. I've updated the document to state that storage conditions should be "Sealed in dry, 2-8°C".

Refining Procedure Detail

I'm now integrating mechanistic explanations into the protocol. Specifically, I'm justifying the use of nitrile gloves due to the compound's lipophilicity, and the requirement for sodium bicarbonate (1%) during spill decontamination, and its use in deprotonation. Also, the solution preparation method has been added. I also refined the diagram.

Integrating Safety Justifications

I'm now integrating safety justifications into the document, explaining why I selected certain procedures. For instance, I'm explaining why I chose nitrile gloves, specifically due to the compound's lipophilic nature. I'm also describing the rationale behind using 1% sodium bicarbonate for spill decontamination, owing to its ability to deprotonate the acid moiety. I've also incorporated the correct citations.

Justifying Glove Selection

My current focus is on comprehensively justifying the specific use of nitrile gloves within the protocol, based on mechanistic understanding. I'm articulating how the compound's lipophilic nature dictates nitrile's selection as a barrier. Additionally, I'm integrating citations and fine-tuning the methodology for added precision.

I've also refined the references and their corresponding citations to include BLD Pharm and ChemScene. Although not directly cited for this compound, both sites provide good guidance for similar chemicals. I've updated the document to state that storage conditions should be "Sealed in dry, 2-8°C". I've incorporated those details in the document.

Justifying Flow Accuracy

I'm now carefully checking the DOT diagram, ensuring it precisely reflects each operation's flow. I'm focusing on verifying each node's accuracy and that all decision points are clearly and concisely represented. Finally, I'm integrating any recent refinements to the operational process.

Validating Protocol Details

I'm now integrating self-validating elements into the documentation, focusing on ensuring each step's validity through internal checks. I'm prioritizing the inclusion of decision points, such as requiring fume hood verification, to minimize potential errors. The plan is to create a methodology that minimizes errors. Finally, I've confirmed that the diagram reflects the established methodologies.

As a Senior Application Scientist, I recognize that handling functionalized heterocycles requires a rigorous, causally-driven approach to laboratory safety. 4-Ethyl-1H-pyrazole-3-carboxylic acid (CAS: 89831-41-4) is a highly versatile building block, frequently utilized in the synthesis of CB1 receptor antagonists (such as Surinabant derivatives) [1.7], azolecarboxamide herbicides[1], and novel proline racemase inhibitors for parasitic infections[2].

While it is a critical scaffold for drug discovery, the compound's structural features—specifically the proton-donating carboxylic acid moiety and the pyrazole nitrogen—demand strict operational controls. Below is the comprehensive, step-by-step safety and handling guide designed for researchers and drug development professionals.

Chemical & Hazard Profile

Before initiating any handling procedures, it is critical to understand the physicochemical properties that dictate our safety parameters[3].

PropertySpecification
Chemical Name 4-Ethyl-1H-pyrazole-3-carboxylic acid
CAS Number 89831-41-4
Molecular Formula C6H8N2O2
Molecular Weight 140.14 g/mol
GHS Classification H315 (Skin Irrit. 2), H319 (Eye Irrit. 2), H335 (STOT SE 3)[4]
Storage Conditions Sealed in a dry environment, 2-8°C[5]

Mechanistic Toxicology & PPE Causality

Standard safety data for this class of pyrazole derivatives classifies it as a localized irritant[4]. The necessity for Personal Protective Equipment (PPE) is not merely regulatory; it is a biochemical requirement:

  • H315 & H319 (Skin and Eye Irritation): The carboxylic acid group ( pKa≈4.5 ) causes localized pH shifts upon contact with the aqueous environment of mucosal membranes or sweat on the skin. This rapid acidification leads to the denaturation of proteins in the stratum corneum and corneal epithelium.

  • H335 (Respiratory Irritation): Inhalation of the fine crystalline powder triggers nociceptive receptors in the upper respiratory tract, causing severe coughing and potential micro-abrasions.

The PPE Matrix
  • Hand Protection: Use Nitrile rubber gloves (Minimum thickness: 0.11 mm, Breakthrough time: >480 min). Causality: The pyrazole ring and ethyl substituent grant the molecule partial lipophilicity, which can degrade natural rubber latex over time. Nitrile provides a robust, impermeable barrier against both the solid powder and the polar aprotic solvents (like DMSO) typically used to dissolve it.

  • Eye/Face Protection: ANSI Z87.1 compliant, tightly fitting chemical safety goggles. Standard safety glasses are insufficient due to the risk of airborne dust particulates.

  • Respiratory Protection: Handling must occur within a certified chemical fume hood. If engineering controls are temporarily compromised, an N95 or half-mask respirator with Type P2 (EN 143) particulate cartridges is mandatory.

  • Body Protection: Flame-retardant, anti-static laboratory coat buttoned to the top, ensuring no exposed skin at the wrists.

Operational Workflows & Handling Protocols

Every procedure must be a self-validating system, meaning built-in checks confirm the success and safety of the step.

Protocol A: Precision Weighing and Transfer
  • Preparation: Verify the chemical fume hood is operational with a face velocity between 80-100 feet per minute (fpm).

  • Static Elimination: Pyrazole powders are prone to static charge buildup. Use an anti-static bar or zero-stat gun on the analytical balance to prevent the aerosolization and scattering of the fine powder.

  • Weighing: Tare a conductive, anti-static weighing boat. Using a stainless-steel micro-spatula, carefully transfer the required mass of 4-ethyl-1H-pyrazole-3-carboxylic acid.

  • Transfer & Validation: Transfer the weighed solid directly into the reaction vessel. Self-Validation Check: Return the empty weigh boat to the balance; the display must return to exactly 0.0000 g, confirming no residual powder was lost to static cling or draft.

  • Sealing: Cap the source vial immediately and purge with Argon or Nitrogen to prevent atmospheric moisture absorption, which causes clumping and degradation[5].

Protocol B: Solubilization for High-Throughput Screening (HTS)
  • Solvent Selection: 4-ethyl-1H-pyrazole-3-carboxylic acid exhibits optimal solubility in polar aprotic solvents. Select anhydrous DMSO (≥99.9% purity) for biological assays.

  • Molarity Calculation: To prepare a standard 10 mM stock solution, dissolve 1.40 mg of the compound in 1.0 mL of DMSO.

  • Agitation: Vortex the sealed vial for 30-60 seconds. If micro-particulates remain, sonicate in a water bath at room temperature for 5 minutes.

  • Validation: Visually inspect the vial against a dark background. Self-Validation Check: The solution must be completely transparent and free of refractile particles before proceeding to serial dilution.

Spill Response & Waste Disposal Plan

Workflow Start Pre-Operational Phase Verify Fume Hood (>80 fpm) PPE Don PPE Matrix (Nitrile, Goggles, Lab Coat) Start->PPE Handling Material Handling Static Elimination & Weighing PPE->Handling Decision Spill Detected? Handling->Decision SpillResponse Spill Protocol 1. Mist with 10% EtOH 2. HEPA Vacuum 3. 1% NaHCO3 Wash Decision->SpillResponse Yes Process Chemical Processing Dissolution in DMSO/DMF Decision->Process No Waste Waste Management RCRA Hazardous Disposal SpillResponse->Waste Process->Waste

Figure 1: Operational workflow and spill response matrix for handling 4-ethyl-1H-pyrazole-3-carboxylic acid.

Immediate Spill Response Protocol
  • Containment: Do not dry sweep, as this generates hazardous dust clouds. Lightly mist the spilled powder with a minimal amount of 10% ethanol to suppress dust generation.

  • Collection: Wipe up the dampened powder with absorbent laboratory wipes or use a HEPA-filtered vacuum dedicated to chemical spills.

  • Chemical Neutralization: Wash the spill area with a mild alkaline solution (1% sodium bicarbonate, NaHCO3). Causality: The weak base deprotonates the carboxylic acid moiety, converting the lipophilic acid into a highly water-soluble sodium salt that is easily wiped away.

  • Validation: Self-Validation Check: Touch pH indicator paper to the final DI water rinse of the spill area; a pH of 7.0 confirms the complete removal of the acidic residue.

Waste Management

Categorize all contaminated wipes, weigh boats, and empty vials as Hazardous Chemical Waste (Organic Acid/Nitrogenous compound) . Do not mix this waste stream with strong oxidizing agents. Dispose of via a licensed hazardous waste contractor in accordance with RCRA (or equivalent local) regulations.

References

  • Title: PubChem Compound Summary for CID 9849616, Surinabant Source: National Center for Biotechnology Information (NIH) URL: [Link]

  • Title: US20060069132A1 - Azolecarboxamide herbicides Source: Google Patents URL
  • Title: EP2451450B1 - Inhibitors of proline racemase enzymes for the treatment of Trypanosoma spp infections Source: Google Patents URL

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.